molecular formula C17H17ClO6 B1672149 Griseofulvin CAS No. 126-07-8

Griseofulvin

货号: B1672149
CAS 编号: 126-07-8
分子量: 352.8 g/mol
InChI 键: DDUHZTYCFQRHIY-RBHXEPJQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Griseofulvin is an antifungal antibiotic derived from the penicillin genus and is a foundational agent in the study of dermatophytoses. Its primary research value lies in its unique fungistatic mechanism, where it inhibits fungal mitosis by disrupting microtubule function and mitotic spindle formation . This activity is specific to dermatophytes in the genera Trichophyton, Microsporum, and Epidermophyton, making it a critical tool for investigating these organisms . This compound is deposited in keratin precursor cells, rendering the new keratin resistant to fungal invasion, which provides a valuable model for studying the dynamics of superficial fungal infections of the skin, hair, and nails . Researchers employ it in studies concerning tinea capitis (scalp ringworm), onychomycosis (nail fungus), and other cutaneous mycoses where topical therapy is insufficient . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020674
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID

CAS No.

126-07-8, 2884-22-2
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2884-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseofulvin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name griseofulvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Griseofulvin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

428 °F (NTP, 1992), 220 °C
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Discovery and Production of Griseofulvin from Penicillium griseofulvum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the antifungal agent griseofulvin, from its seminal discovery in Penicillium griseofulvum to the intricacies of its biosynthesis, industrial-scale fermentation, and downstream purification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern technical protocols. We will dissect the causality behind experimental choices, from media composition in fermentation to the selection of solvents in extraction, providing a robust, self-validating framework for understanding and replicating the production of this vital therapeutic. The guide further elucidates this compound's unique mechanism of action and details the analytical methods required for its characterization, ensuring a comprehensive understanding grounded in authoritative scientific principles.

The Genesis of an Antifungal Pioneer: Historical Context and Discovery

The story of this compound is a testament to the power of natural product discovery in medicine.[1] Its journey began in 1939 when Raistrick and his colleagues first isolated the compound from the soil fungus Penicillium griseofulvum.[2][3][4] Initially, its potential was explored in agriculture, where it showed promise in treating fungal diseases in plants.[3] It wasn't until the late 1950s that its profound efficacy in treating animal and human mycoses was realized, marking its transition into a cornerstone of antifungal therapy.[3]

This compound was one of the first orally administered antibiotics effective against dermatophytoses (ringworm), including fungal infections of the skin, hair, and nails.[1][2] This discovery was pivotal, offering a systemic treatment for infections that were previously managed with topical agents of limited success. The producing organism, P. griseofulvum, belongs to the same genus as the source of penicillin, highlighting the rich biosynthetic potential of these fungi. While P. griseofulvum is the primary producer, other species such as Penicillium patulum and Penicillium janczewskii are also known to synthesize the compound.[5][6]

The Molecular Blueprint: Biosynthesis of this compound

Understanding the biosynthetic pathway of a natural product is fundamental to optimizing its production. This compound is a complex polyketide, and its synthesis is a multi-step enzymatic process encoded by the this compound (gsf) gene cluster.[7] The pathway demonstrates remarkable enzymatic precision, from the formation of the carbon skeleton to the final tailoring reactions.

The key steps are as follows:

  • Polyketide Chain Formation: The process is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by the gsfA gene. This enzyme iteratively adds six malonyl-CoA units to an acyl-CoA starter, forming a 14-carbon poly-β-keto chain.[2][7]

  • Cyclization/Aromatization: The linear chain undergoes a series of Claisen and aldol condensations, catalyzed by a cyclase/aromatase, to form the characteristic benzophenone intermediate.[2]

  • Methylation: The benzophenone intermediate is methylated twice by S-adenosyl methionine (SAM), yielding griseophenone C.[2]

  • Halogenation: A crucial chlorination step is performed by a halogenase, encoded by the gsfI gene, to produce griseophenone B.[8] This step is vital for the compound's biological activity.

  • Spirocycle Formation: The defining structural feature of this compound, the grisan spiro-center, is formed through phenolic oxidation and subsequent stereospecific radical coupling, creating a tetrahydrofuranone species.[2]

  • Final Tailoring: The grisan skeleton is O-methylated by SAM to generate dehydrothis compound. In the final step, a stereoselective reduction of an olefin by NADPH yields the active this compound molecule.[2]

The regulation of this pathway is complex, involving pathway-specific transcription factors like GsfR1, which can act as both a positive and negative regulator depending on environmental cues such as carbon and nitrogen availability.[9][10]

Griseofulvin_Biosynthesis cluster_start Initiation & Elongation cluster_core Core Synthesis & Modification Acyl-CoA Acyl-CoA Poly-β-keto Chain Poly-β-keto Chain Acyl-CoA->Poly-β-keto Chain PKS (gsfA) + 6x Malonyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Poly-β-keto Chain Benzophenone Benzophenone Poly-β-keto Chain->Benzophenone Cyclization/ Aromatization Griseophenone C Griseophenone C Benzophenone->Griseophenone C 2x Methylation (SAM) Griseophenone B Griseophenone B Griseophenone C->Griseophenone B Chlorination (gsfI) Grisan Skeleton Grisan Skeleton Griseophenone B->Grisan Skeleton Phenolic Oxidation & Radical Coupling Dehydrothis compound Dehydrothis compound Grisan Skeleton->Dehydrothis compound O-Methylation (SAM) This compound This compound Dehydrothis compound->this compound Reduction (NADPH)

Caption: The biosynthetic pathway of this compound from precursor molecules.

Industrial Production: A Step-by-Step Fermentation Protocol

The commercial production of this compound relies on large-scale submerged fermentation, a method chosen for its scalability and efficiency over older surface fermentation techniques.[5][6] The process begins with the careful selection and cultivation of a high-yield strain of P. griseofulvum.

Inoculum Preparation

The objective here is to generate a dense, metabolically active seed culture to inoculate the production fermenter, thereby minimizing lag phase and maximizing productivity.

  • Strain Activation: A pure culture of P. griseofulvum is transferred from a cryopreserved stock to a solid agar slant (e.g., Czapek-Dox agar) and incubated for 7-10 days to promote robust sporulation.

  • Seed Culture: Spores are harvested and inoculated into a liquid seed medium in a shake flask. This medium is rich in readily available nutrients to encourage rapid biomass accumulation.

  • Incubation: The seed culture is incubated on a rotary shaker for 2-4 days. This ensures adequate aeration and prevents cell clumping.[11]

  • Scale-Up: The primary seed culture is then transferred to a larger seed tank (a small-scale fermenter) to further increase the biomass before introduction into the main production vessel.[5]

Production Fermentation

This is the core stage where the fungus synthesizes and secretes this compound into the fermentation broth.[5] The environmental and nutritional parameters are tightly controlled to maximize yield.

ParameterOptimal RangeRationale
Temperature 25–28°CBalances optimal enzymatic activity for biosynthesis with fungal growth rate.
pH 6.0–7.2Maintained to ensure the stability of the producing enzymes and the final product.[5][12]
Aeration ModerateThis compound biosynthesis is an aerobic process; sufficient dissolved oxygen is critical.[5]
Fermentation Time 5–7 daysDuration is optimized to capture the peak of secondary metabolite production, which occurs after the primary growth phase.[5]
Table 1: Optimized parameters for submerged fermentation of this compound.
ComponentExample(s)Function
Carbon Source Glucose, Sucrose, StarchProvides energy and the carbon backbone for biosynthesis.
Nitrogen Source Corn Steep Liquor, Peptone, Ammonium SaltsEssential for the synthesis of amino acids, proteins, and enzymes.
Inorganic Salts Phosphates, Sulfates, MagnesiumAct as cofactors for enzymes and contribute to osmotic balance.
Table 2: Typical composition of fermentation media for this compound production.[5]

Downstream Processing: From Broth to Pure Compound

Once fermentation is complete, the challenge shifts to efficiently isolating and purifying this compound from a complex mixture of broth and fungal biomass.

Protocol for Extraction and Purification
  • Pre-Treatment (Optional): The fermentation broth may be heated to 60-80°C for a short period (10-30 minutes).[12] This step coagulates cellular material, significantly improving the efficiency of the subsequent filtration step.

  • Filtration: The fungal mycelium is separated from the liquid broth using a rotary drum filter or similar large-scale filtration system.[5][12] this compound is present in both the mycelium and the broth, so both fractions are processed.

  • Solvent Extraction: The filtered mycelium and broth are extracted with a suitable organic solvent. Methylene chloride, chloroform, or butanol are effective choices due to their favorable partition coefficients for this compound.[5][13][14] This step selectively transfers this compound from the aqueous/solid phase into the organic phase.

  • Concentration: The solvent, now containing the crude this compound, is evaporated under a vacuum. This is a critical step to reduce the volume and concentrate the product without using excessive heat that could cause degradation.[5]

  • Crystallization and Purification: The concentrated crude extract is purified through recrystallization. The crude solid is dissolved in a minimal amount of a suitable solvent (e.g., acetone or methanol) and then allowed to cool slowly, or an anti-solvent is added, causing the highly pure this compound to crystallize out of the solution.[5][13] The resulting crystals are separated by centrifugation and dried. Further purification can be achieved using chromatography if necessary.

Griseofulvin_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing A P. griseofulvum (Agar Slant) B Seed Culture (Shake Flask) A->B Inoculation C Production Fermenter (Submerged Culture) B->C Scale-up D Fermentation Broth (Mycelium + Liquid) C->D E Filtration D->E F Solvent Extraction (e.g., Chloroform) E->F G Concentration (Vacuum Evaporation) F->G H Crystallization (e.g., from Acetone) G->H I Drying H->I J Pure this compound (Crystalline Powder) I->J

Caption: Experimental workflow for this compound production and purification.

Analytical Characterization and Quality Control

Verifying the identity, purity, and quantity of the final product is a non-negotiable step in drug development. A variety of analytical techniques are employed for the characterization of this compound.[15]

TechniquePrinciple & Application
Spectrophotometry (UV-Vis) Measures the absorbance of UV light at a specific wavelength (approx. 290-294 nm).[16] Used for rapid quantification in dissolution and release studies.
High-Performance Liquid Chromatography (HPLC) Separates this compound from impurities on a reversed-phase column (e.g., C18).[17] It is the gold standard for purity assessment and accurate quantification in complex matrices like plasma.[17][18]
Thin-Layer Chromatography (TLC) A simple, rapid method for qualitative analysis and monitoring the progress of purification by comparing the Rf value to a standard.[11][18]
Mass Spectrometry (MS) Often coupled with LC (LC-MS), it provides definitive structural confirmation by measuring the mass-to-charge ratio of the molecule and its fragments.[17]
Infrared (IR) Spectroscopy Identifies the compound based on the characteristic vibrations of its functional groups, providing a molecular "fingerprint".[19]
Table 3: Key analytical techniques for the characterization of this compound.

Mechanism of Action: A Unique Antifungal Strategy

This compound's clinical success is rooted in its highly specific mechanism of action against dermatophytes. It is fungistatic, meaning it inhibits fungal growth rather than killing the fungus directly.[20]

The primary mechanism involves the disruption of fungal mitosis.[1][21]

  • Binding to Tubulin: this compound enters the fungal cell and binds specifically to tubulin, the protein subunit that polymerizes to form microtubules.[2][22]

  • Inhibition of Mitotic Spindle: This binding disrupts the assembly and function of microtubules, which are essential components of the mitotic spindle.[21][22] Without a functional spindle, chromosomes cannot be segregated correctly during cell division.

  • Metaphase Arrest: The fungal cell is arrested in the metaphase stage of mitosis, preventing cell division and halting the proliferation of the fungus.[20]

A key aspect of its therapeutic profile is its unique pharmacokinetics. When taken orally, this compound is absorbed and preferentially deposited in keratin precursor cells.[2][20] As these cells differentiate and form new skin, hair, or nails, they incorporate the drug, making the new keratinized tissue resistant to fungal invasion.[1][2] This allows the body to effectively "outgrow" the infection. This targeted action explains its high efficacy against dermatophytes like Trichophyton and Microsporum species and its lack of activity against other fungi such as Candida or bacteria.[1][20]

Griseofulvin_MoA cluster_cell Fungal Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Disrupts Assembly Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle (Disrupted) Microtubules->MitoticSpindle Forms MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to FungalGrowth Fungal Proliferation (Inhibited) MetaphaseArrest->FungalGrowth

Caption: Mechanism of action of this compound in a fungal cell.

Conclusion

This compound stands as a landmark molecule in the history of chemotherapy. Its discovery from Penicillium griseofulvum not only provided a much-needed treatment for widespread dermatophyte infections but also paved the way for future exploration of fungi as a source of novel therapeutics. The processes outlined in this guide—from fermentation and extraction to purification and analysis—represent a fusion of microbiology, biochemistry, and chemical engineering. For today's scientists, the story of this compound serves as a powerful case study in natural product development, demonstrating that a deep understanding of a molecule's biosynthesis and mechanism of action is paramount to harnessing its full therapeutic potential.

References

An In-depth Technical Guide to the Elucidation of the Griseofulvin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

Griseofulvin, a compound that has been a cornerstone of antifungal therapy for decades, represents more than just a successful therapeutic agent; it is a masterclass in the elegant complexity of fungal secondary metabolism.[1][2][3] Its unique spirocyclic grisan scaffold, a feature critical to its biological activity, does not arise by chance but is the product of a precisely orchestrated enzymatic assembly line.[2][4][5][6] The elucidation of its biosynthetic pathway is a landmark achievement, showcasing the power of integrating classical biochemistry with modern genetics and analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind the experimental choices and the self-validating logic of the methodologies that brought this pathway to light. We will dissect the genetic blueprint, follow the molecular journey from simple precursors to the final intricate structure, and detail the robust experimental strategies that serve as a gold standard for natural product pathway elucidation.

Section 1: The Genetic Architecture - The this compound Biosynthetic Gene Cluster (BGC)

The capacity of an organism to produce a complex secondary metabolite like this compound is encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). The discovery and characterization of the this compound (gsf) BGC in Penicillium aethiopicum was a pivotal moment, providing the genetic roadmap for targeted investigation.[1][7][8][9]

Identification and Composition of the gsf Cluster

Through genome scanning and comparative genomics, the gsf cluster was identified, revealing a suite of genes responsible for every step of the biosynthesis, from the core scaffold construction to the final chemical tailoring.[7][8][9] The conservation of this cluster's core genes across various fungal species underscores its evolutionary efficiency.[8][9]

GeneEnzyme ProductPutative FunctionVerified Function
gsfA GsfANon-Reducing Polyketide Synthase (NR-PKS)Catalyzes the formation of the heptaketide benzophenone scaffold from acetyl-CoA and malonyl-CoA.[1][2][4][8]
gsfB GsfBO-Methyltransferase (OMT)Methylates the 3-OH group of the benzophenone intermediate.[1][2][4]
gsfC GsfCO-Methyltransferase (OMT)Methylates the 9-OH group of the benzophenone intermediate.[1][2][4]
gsfI GsfIFAD-dependent HalogenaseCatalyzes the regioselective chlorination of griseophenone C to form griseophenone B.[1][4][8][10]
gsfF GsfFCytochrome P450 MonooxygenaseCatalyzes the critical phenol oxidative coupling reaction to form the spirocyclic grisan core.[1][2][4][5][6]
gsfD GsfDO-Methyltransferase (OMT)Performs the final methylation at the 5-OH position of the grisan intermediate.[1][4]
gsfE GsfEDehydrogenase / Enoyl ReductaseCatalyzes the stereospecific reduction of the C-ring enone to yield the final this compound structure.[1][2][4][8]
gsfR1 GsfR1Transcription FactorActs as a key regulator of the cluster, with its effect (positive or negative) being dependent on environmental conditions.[1][11][12][13]
gsfR2 GsfR2Transcription FactorPutative regulator; deletion studies suggest it may not be directly involved in this compound biosynthesis.[1][6][11]
gsfK GsfKKetoreductaseNot essential for this compound biosynthesis in P. aethiopicum.[1][12]
Regulatory Oversight

The production of this compound is not constitutive but is tightly controlled. Within the cluster, the gene gsfR1 encodes a transcription factor that acts as a primary regulator.[11][13] Intriguingly, studies have shown GsfR1 can act as both a negative and positive regulator depending on the culture conditions, particularly carbon and nitrogen availability, highlighting a sophisticated network of metabolic control.[12][13] This level of regulation ensures that the significant energy expenditure required for biosynthesis is only undertaken when ecologically advantageous.[9]

Section 2: The Biosynthetic Assembly Line - An Enzymatic Step-by-Step Analysis

The elucidation of the this compound pathway is a story told through the isolation and characterization of metabolic intermediates. Each enzymatic step was deciphered through a combination of gene deletion, which caused specific intermediates to accumulate, and in vitro enzymatic assays, which provided definitive proof of function.[1][2]

Diagram: The this compound Biosynthetic Pathway

Griseofulvin_Pathway cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Benzophenone Benzophenone Scaffold GsfA GsfA (NR-PKS) Acetyl-CoA->GsfA Malonyl-CoA 6x Malonyl-CoA Malonyl-CoA->GsfA GriseophenoneC Griseophenone C Benzophenone->GriseophenoneC GsfB, GsfC (Methylation) GriseophenoneB Griseophenone B GriseophenoneC->GriseophenoneB GsfI (Chlorination) GrisanCore Dehydrothis compound (Grisan Core) GriseophenoneB->GrisanCore GsfF (P450) (Spirocyclization) Dehydrogriseofulvin_Methylated 5-O-Methyl- Dehydrothis compound GrisanCore->Dehydrogriseofulvin_Methylated GsfD (Methylation) This compound This compound Dehydrogriseofulvin_Methylated->this compound GsfE (Reduction) GsfA->Benzophenone Chain Assembly & Cyclization

Caption: The enzymatic cascade leading to the synthesis of this compound.

Step 1: Scaffold Construction by GsfA (NR-PKS) The pathway initiates with the non-reducing polyketide synthase (NR-PKS) GsfA.[1][4] This mega-enzyme functions as a molecular assembly line, using one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[1][4][8] Through a series of controlled Claisen and aldol condensations, GsfA synthesizes a linear heptaketide chain and masterfully folds it into the characteristic tricyclic benzophenone core, the foundational scaffold of the molecule.[2][7]

Step 2: Dual Methylation by GsfB and GsfC Once the benzophenone scaffold is released from GsfA, it is immediately acted upon by two S-adenosyl methionine (SAM)-dependent O-methyltransferases, GsfB and GsfC.[1][2][4] Gene knockout studies were critical here; deletion of gsfB led to the accumulation of intermediates lacking a methyl group at the 3-OH position.[2] These enzymes work in concert to add two methyl groups, producing the intermediate griseophenone C.[1][4][8] This step is crucial as it prevents spontaneous, off-pathway cyclization of the reactive benzophenone.[2]

Step 3: Regioselective Chlorination by GsfI The next modification is the installation of a chlorine atom, a hallmark of this compound's structure. This is accomplished by the flavin-dependent halogenase GsfI, which chlorinates griseophenone C at a specific position to yield griseophenone B.[1][4][8] The importance of this step is demonstrated unequivocally in ΔgsfI mutant strains, which are unable to produce this compound and instead accumulate large quantities of the unchlorinated precursor, griseophenone C.[1][12]

Step 4: The Keystone Reaction - Spirocyclization by GsfF The formation of the unique spirocyclic grisan core is the most chemically complex and defining step in the pathway. This transformation is catalyzed by GsfF, a cytochrome P450 monooxygenase.[1][2][4][5] GsfF performs a remarkable feat of intramolecular phenol oxidative coupling on griseophenone B, linking the two aromatic rings through a shared spiro-carbon atom to form dehydrothis compound.[2][4][5] The elucidation of GsfF's role was a major breakthrough, distinguishing it from other enzymes like copper-dependent oxidases that perform similar reactions in other biosynthetic pathways.[2][5]

Step 5 & 6: Final Tailoring by GsfD and GsfE The grisan scaffold undergoes two final modifications to become the active drug. First, the O-methyltransferase GsfD adds the final methyl group at the 5-OH position.[1][4] Second, the dehydrogenase GsfE catalyzes a stereospecific reduction of an enone double bond in the newly formed spiro-ring.[1][2][4] This final reduction establishes the correct stereochemistry at the C-6' position, yielding the final, biologically active this compound molecule.[7]

Section 3: The Methodological Toolkit for Pathway Elucidation

The determination of the this compound pathway was not the result of a single experiment, but a systematic, multi-faceted approach. The logic is self-validating: a hypothesis generated from a gene knockout is confirmed by heterologous expression and ultimately proven by in vitro reconstitution.

Diagram: Experimental Workflow for Pathway Elucidation

Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_genetics Functional Genetics cluster_biochem Biochemical Validation GenomeSeq Genome Sequencing (e.g., P. aethiopicum) BGC_ID BGC Identification & Gene Annotation GenomeSeq->BGC_ID GeneKnockout Targeted Gene Knockout (ΔgsfX) BGC_ID->GeneKnockout Hypothesize Gene Function Analysis Metabolite Analysis (HPLC, LC-MS, NMR) GeneKnockout->Analysis Isolate & Identify Accumulated Intermediates Heterologous Heterologous Expression of gsf Genes Analysis->Heterologous Confirm Function Purification Enzyme Purification Heterologous->Purification InVitro In Vitro Reconstitution & Enzymatic Assays Purification->InVitro Conclusion Pathway Elucidated InVitro->Conclusion

Caption: A systematic workflow for elucidating a natural product biosynthetic pathway.

Functional Genetics: The Power of Gene Deletion

The foundational technique for assigning gene function in a BGC is targeted gene deletion. By systematically knocking out each putative biosynthetic gene, researchers can observe the metabolic consequences. The principle is straightforward: if a gene's product is responsible for converting Substrate A to Product B, deleting that gene will cause Substrate A to accumulate.

Experimental Protocol: Generalized Fungal Gene Deletion via Homologous Recombination

  • Construct Design: A deletion cassette is designed. This typically consists of a selectable marker gene (e.g., conferring antibiotic resistance) flanked by DNA sequences (~1-2 kb) that are homologous to the regions immediately upstream and downstream of the target gene (gsfX).

  • Protoplast Formation: The fungal cell wall is enzymatically digested using a mixture of enzymes (e.g., lysing enzymes, chitinase) to generate protoplasts.

  • Transformation: The deletion cassette is introduced into the protoplasts, typically using polyethylene glycol (PEG)-mediated transformation.

  • Selection & Regeneration: The protoplasts are plated on a selective, osmotically stabilized regeneration medium. Only transformants that have successfully integrated the resistance marker will grow.

  • Genomic Verification: Successful homologous recombination and replacement of the target gene are verified via PCR and/or Southern blotting using primers/probes specific to the gene and the cassette.

  • Metabolite Profiling: Verified knockout mutants are cultured, and their secondary metabolite profiles are analyzed using HPLC and LC-MS to identify accumulated intermediates or the absence of the final product.

Biochemical Validation: In Vitro Total Biosynthesis

While gene knockouts provide strong in vivo evidence, the gold standard for validating a biosynthetic pathway is its complete reconstitution in vitro using purified components.[2][5] This approach removes all cellular complexity, providing unambiguous proof of each enzyme's specific function and substrate specificity.

Experimental Protocol: In Vitro Reconstitution of the this compound Pathway

  • Protein Expression and Purification: Each gsf gene (gsfA, gsfB, gsfC, gsfI, gsfF, gsfD, gsfE) is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli or S. cerevisiae). The resulting enzymes are then purified to homogeneity, often using affinity tags (e.g., His-tags).

  • Reaction Assembly: A buffered reaction mixture is prepared containing all necessary components:

    • Enzymes: All seven purified Gsf enzymes.

    • Substrates: The initial precursors, acetyl-CoA and malonyl-CoA.

    • Cofactors: S-adenosyl methionine (SAM) for methylation, NADPH for reductive steps, and molecular oxygen for the P450 and halogenase. A flavin reductase system may be needed to supply FADH₂ to the halogenase GsfI.[2]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for several hours.

  • Extraction: The reaction is quenched (e.g., with ethyl acetate) to extract the organic metabolites.

  • Analysis: The extract is analyzed by HPLC and LC-MS. The production of a compound with the identical retention time and mass spectrum as an authentic this compound standard confirms the successful total biosynthesis.[2]

This powerful technique not only confirms the entire pathway but also opens the door for biosynthetic engineering, where enzymes can be mixed and matched or supplied with unnatural substrates to create novel analogs of the parent compound.[2]

Section 4: Conclusion and Future Horizons

The complete elucidation of the this compound biosynthetic pathway, from the identification of the gsf gene cluster to the in vitro total biosynthesis of the final product, stands as a triumph of modern natural product research.[2][5] It has provided a definitive, step-by-step understanding of how fungal enzymes generate immense chemical complexity from simple metabolic building blocks.

The knowledge gained from these studies is not merely academic. It provides a powerful platform for the bioengineering of the pathway. By manipulating the tailoring enzymes—for instance, by inactivating the halogenase GsfI to produce dechlorothis compound, or by expressing halogenases from other pathways that use bromine instead of chlorine—it is possible to generate novel derivatives with potentially improved pharmacological properties.[2][10] As we continue to face challenges from drug-resistant pathogens, the ability to rationally engineer the biosynthesis of proven therapeutic scaffolds like this compound will be an invaluable tool in the arsenal of drug development professionals.

References

An In-Depth Technical Guide on the Mechanism of Action of Griseofulvin on Fungal Microtubules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Griseofulvin, a cornerstone in the treatment of dermatophytic infections, exerts its antifungal effect through a precise and targeted mechanism: the disruption of fungal microtubule dynamics. This guide provides a comprehensive exploration of the molecular interactions between this compound and its primary target, tubulin, the protein subunit of microtubules. We will delve into the structural basis of its selective toxicity towards fungi, the downstream consequences on fungal mitosis and cell division, and the experimental methodologies employed to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action to inform further research and the development of novel antifungal agents.

Introduction: this compound - A Targeted Antifungal Agent

This compound is a naturally occurring antifungal antibiotic produced by the mold Penicillium griseofulvum.[1] For decades, it has been a mainstay in the oral treatment of dermatophytoses, fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species.[2] Its clinical efficacy is rooted in its ability to accumulate in keratin precursor cells, rendering newly formed keratin resistant to fungal invasion.[3][4] The core of this compound's antifungal activity lies in its specific interference with the fungal cytoskeleton, a mechanism that sets it apart from other classes of antifungal drugs.[5][6]

The Molecular Target: Fungal Tubulin and Microtubules

The primary molecular target of this compound is tubulin , a globular protein that polymerizes to form microtubules.[3] Microtubules are essential cytoskeletal polymers involved in a multitude of critical cellular processes, including:

  • Mitosis: Forming the mitotic spindle necessary for chromosome segregation.

  • Cell Shape and Motility: Providing structural support and enabling intracellular transport.

  • Vesicular Transport: Acting as tracks for motor proteins to move organelles and vesicles.

Fungal tubulin exists as a heterodimer of α- and β-tubulin subunits. These heterodimers assemble head-to-tail to form protofilaments, which in turn associate laterally to create the hollow cylindrical structure of a microtubule. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function, particularly during the dynamic reorganization of the mitotic spindle.

Selective Toxicity: A Preference for Fungal Tubulin

A key feature of this compound is its selective toxicity, exhibiting a much higher affinity for fungal tubulin compared to its mammalian counterpart.[3][7] This preferential binding is the reason why this compound can effectively inhibit fungal growth at concentrations that have minimal impact on human cells.[7] While the precise structural basis for this selectivity is still an area of active investigation, it is understood to be a critical factor in its therapeutic index.

The Mechanism of Action: Disruption of Microtubule Function

This compound exerts its antifungal effect not by causing mass depolymerization of microtubules, but by subtly interfering with their dynamics. The binding of this compound to tubulin disrupts the intricate process of microtubule assembly and disassembly, leading to a cascade of events that ultimately arrest fungal cell division.[2][3]

Binding Site and Molecular Interactions

Molecular modeling and experimental studies have sought to identify the specific binding site of this compound on the tubulin protein. While the exact location has been a subject of some debate, evidence suggests that this compound binds to tubulin, potentially at the interface between the α- and β-tubulin subunits within the dimer.[8] Some studies have also pointed to interactions with γ-tubulin, a protein involved in microtubule nucleation.[9][10] Computational analyses suggest that the binding pockets are primarily formed by specific helices and strands of the tubulin protein, with hydrophobic interactions playing a key role in the binding process.[7][9] In some human cancer cell lines, the this compound binding site has been found to overlap with the taxol binding site on β-tubulin.[11]

Inhibition of Mitosis

The most profound consequence of this compound's interaction with tubulin is the disruption of mitosis.[8][12] By binding to tubulin, this compound inhibits the proper formation and function of the mitotic spindle, the microtubule-based apparatus responsible for segregating chromosomes during cell division.[2][3] This leads to a metaphase arrest, where the fungal cells are unable to proceed through mitosis, effectively halting their proliferation.[12] The resulting mitotic abnormalities can include misaligned chromosomes and the formation of multipolar spindles.[8]

Downstream Cellular Effects

The mitotic arrest triggered by this compound can lead to a variety of downstream cellular effects, including:

  • Nuclear and mitotic abnormalities. [12]

  • Distortions in hyphal morphology. [12]

  • Interference with nucleic acid and protein synthesis. [3]

These combined effects contribute to the overall fungistatic action of the drug, meaning it inhibits fungal growth rather than directly killing the fungal cells.[4]

Experimental Methodologies for Studying this compound's Mechanism

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.

In Vitro Microtubule Polymerization Assays

These assays are fundamental to understanding how a compound affects the assembly dynamics of purified tubulin.

Protocol: Turbidity-Based Microtubule Polymerization Assay
  • Preparation of Tubulin: Purify tubulin from a relevant source (e.g., fungal or bovine brain).

  • Reaction Mixture: Prepare a reaction buffer containing GTP, magnesium ions, and a buffer to maintain pH.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture and incubate at 37°C to initiate polymerization.

  • Treatment: In parallel experiments, add varying concentrations of this compound to the reaction mixture.

  • Measurement: Monitor the change in turbidity (optical density) over time using a spectrophotometer. An increase in turbidity corresponds to microtubule polymerization.

  • Analysis: Compare the polymerization curves of the this compound-treated samples to the control to determine the effect on the rate and extent of polymerization.

Note: While high concentrations of this compound (>100 µM) may be required to inhibit the overall polymerization of purified tubulin in vitro, lower concentrations (1-20 µM) have been shown to strongly suppress the dynamic instability of microtubules.[13][14]

Immunofluorescence Microscopy

This technique allows for the direct visualization of microtubules within fungal cells, providing insights into the drug's effect on the cytoskeleton's organization.

Protocol: Immunofluorescence Staining of Fungal Microtubules
  • Cell Culture and Treatment: Grow fungal cells (e.g., dermatophytes) in a suitable culture medium. Treat the cells with this compound at various concentrations for a defined period.

  • Fixation: Fix the fungal cells using an appropriate fixative (e.g., formaldehyde) to preserve their cellular structures.

  • Permeabilization: Permeabilize the cell walls and membranes to allow for antibody penetration.

  • Antibody Staining:

    • Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin antibody).

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

  • DNA Staining: Stain the fungal nuclei with a fluorescent DNA-binding dye (e.g., DAPI) to visualize the chromosomes.

  • Microscopy: Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope.

  • Analysis: Observe and compare the organization of the microtubule network and the state of the mitotic spindle in this compound-treated cells versus untreated control cells.

Binding Assays

These assays are used to quantify the interaction between this compound and tubulin.

Protocol: Fluorescence Quenching Assay
  • Preparation: Prepare solutions of purified tubulin and this compound at various concentrations.

  • Incubation: Incubate a fixed concentration of tubulin with increasing concentrations of this compound.

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of tubulin. The binding of this compound can quench this fluorescence.

  • Data Analysis: Use the fluorescence quenching data to calculate the binding affinity (dissociation constant, Kd) of this compound for tubulin.[15]

Mechanisms of Resistance

While this compound remains an effective antifungal, instances of resistance have been reported. Understanding the mechanisms of resistance is crucial for its continued clinical use and for the development of new antifungals.

  • Reduced Drug Uptake: Intrinsic resistance to this compound can be due to the absence of an energy-dependent transport system required for the drug to enter the fungal cell.[16][17]

  • Target Site Modification: Although less common for this compound, mutations in the tubulin genes could potentially alter the drug's binding site, reducing its efficacy.

  • Efflux Pumps: Some fungi may develop resistance by overexpressing efflux pumps that actively transport this compound out of the cell.[18]

Visualization of the Mechanism

This compound's Disruption of Fungal Mitosis

G This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell Tubulin Tubulin Dimers (α/β) This compound->Tubulin Binds to Tubulin FungalCell->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle Disrupts Dynamics Microtubules->MitoticSpindle Metaphase Metaphase MitoticSpindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Arrest CellDivision Cell Division Anaphase->CellDivision FungalGrowth Fungal Growth Arrest CellDivision->FungalGrowth

Caption: this compound's mechanism of action leading to fungal growth arrest.

Experimental Workflow for Immunofluorescence

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Culture Fungal Cell Culture Treatment This compound Treatment Culture->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization PrimaryAb Primary Antibody (anti-tubulin) Permeabilization->PrimaryAb SecondaryAb Secondary Antibody (fluorescent) PrimaryAb->SecondaryAb DNAStain DNA Stain (DAPI) SecondaryAb->DNAStain Microscopy Fluorescence Microscopy DNAStain->Microscopy ImageAnalysis Image Analysis Microscopy->ImageAnalysis

Caption: Workflow for visualizing this compound's effect on fungal microtubules.

Conclusion

This compound's mechanism of action is a classic example of targeted therapy. By specifically binding to fungal tubulin and disrupting microtubule dynamics, it effectively halts fungal mitosis and proliferation with a favorable safety profile. A thorough understanding of this mechanism at the molecular level is paramount for addressing potential resistance and for guiding the rational design of new antifungal agents that can target the fungal cytoskeleton. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between small molecules and the microtubule network.

References

Griseofulvin's Disruption of Mitotic Spindle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Griseofulvin, a long-established antifungal agent, has garnered renewed interest for its potent antimitotic activity, positioning it as a valuable tool in cell biology research and a potential candidate for anticancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the formation and function of the mitotic spindle. We will dissect its interaction with tubulin, the fundamental building block of microtubules, and elucidate how this binding event triggers a cascade of cellular consequences, culminating in mitotic arrest and, in some cases, apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its experimental investigation.

Introduction: this compound - Beyond an Antifungal

For decades, this compound has been a mainstay in the treatment of dermatophytic infections, its efficacy rooted in its ability to inhibit fungal cell division.[1] This action stems from its interference with the mitotic spindle, a critical cellular machine responsible for the accurate segregation of chromosomes during mitosis.[1][2] While its selective toxicity towards fungi is well-documented, attributed to a higher binding affinity for fungal tubulin, this compound also exerts effects on mammalian cells, albeit at higher concentrations.[1] This property has opened avenues for its investigation as an anticancer agent, with studies demonstrating its ability to induce mitotic arrest and apoptosis in various cancer cell lines.[3][4][5]

This guide will delve into the core of this compound's antimitotic activity, providing a detailed narrative of its molecular interactions and the downstream cellular perturbations. We will also furnish detailed protocols for key experimental assays that are instrumental in elucidating these mechanisms.

The Molecular Mechanism: A Step-by-Step Disruption of Mitosis

This compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the proper formation and function of the mitotic spindle.[2] This disruption is a multi-step process that begins with the binding of this compound to tubulin.

Binding to Tubulin: The Initial Insult

The fundamental target of this compound is tubulin, the globular protein that polymerizes to form microtubules.[1][6] this compound has been shown to bind to both α- and β-tubulin subunits.[6] While the precise binding site has been a subject of investigation, studies suggest that it is distinct from other well-known microtubule-targeting agents like colchicine.[6] Molecular docking studies have proposed potential binding sites, including one that overlaps with the paclitaxel binding site on β-tubulin and another at the interface of the αβ-tubulin dimer.[4][7][8] Furthermore, research indicates that γ-tubulin, a key protein in microtubule nucleation and centrosomal function, is also a target for this compound.[9][10] The binding is largely reversible and leads to a conformational change in the tubulin dimer.[6]

The interaction between this compound and tubulin is predominantly driven by hydrophobic interactions and van der Waals forces.[9] This binding is the critical initiating event that sets the stage for the subsequent disruption of microtubule dynamics.

Suppression of Microtubule Dynamics: A Kinetic Slowdown

Contrary to some microtubule poisons that cause wholesale depolymerization, this compound's effect is more nuanced. At concentrations relevant to its antimitotic activity, it primarily acts by suppressing the dynamic instability of microtubules.[3][11][12] Dynamic instability is the intrinsic property of microtubules to switch between phases of growth (polymerization) and shrinkage (depolymerization), a process vital for the mitotic spindle's search and capture of chromosomes.

This compound dampens this dynamism by:

  • Reducing the rate and extent of both the growing and shortening phases of microtubules. [7]

  • Decreasing the frequency of catastrophes (the switch from growth to shrinkage). [12]

This kinetic suppression essentially "freezes" the microtubules, rendering them less dynamic and unable to perform their functions effectively during mitosis.[3][11] It is important to note that very high concentrations of this compound (>100 μM) can inhibit microtubule polymerization in vitro.[3][11]

Disruption of the Mitotic Spindle: The Structural Consequence

The suppression of microtubule dynamics has profound consequences for the formation and function of the mitotic spindle. The compromised ability of microtubules to grow and shrink prevents the proper assembly of a bipolar spindle. This leads to a variety of mitotic abnormalities, including:

  • Misaligned chromosomes: The kinetochore microtubules are unable to properly attach to and align the chromosomes at the metaphase plate.[4][7]

  • Multipolar spindles: this compound can interfere with centrosome clustering, leading to the formation of multiple spindle poles.[4][7]

  • Mitotic arrest: The spindle assembly checkpoint, a cellular surveillance mechanism, detects these defects and halts the cell cycle in mitosis, typically at the metaphase/anaphase transition, to prevent aneuploidy.[3][11][13][14]

This mitotic arrest is a hallmark of this compound's activity and is the primary reason for its antiproliferative effects.[11]

cluster_0 Molecular Interaction cluster_1 Microtubule Dynamics cluster_2 Cellular Consequence This compound This compound Tubulin αβ-Tubulin Dimer γ-Tubulin This compound->Tubulin Binds to Dynamics Suppression of Microtubule Dynamic Instability Tubulin->Dynamics Leads to Spindle Mitotic Spindle Disruption Dynamics->Spindle Causes Arrest Mitotic Arrest (Metaphase) Spindle->Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Arrest->Apoptosis Can lead to cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Reagents Prepare Reagents (Tubulin, GTP, this compound) Mix Prepare Reaction Mix (on ice) Reagents->Mix Plate Prepare 96-well Plate (Compounds, Controls) Initiate Initiate Polymerization (add mix to plate at 37°C) Plate->Initiate Mix->Initiate Measure Measure Absorbance/Fluorescence (over time) Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Analyze Analyze Kinetic Parameters (Lag, Vmax, Plateau) Plot->Analyze

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is a natural antifungal agent, first isolated from Penicillium griseofulvum in 1939.[1][2] For decades, it has been a cornerstone in the oral treatment of dermatophyte infections of the skin, hair, and nails (ringworm), which are often resistant to topical therapies.[3][4] Its unique mechanism of action and complex molecular architecture have made it a subject of continuous scientific interest, not only for its antifungal properties but also for its potential in other therapeutic areas, such as cancer research.[1][5][6]

This technical guide provides a comprehensive exploration of the molecular and chemical foundations of this compound. It is designed to serve as a detailed resource for professionals in drug development and research, delving into its structural intricacies, physicochemical characteristics, metabolic fate, and the analytical methodologies essential for its study. By synthesizing foundational knowledge with practical insights, this document aims to facilitate a deeper understanding of this important therapeutic agent.

Section 1: The Molecular Architecture of this compound

The biological activity of this compound is intrinsically linked to its complex and rigid three-dimensional structure. A precise understanding of its molecular framework is critical for comprehending its mechanism of action and for guiding the rational design of new analogues.

Chemical Identity and Nomenclature
  • IUPAC Name: (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione[7]

  • CAS Number: 126-07-8[8]

  • Molecular Formula: C₁₇H₁₇ClO₆[8][9]

  • Molecular Weight: 352.77 g/mol [2][8]

Core Structural Features

This compound possesses a unique spiro structure, where two rings are connected through a single common carbon atom. The molecule is comprised of three distinct rings, designated A, B, and C.[10]

  • Ring A: A chlorinated and dimethoxy-substituted aromatic ring (a benzofuran moiety).

  • Ring B: A five-membered furanone ring containing the spiro carbon.

  • Ring C: A six-membered cyclohexenone ring which includes a methoxy group and a methyl group.

The key functional groups that dictate its chemical reactivity and biological interactions include two ketone carbonyls, an enol ether system in Ring C, three methoxy groups, and an organochlorine substituent on the aromatic ring.[8][10]

Stereochemistry and Chirality

This compound has two chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and biologically active form possesses the absolute configuration of (2S, 6'R) .[7][10] This specific stereochemistry is crucial for its high-affinity binding to its biological target, tubulin. While other stereoisomers have been synthesized, the (2S, 6'R) configuration remains the standard for therapeutic use.[11]

Crystalline Structure and Polymorphism

This compound is known to exist in multiple crystalline forms, or polymorphs.[7][12] For many years, it was considered monomorphic, with all crystallization attempts yielding what is known as Form I, the most stable polymorph.[13] However, additional metastable polymorphs have since been identified, particularly through processes like melt crystallization.[7][12] The existence of polymorphs is of critical importance in pharmaceutical development, as different forms can exhibit significant variations in physical properties such as solubility and dissolution rate, which directly impact the drug's bioavailability.[13]

Section 2: Physicochemical Properties and Stability

The therapeutic efficacy of this compound, particularly its oral bioavailability, is heavily influenced by its physicochemical properties.

Solubility Profile

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[13][14] Its poor water solubility is a primary factor contributing to its variable and often incomplete absorption from the gastrointestinal tract.[15] Conversely, it demonstrates good solubility in several organic solvents.

Solvent Solubility Reference
WaterPractically insoluble / Very slightly soluble[1][16]
EthanolSoluble[1]
MethanolSoluble / Slightly soluble[1][16]
AcetoneSoluble[16]
ChloroformSoluble[16]
Dimethylformamide (DMF)Freely soluble[16]
TetrachloroethaneFreely soluble[16]

This table summarizes qualitative solubility data. Quantitative values can vary with temperature and specific experimental conditions.

Stability

This compound is a notably stable molecule. It is resistant to heat, capable of withstanding temperatures up to 121°C without losing its functional properties.[1] It is also stable across a pH range of 3.0 to 8.8.[16] This inherent stability simplifies formulation and storage requirements.

Key Physicochemical Parameters
Parameter Value Reference
Melting Point218-224 °C[2][16]
logP (Octanol/Water)2.18[16]
Physical AppearanceWhite to pale cream-colored crystalline powder[8]

Section 3: Biological Mechanism of Action

This compound is fungistatic, meaning it inhibits the growth and reproduction of fungi rather than killing them directly.[17][18] Its primary mechanism involves the disruption of mitosis, the process of cell division.

Primary Antifungal Action

The core of this compound's antifungal activity is its ability to bind to tubulin , the protein subunit that polymerizes to form microtubules.[3][19] Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By binding to tubulin, this compound disrupts the assembly and function of these microtubules.[17][19] This interference prevents the formation of a functional mitotic spindle, arresting cell division at the metaphase stage and thereby halting fungal proliferation.[1][17]

Keratin Affinity

A key feature that makes this compound uniquely effective for dermatophytoses is its high affinity for keratin.[4] Following oral administration, the drug is absorbed and systemically distributed, where it is preferentially deposited in keratin precursor cells.[3][4] As these cells differentiate and form new keratinized tissues like skin, hair, and nails, the this compound is tightly incorporated. This process renders the new keratin resistant to fungal invasion, and the infection is gradually eliminated as the old, infected keratin is shed.[3][20]

Cellular Uptake

This compound enters fungal cells via an energy-dependent transport system before it can reach its intracellular target, tubulin.[1][3]

G cluster_fungus Fungal Cell Griseofulvin_in This compound Tubulin Tubulin Dimers Griseofulvin_in->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Spindle Mitotic Spindle Microtubule->Spindle Assembly (Disrupted) Mitosis Mitosis (Metaphase) Spindle->Mitosis Function (Impaired) Cell_Division Cell Division Mitosis->Cell_Division Arrested Griseofulvin_out This compound (External) Transport Energy-Dependent Transport Griseofulvin_out->Transport Transport->Griseofulvin_in G This compound This compound Phase1 Phase I Metabolism (Hepatic) This compound->Phase1 CYP3A4-mediated O-demethylation Metabolites 6-desmethylthis compound (6-DMG) 4-desmethylthis compound (4-DMG) Phase1->Metabolites Phase2 Phase II Metabolism (Glucuronidation) Metabolites->Phase2 Conjugates Glucuronide Conjugates Phase2->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM HLMs in Buffer Preinc Pre-incubate HLMs (37°C, 5 min) HLM->Preinc Drug This compound Stock Init Initiate Reaction (Add Drug + NADPH) Drug->Init NADPH NADPH System NADPH->Init Preinc->Init Incubate Incubate at 37°C Init->Incubate Quench Quench with Acetonitrile (at time points) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

References

An In-Depth Technical Guide to the Early Studies of Griseofulvin's Antifungal Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the foundational research into the antifungal properties of griseofulvin. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and seminal experimental work that established this compound as a landmark antifungal agent. We will delve into its discovery, the initial characterization of its antifungal spectrum, the elucidation of its unique mechanism of action, and the pivotal in vivo studies that paved the way for its clinical use.

Introduction: The Dawn of a Systemic Antifungal

The story of this compound begins in 1939 when Oxford, Raistrick, and Simonart first isolated a metabolic product from the fungus Penicillium griseofulvum[1][2][3]. Initially, its potential was not fully recognized. It was not until the late 1940s that its biological activity gained significant attention when it was identified as the "curling factor" for its peculiar effect on the hyphae of other fungi[4]. This discovery marked a turning point, initiating a cascade of research that would establish this compound as one of the first effective oral treatments for dermatophytic infections, which are fungal infections of the skin, hair, and nails[5][6]. This guide will unpack the critical early experiments that defined its role in medical mycology.

Discovery and Initial Characterization

Isolation from Penicillium griseofulvum

This compound was first isolated from the soil fungus Penicillium griseofulvum[1][2]. The early production of this compound for research purposes was achieved through fermentation of this fungus[1].

Experimental Workflow: Isolation and Purification of this compound

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium griseofulvum B Liquid Culture Fermentation A->B C Separation of Mycelium from Broth B->C Harvesting D Solvent Extraction of Mycelium and Broth C->D E Crude Extract Concentration D->E Evaporation F Crystallization E->F G Recrystallization for Purity F->G H H G->H Pure this compound (C17H17ClO6)

Caption: Workflow for the isolation and purification of this compound.

Unveiling the Antifungal Spectrum

Initial studies quickly revealed that this compound had a narrow but potent spectrum of activity, primarily against dermatophytes—fungi that infect keratinized tissues[5][7]. This specificity is a key characteristic of the drug. Early in vitro studies were crucial in defining which fungi were susceptible.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method was fundamental in quantifying the antifungal potency of this compound against a panel of dermatophytes.

  • Media Preparation: Sabouraud Dextrose Agar (SDA) is prepared and autoclaved.

  • This compound Incorporation: While the agar is molten (approx. 45-50°C), stock solutions of this compound (dissolved in a suitable solvent like acetone or dimethylformamide) are added to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Control plates with only the solvent are also prepared.

  • Pouring Plates: The agar-griseofulvin mixtures are poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: Fungal cultures of dermatophyte species (Trichophyton, Microsporum, Epidermophyton) are grown on SDA slants. A suspension of spores and hyphal fragments is prepared in sterile saline and adjusted to a standardized turbidity.

  • Inoculation: The surfaces of the prepared plates are inoculated with a small, standardized volume of the fungal suspension.

  • Incubation: Plates are incubated at 25-30°C for a period of 7-14 days.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible fungal growth.

The causality behind this experimental design lies in its ability to provide a clear, reproducible endpoint (visible growth) across a range of drug concentrations, allowing for direct comparison of susceptibility between different fungal species.

Table 1: Early In Vitro Susceptibility of Dermatophytes to this compound
Fungal GenusSpecies ExamplesTypical MIC Range (µg/mL)
TrichophytonT. rubrum, T. mentagrophytes, T. tonsurans0.1 - 2.0
MicrosporumM. canis, M. audouinii0.25 - 2.0
EpidermophytonE. floccosum0.4 - 1.0
(Note: These values are representative of early findings; specific values varied between studies and isolates[8][9].)

Elucidating the Mechanism of Action: A Novel Approach

The most striking feature of this compound's antifungal action, observed in early microscopic studies, was its effect on fungal cell division[10][11][12]. Unlike other antifungals of the era that targeted the cell membrane or wall, this compound was found to disrupt mitosis[5][10].

The "Curling Factor": Morphological Changes

Early observations noted that this compound caused abnormal growth in fungal hyphae, including stunting, excessive branching, and a characteristic "waving" or "curling"[4]. These morphological changes were the first clues that the drug interfered with fundamental cellular processes.

Targeting the Mitotic Spindle

Subsequent research pinpointed the mechanism to the disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division[10][11]. This compound was found to bind to tubulin, the protein that forms microtubules[5][10]. This interaction prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in metaphase[12][13]. This fungistatic (growth-inhibiting) action prevents the fungus from replicating[6][7].

The selective toxicity of this compound is attributed to its preferential binding to fungal tubulin over mammalian tubulin, although it can affect mammalian cells at much higher concentrations[10][12][14].

Diagram: Mechanism of Mitotic Disruption by this compound

G cluster_0 Normal Fungal Mitosis cluster_1 Action of this compound A Tubulin Dimers B Microtubule Assembly A->B G This compound binds to Tubulin A->G C Functional Mitotic Spindle B->C D Chromosome Segregation C->D E Successful Cell Division D->E F This compound F->G H Disruption of Microtubule Assembly G->H I Defective Mitotic Spindle H->I J Metaphase Arrest I->J K Inhibition of Fungal Growth (Fungistatic Effect) J->K

Caption: this compound's interference with fungal mitosis.

The Bridge to Clinical Use: Seminal In Vivo Studies

While in vitro data was promising, the true potential of this compound was realized through animal studies. The pivotal work of J.C. Gentles in 1958 demonstrated the efficacy of orally administered this compound in treating experimental ringworm in guinea pigs[2][15][16]. This was a groundbreaking discovery, as it was one of the first demonstrations of a systemic treatment for a superficial fungal infection.

Protocol: The Gentles Guinea Pig Model for Dermatophytosis
  • Animal Preparation: A patch of hair on the flank of guinea pigs is clipped short.

  • Infection: The clipped skin is lightly abraded, and a suspension of a dermatophyte, typically Microsporum canis, is applied to the area.

  • Infection Development: The infection is allowed to establish over several days, characterized by visible lesions and hair loss.

  • Treatment: A treatment group of guinea pigs receives this compound orally, mixed with their food or administered by gavage. A control group receives no treatment.

  • Observation and Assessment: The progression of the lesions in both groups is monitored daily. The key observation in the treated group is the regrowth of healthy, uninfected hair from the base of the lesion, while the infection in the control group persists or worsens.

  • Confirmation: Subsequent studies confirmed the presence of this compound in the hair of treated animals, explaining its mechanism of action in vivo[17][18]. The drug is incorporated into newly formed keratin, making it resistant to fungal invasion[5][10]. As the hair and skin grow, the infected keratin is shed and replaced by resistant tissue.

This self-validating protocol provided a clear and visually compelling demonstration of efficacy. The regrowth of healthy hair from the inside out was irrefutable evidence that the systemic drug was reaching the site of infection and preventing further fungal proliferation. This work directly led to the approval of this compound for human use in 1959[4].

Conclusion

The early research on this compound represents a paradigm shift in the treatment of fungal diseases. The progression from its isolation from Penicillium griseofulvum to the meticulous in vitro characterization of its antifungal spectrum laid the essential groundwork. The elucidation of its unique mechanism—the disruption of the fungal mitotic spindle—was a significant scientific advancement. However, it was the elegant and decisive in vivo experiments by Gentles that provided the definitive proof of concept, demonstrating that a systemic agent could effectively target and eliminate a superficial fungal infection by being incorporated into newly forming keratin. These foundational studies not only established this compound as a vital therapeutic agent but also opened new avenues for the development of targeted antifungal therapies.

References

Griseofulvin: A Technical Guide to the Fungal Antimitotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Discovered in 1939 from Penicillium griseofulvum, griseofulvin stands as a landmark secondary metabolite from the Ascomycetes phylum.[1] Its introduction into clinical practice revolutionized the treatment of dermatophytic infections. This guide provides a comprehensive technical overview of this compound, from its intricate biosynthesis and unique mechanism of action to detailed, field-proven methodologies for its production, isolation, and characterization. It is designed to serve as a practical resource for researchers aiming to explore and harness the potential of this remarkable natural product.

The Molecular Architecture and Antifungal Mechanism

This compound (C₁₇H₁₇ClO₆) is a spirocyclic compound featuring a complex benzofuran-cyclohexene-dione ring system.[1] Its fungistatic activity is primarily directed against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[2]

Mechanism of Action: A Mitotic Disruptor

The primary mode of action of this compound is the disruption of mitosis in fungal cells.[3] It achieves this by binding to tubulin, the protein subunit of microtubules. This interaction interferes with the assembly and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, fungal cell division is arrested in the metaphase, leading to the inhibition of fungal growth.[3] This targeted disruption of fungal mitosis, with minimal impact on mammalian cells, is a key attribute of its therapeutic efficacy.

Biosynthesis: A Symphony of Fungal Enzymes

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units.[1] The entire biosynthetic pathway is orchestrated by a cluster of genes, termed the this compound (gsf) gene cluster, which has been extensively studied in Penicillium aethiopicum.[1]

The this compound Gene Cluster (gsf)

The gsf cluster encodes a suite of enzymes that collaboratively construct the this compound molecule. Key enzymes include a non-reducing polyketide synthase (NR-PKS), methyltransferases, a halogenase, and a cytochrome P450 monooxygenase.[1] The regulation of this gene cluster is complex, involving pathway-specific transcription factors such as gsfR1, which can act as both a positive and negative regulator depending on environmental cues like carbon and nitrogen availability.[4]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process, elegantly elucidated through genetic and biochemical studies.[1][5]

The key steps are:

  • Polyketide Chain Formation: A non-reducing polyketide synthase (GsfA) catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form a heptaketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form the benzophenone intermediate, griseophenone C.

  • Chlorination: A flavin-dependent halogenase (GsfI) incorporates a chlorine atom onto the griseophenone C backbone, yielding griseophenone B.

  • Oxidative Coupling: A cytochrome P450 enzyme (GsfF) catalyzes an intramolecular oxidative coupling reaction, forming the characteristic spirocyclic grisan scaffold of dehydrothis compound.

  • Reduction: Finally, a reductase (GsfE) carries out a stereospecific reduction of the double bond in the cyclohexene ring to produce the final product, this compound.

Griseofulvin_Biosynthesis acetyl_coa Acetyl-CoA + 6 Malonyl-CoA pks GsfA (NR-PKS) acetyl_coa->pks heptaketide Heptaketide Intermediate pks->heptaketide methylation_chlorination GsfB, GsfC (Methylation) GsfI (Chlorination) heptaketide->methylation_chlorination griseophenone_b Griseophenone B methylation_chlorination->griseophenone_b oxidative_coupling GsfF (P450) griseophenone_b->oxidative_coupling dehydrothis compound Dehydrothis compound oxidative_coupling->dehydrothis compound reduction GsfE (Reductase) dehydrothis compound->reduction This compound This compound reduction->this compound

A simplified diagram of the this compound biosynthetic pathway.

Production and Isolation: A Practical Workflow

The industrial production of this compound relies on submerged fermentation of high-yielding strains of Penicillium griseofulvum.[2] The following sections provide a detailed, step-by-step methodology for the laboratory-scale production, extraction, and purification of this compound.

Fungal Strain and Culture Conditions
  • Producing Organism: Penicillium griseofulvum (high-yielding strain).

  • Maintenance Medium: Czapek-Dox Agar slants.

  • Inoculum Medium: Czapek-Dox Broth.

  • Production Medium: Modified Czapek-Dox Broth or other optimized industrial media.

Czapek-Dox Medium Composition (per liter)
Sucrose30.0 g
Sodium Nitrate (NaNO₃)3.0 g
Dipotassium Phosphate (K₂HPO₄)1.0 g
Magnesium Sulfate (MgSO₄·7H₂O)0.5 g
Potassium Chloride (KCl)0.5 g
Ferrous Sulfate (FeSO₄·7H₂O)0.01 g
Agar (for solid medium)15.0 g
Distilled Water1.0 L
Final pH 7.2
Experimental Protocol: Fermentation
  • Inoculum Preparation:

    • Aseptically transfer a loopful of spores from a mature P. griseofulvum slant into a flask containing 100 mL of sterile Czapek-Dox Broth.

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a dense seed culture.[2]

  • Production Fermentation:

    • Inoculate a production fermenter containing the production medium with the seed culture (5-10% v/v).

    • Maintain the fermentation at 25-28°C with moderate aeration and agitation for 5-7 days.[2] Monitor pH and adjust as necessary to maintain it between 6.0 and 7.0.[2]

Experimental Protocol: Extraction and Purification
  • Mycelial Separation:

    • Harvest the fermentation broth and separate the mycelial biomass from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction:

    • Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent such as acetone or chloroform (3 volumes of solvent to 1 volume of broth/mycelia).[2][6]

    • Combine the organic extracts.

  • Concentration:

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude extract in a minimal amount of hot acetone.

    • Slowly add water (a non-solvent) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the this compound crystals by vacuum filtration and wash with cold water.

    • Dry the crystals under vacuum.

Griseofulvin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation (P. griseofulvum) fermentation Submerged Fermentation (5-7 days, 25-28°C) inoculum->fermentation filtration Filtration (Separate Mycelia) fermentation->filtration extraction Solvent Extraction (Acetone/Chloroform) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration recrystallization Recrystallization (Acetone/Water) concentration->recrystallization hplc HPLC Quantification recrystallization->hplc nmr_ms Structural Characterization (NMR, MS) recrystallization->nmr_ms

Workflow for the production and analysis of this compound.

Characterization and Quantification

Accurate characterization and quantification are crucial for ensuring the purity and yield of the isolated this compound.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for the quantitative analysis of this compound.

HPLC Method Parameters
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 291 nm or Fluorescence (Excitation: 300 nm, Emission: 418 nm)[7][8]
Injection Volume 20 µL
Column Temperature 30°C
Spectroscopic Characterization

Structural elucidation and confirmation of this compound are achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.13 (s, 1H, H-5), 5.48 (s, 1H, H-3'), 3.96 (s, 3H, OMe), 3.95 (s, 3H, OMe), 3.94 (s, 3H, OMe), 3.51 (m, 1H, H-2'), 2.37-2.20 (m, 2H, H-3'a, H-3'b), 2.18 (s, 3H, Me-6').

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.4 (C-4), 191.7 (C-4'), 170.8 (C-6), 166.5 (C-7), 163.7 (C-5), 105.1 (C-2), 101.4 (C-3a), 91.3 (C-5'), 88.5 (C-6'), 78.1 (C-2'), 61.1 (OMe), 56.4 (OMe), 55.9 (OMe), 44.9 (C-3'), 21.4 (Me-6').[9]

  • Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 352, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[10]

Conclusion and Future Perspectives

This compound remains a significant secondary metabolite with a well-established role in antifungal therapy. The methodologies outlined in this guide provide a robust framework for its production, isolation, and characterization in a research setting. Future research may focus on metabolic engineering of producing strains to enhance yields, exploring novel derivatives with improved efficacy or broader spectrum of activity, and investigating its potential applications beyond antifungal therapy, such as in cancer research.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Griseofulvin and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Modern Perspective on a Classic Antifungal

Griseofulvin, a spirocyclic benzofuran-3-one first isolated from Penicillium griseofulvum in 1939, represents a cornerstone in the history of antifungal therapy.[1][2] For decades, its primary application has been the systemic treatment of dermatophyte infections of the skin, hair, and nails.[1] However, the scientific narrative of this compound is far from complete. Recent investigations have unveiled its potential as an antiproliferative agent in cancer cells, sparking renewed interest in its complex structure and the synthesis of novel, more potent analogues.[3] With over 400 derivatives now identified, the need for robust, precise, and multi-faceted analytical methodologies is paramount.[4]

This technical guide moves beyond a simple recitation of methods. It is designed for the research scientist and drug development professional, providing a synthesized, field-proven perspective on the core spectroscopic techniques essential for the comprehensive characterization of this compound. We will explore not just the "how" but the "why," delving into the causal relationships between molecular structure and spectroscopic output. Each technique—UV-Visible, Infrared, NMR, and Mass Spectrometry—is presented as a complementary tool, together forming a self-validating system for identity, purity, structure, and quantitative analysis.

Section 1: Ultraviolet-Visible (UV-Vis) Spectrophotometry: The Quantitative Workhorse

Foundational Principles & Application

UV-Vis spectrophotometry is the bedrock of quantitative analysis for this compound in both bulk drug substance and finished pharmaceutical products.[5][6] The molecule's intricate structure, 7-chloro-2′,4,6-trimethoxy-6′β-methylspiro[benzofuran-2(3H),1′-[7]cyclohexene]-3,4′-dione, contains multiple chromophores—specifically the conjugated enone and substituted benzene ring systems—that absorb strongly in the UV region.[7][8][9] This absorption corresponds to the energy required to promote π → π* and n → π* electronic transitions within the molecule. The intensity of this absorption, governed by the Beer-Lambert Law, is directly proportional to the concentration of the analyte in a solution, making it an ideal technique for assay and content uniformity testing.

Spectral Characteristics

The UV spectrum of this compound is characterized by a distinct absorption maximum (λmax) that can exhibit slight solvatochromic shifts depending on the solvent used. This underscores the importance of specifying the solvent in any quantitative method.

Solvent Reported λmax (nm) Source
Ethanol295[10][11]
Methanol291 - 292[12][13][14]
Water/Ethanol (1:1)292[15][16]
0.1M HCl291[6]

Table 1: Key UV Absorption Maxima for this compound in Various Solvents.

Experimental Protocol: Assay of this compound Tablets

This protocol outlines a standard procedure for determining the quantity of this compound in a tablet dosage form, validated according to ICH Q2(R1) guidelines.[10]

Instrumentation:

  • A calibrated UV/Vis double-beam spectrophotometer (e.g., Shimadzu 1800 or equivalent) with 1.0 cm quartz cells.[6][10]

Reagents:

  • Methanol (HPLC Grade)

  • USP this compound Reference Standard (RS)

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of USP this compound RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Curve Preparation: Create a series of working standards by diluting the stock solution with methanol to concentrations ranging from approximately 1 to 10 µg/mL.[10][11]

  • Sample Preparation: a. Weigh and finely powder not fewer than 10 this compound tablets to determine the average tablet weight. b. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[10] c. Add approximately 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution of the active ingredient.[10][13] d. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. e. Accurately dilute this sample solution with methanol to achieve a final theoretical concentration within the range of the calibration curve (e.g., dilute 1 mL to 100 mL for a final concentration of 10 µg/mL).

  • Measurement & Analysis: a. Measure the absorbance of the blank (methanol), each standard solution, and the sample solution at the predetermined λmax (e.g., ~292 nm). b. Plot a calibration curve of absorbance versus concentration for the standard solutions and calculate the coefficient of determination (R²), which should be >0.999. c. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample solution. d. Calculate the percentage of the labeled amount of this compound in the tablets.

Workflow Visualization

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis RS Weigh this compound Reference Standard (RS) Stock Prepare Stock Solution (e.g., 100 µg/mL) RS->Stock Powder Weigh Tablet Powder Sample Sample_Stock Dissolve & Sonicate Sample in Methanol Powder->Sample_Stock Standards Prepare Serial Dilutions (Calibration Standards) Stock->Standards Sample_Final Filter & Dilute Sample to Final Concentration Sample_Stock->Sample_Final Measure Measure Absorbance at λmax Standards->Measure Sample_Final->Measure Cal_Curve Generate Calibration Curve (Abs vs. Conc) Measure->Cal_Curve Calculate Calculate Sample Conc. from Regression Equation Cal_Curve->Calculate Assay Determine Final Assay (% Label Claim) Calculate->Assay

Caption: Workflow for the quantitative assay of this compound by UV-Vis Spectrophotometry.

Section 2: Infrared (IR) Spectroscopy: The Molecular Fingerprint

Foundational Principles & Application

Infrared (IR) spectroscopy is a definitive identification technique mandated by numerous international pharmacopoeias, including the USP.[5][7][8][17] It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes (stretching, bending). The resulting spectrum of absorption versus wavenumber is a unique "fingerprint" for a specific molecule, determined by its functional groups and overall structure.

For this compound, IR is used for:

  • Identity Confirmation: Comparing the spectrum of a sample to that of a reference standard provides unambiguous confirmation of its identity.[17]

  • Structural Analysis: The presence of characteristic absorption bands confirms the existence of key functional groups (ketones, ethers, alkenes, etc.).

  • Solid-State Characterization: Techniques like FTIR can differentiate between crystalline and amorphous forms of this compound, which is critical as polymorphism affects solubility and bioavailability.[18]

Interpreting the this compound Spectrum

The IR spectrum of this compound is rich with information. Key absorption bands can be assigned to specific functional groups within the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Source
~1682C=O StretchConjugated Ketone (cyclohexenone ring)[15]
~1630C=C StretchAlkene (cyclohexenone ring)[15]
~1444C-N Stretch (if applicable)(Note: Source[15] mentions this, but this compound lacks a C-N bond. This may be a typo in the source; focus on C=O, C-O, C=C)[15]
~1085C-O-C StretchAryl-alkyl ether (methoxy groups)[15]

Table 2: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocol: Identification via KBr Pellet Method

This protocol describes the traditional and pharmacopeia-accepted method for obtaining an IR spectrum for solid-state identification.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press and KBr Pellet Die

  • Agate Mortar and Pestle

Reagents:

  • This compound Sample

  • Potassium Bromide (KBr), IR Grade, dried

Procedure:

  • Sample Preparation: a. Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry IR-grade KBr into an agate mortar. b. Gently grind the mixture with the pestle until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: a. Transfer a portion of the mixture into the KBr pellet die. b. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: a. Compare the resulting IR absorption spectrum with the spectrum of a USP this compound RS obtained under identical conditions. b. The positions and relative intensities of the absorption bands in the sample spectrum must be concordant with those of the reference standard.

Visualization of Structure-Spectrum Correlation

IR_Correlation cluster_structure cluster_spectrum Ketone C=O (Ketone) Peak1 ~1682 cm⁻¹ Ketone->Peak1 Stretching Vibration Ether C-O-C (Ether) Peak2 ~1085 cm⁻¹ Ether->Peak2 Stretching Vibration Alkene C=C (Alkene) Peak3 ~1630 cm⁻¹ Alkene->Peak3 Stretching Vibration

Caption: Correlation between key functional groups in this compound and their IR absorption bands.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Foundational Principles & Application

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting spectrum provides precise information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound and its derivatives, NMR is indispensable for:

  • Complete Structural Elucidation: Confirming the carbon-hydrogen framework of new analogues and natural products.[19][20][21]

  • Stereochemical Assignment: Defining the absolute and relative configurations of chiral centers, which is crucial for biological activity.[19][20]

  • Purity Assessment: Identifying and quantifying impurities, including isomers.

Interpreting the this compound ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for assignment.

Proton Assignment Approximate Chemical Shift (δ, ppm) Solvent Source
H-5 (aromatic)6.50 (s, 1H)D₂O (complexed)[15][16]
H-3' (vinylic)5.73 (s, 1H)D₂O (complexed)[15][16]
H-6' (methine)~3.9 (m, 1H)CDCl₃[22]
OCH₃ (methoxy groups)3.9 - 4.0 (multiple s, 9H)CDCl₃[22]
CH₃ (methyl)1.25 (d, 3H)D₂O (complexed)[15][16]

Table 3: Selected ¹H NMR Chemical Shifts for this compound. (Note: Shifts can vary significantly with solvent and complexation state).

Experimental Protocol: Structural Elucidation of a Derivative

This protocol outlines a comprehensive approach using modern NMR techniques to fully characterize a novel this compound derivative.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.[15][19]

Reagents:

  • Deuterated Solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Purified this compound Derivative Sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: a. Acquire a standard ¹H NMR spectrum to identify all proton signals, their integrations, and multiplicities. b. Acquire a ¹³C NMR spectrum (often using a broadband decoupling sequence like PENDANT or DEPT) to identify all unique carbon signals. DEPT-135 is particularly useful for differentiating CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: a. COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and identify adjacent protons. b. HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon atom. c. HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

  • Data Analysis & Structure Building: a. Integrate all spectra and pick peaks using appropriate NMR processing software. b. Use the HSQC to assign carbons directly attached to known protons. c. Use COSY to trace out the connectivity of proton spin systems (e.g., the cyclohexenone ring). d. Use HMBC correlations to piece the fragments together. For example, a correlation from a methoxy proton signal to an aromatic ring carbon confirms its point of attachment. e. Combine all data to propose a final, unambiguous 2D structure. For stereochemistry, advanced experiments like NOESY or ROESY may be required.

Logic Diagram for NMR Structural Elucidation

NMR_Logic H1 ¹H NMR H1_info Proton Environments & Multiplicities H1->H1_info C13 ¹³C & DEPT NMR C13_info Carbon Environments & Types (C, CH, CH₂, CH₃) C13->C13_info COSY ¹H-¹H COSY COSY_info H-H Connectivity (Spin Systems) COSY->COSY_info HSQC ¹H-¹³C HSQC HSQC_info Direct H-C (1-Bond) Correlations HSQC->HSQC_info HMBC ¹H-¹³C HMBC HMBC_info Long-Range H-C (2-3 Bond) Correlations HMBC->HMBC_info Structure Final Structure H1_info->Structure Data Integration C13_info->Structure Data Integration COSY_info->Structure Data Integration HSQC_info->Structure Data Integration HMBC_info->Structure Data Integration

Caption: Logical workflow for elucidating a chemical structure using a suite of NMR experiments.

Section 4: Mass Spectrometry (MS): Confirming Mass and Uncovering Fragments

Foundational Principles & Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[21]

In the context of this compound research, MS is vital for:

  • Molecular Weight Confirmation: Verifying the molecular weight of synthesized derivatives.

  • Molecular Formula Determination (HRMS): Confirming the elemental composition.

  • Structural Verification: Analyzing fragmentation patterns to support proposed structures.

  • Metabolite Identification: Detecting and identifying metabolites of this compound in biological samples.[5]

Expected Mass Spectrum of this compound

This compound (C₁₇H₁₇ClO₆, MW ≈ 352.77 g/mol ) presents a distinctive pattern in its mass spectrum due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7][23]

  • Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic cluster for the molecular ion. There will be a peak at m/z corresponding to the molecule containing ³⁵Cl (the M peak) and another peak two mass units higher (the M+2 peak) for the molecule containing ³⁷Cl. The intensity ratio of the M to M+2 peak will be approximately 3:1.

  • Fragmentation: While a detailed fragmentation pathway is complex, common cleavage points in electron impact (EI) ionization involve the loss of small, stable molecules or radicals.[24] For this compound, this could include the loss of methoxy radicals (•OCH₃) or cleavage within the spirocyclic ring system.

Experimental Protocol: LC-MS Analysis

Coupling liquid chromatography (LC) with mass spectrometry is the standard for analyzing complex mixtures or confirming the identity and purity of a single compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.[21]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation: a. Inject the sample onto an appropriate HPLC column (e.g., C18). b. Elute the compound using a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate it from any impurities.

  • Ionization: As the compound elutes from the column, it enters the ESI source where it is nebulized and ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analysis: a. The ions are guided into the mass analyzer, which separates them based on their m/z ratio. b. The detector records the intensity of ions at each m/z, generating a mass spectrum.

  • Data Interpretation: a. Locate the peak corresponding to the compound of interest in the chromatogram. b. Examine the mass spectrum for that peak. Confirm the presence of the expected [M+H]⁺ ion (e.g., ~m/z 353 for this compound) and its characteristic Cl isotopic pattern. c. If performing MS/MS (tandem mass spectrometry), select the parent ion (m/z 353), fragment it, and analyze the resulting daughter ions to gain further structural information.

Workflow Visualization

LCMS_Workflow Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum ([M+H]⁺, Isotopic Pattern, Fragments) Detector->Spectrum

Caption: General workflow for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The comprehensive analysis of this compound and its diverse derivatives is not achievable through a single technique. It requires a synergistic application of orthogonal spectroscopic methods. UV-Visible spectrophotometry serves as a rapid, reliable tool for quantification. Infrared spectroscopy provides an indelible fingerprint for identity confirmation. Nuclear Magnetic Resonance spectroscopy delivers the ultimate blueprint for structural elucidation and stereochemical definition. Finally, Mass Spectrometry confirms the molecular weight and formula while offering vital clues through fragmentation. Together, these four pillars of spectroscopy form a robust, self-validating framework that empowers researchers to confidently characterize these medically important compounds, from routine quality control to the frontiers of new drug discovery.

References

Methodological & Application

Application Note & Protocol: Griseofulvin for Mitotic Arrest in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the application of griseofulvin, a classic antifungal agent, as a tool for inducing mitotic arrest in mammalian cell lines. We delve into the molecular mechanism, provide validated protocols for cell synchronization, offer troubleshooting advice, and present a comparative analysis against other common mitotic inhibitors. This guide is intended to equip researchers in cell biology, cancer research, and drug development with the necessary knowledge to effectively utilize this compound for studies requiring a population of cells arrested in metaphase.

Introduction: this compound as a Mitotic Spindle Inhibitor

This compound is a mycotoxin derived from the fungus Penicillium griseofulvum. While clinically used for its antifungal properties, its utility in the cell biology laboratory stems from its ability to disrupt microtubule function, leading to cell cycle arrest in mitosis. Unlike other spindle poisons that directly bind to tubulin, this compound's mechanism is more nuanced. It is understood to bind to microtubule-associated proteins (MAPs), particularly MAP4, which are crucial for the stabilization and dynamics of the mitotic spindle. This interaction allosterically inhibits the polymerization of tubulin dimers into microtubules, leading to a dysfunctional mitotic spindle, activation of the spindle assembly checkpoint (SAC), and subsequent arrest of cells in metaphase.

Its reversibility and relatively lower cytotoxicity compared to agents like colchicine make it a valuable tool for synchronizing cell populations for downstream applications such as chromosome analysis, protein expression studies during mitosis, and screening for cell cycle-specific drug effects.

Mechanism of Action: A Visual Guide

This compound's primary intracellular target is the microtubule network. Its binding to MAPs disrupts the delicate balance of microtubule polymerization and depolymerization required for the formation and function of the mitotic spindle.

Griseofulvin_Mechanism cluster_Cell Cell Cytoplasm cluster_Spindle Mitotic Spindle Formation cluster_Checkpoint Cell Cycle Progression GF This compound MAPs Microtubule-Associated Proteins (e.g., MAP4) GF->MAPs Tubulin α/β-Tubulin Dimers Spindle Dysfunctional Mitotic Spindle MAPs->Spindle Disrupts Stability MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Triggers Arrest Metaphase Arrest SAC->Arrest Induces

Caption: Mechanism of this compound-induced mitotic arrest.

Comparative Analysis with Other Mitotic Inhibitors

The choice of a mitotic arresting agent depends on the specific experimental goals, cell line, and desired outcome (e.g., reversibility). This compound occupies a unique niche in this landscape.

FeatureThis compoundColchicine / NocodazoleTaxol (Paclitaxel)
Primary Target Microtubule-Associated Proteins (MAPs)α/β-Tubulin dimersβ-Tubulin subunit of polymerized microtubules
Mechanism Inhibits tubulin polymerization allostericallyBinds tubulin, preventing polymerizationStabilizes microtubules, preventing depolymerization
Typical Conc. 1-50 µM (Cell line dependent)50-200 nM (Nocodazole); 10-100 ng/mL (Colchicine)1-10 nM
Reversibility Generally reversible upon washoutReadily reversible (Nocodazole); Poorly reversible (Colchicine)Poorly reversible
Cytotoxicity Moderate; can induce apoptosis at high concentrations or long exposuresHigh; potent inducers of apoptosisHigh; potent inducer of apoptosis
Key Advantage Lower cytotoxicity at effective concentrations; good for synchronizationPotent and rapid arrestUnique mechanism for studying microtubule stability
Key Disadvantage Slower acting; higher concentrations needed compared to othersHigh toxicity; can affect other cellular processesCan cause bundling and aggregation of microtubules

Experimental Protocols

Materials
  • This compound powder (Sigma-Aldrich, Cat. No. G4753 or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Trypsin-EDTA

  • Propidium Iodide (PI) Staining Solution

  • RNase A

  • Flow cytometer

  • Fluorescence microscope

Preparation of this compound Stock Solution

Causality: this compound has poor aqueous solubility. A high-concentration stock in an organic solvent like DMSO is essential for accurate and sterile delivery to the aqueous cell culture medium.

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.53 mg of this compound (MW = 352.77 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol: Induction of Mitotic Arrest

Trustworthiness: This protocol includes a titration step to determine the optimal concentration for your specific cell line, as sensitivity to this compound can vary significantly.

Mitotic_Arrest_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Seed cells at 30-40% confluency Incubate1 Incubate for 24h (Allow attachment) Start->Incubate1 Treat Treat with this compound (Titrate concentrations, e.g., 1, 5, 10, 25 µM) Incubate1->Treat Vehicle Add Vehicle Control (DMSO only) Incubate1->Vehicle Incubate2 Incubate for 16-24h Treat->Incubate2 Harvest Harvest Cells (Trypsinization) Incubate2->Harvest Vehicle->Incubate2 Fix Fix & Permeabilize (e.g., 70% Ethanol) Harvest->Fix Microscopy Visualize Morphology (e.g., DAPI stain) Harvest->Microscopy Parallel Sample Stain Stain DNA (Propidium Iodide/RNase) Fix->Stain FACS Analyze via Flow Cytometry Stain->FACS

Application Notes and Protocols for Griseofulvin in Dermatophyte Infection Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Griseofulvin as a reference compound in preclinical dermatophyte infection models. This document outlines the scientific principles, detailed experimental protocols, and data interpretation strategies to ensure robust and reproducible outcomes.

Introduction: this compound - A Cornerstone in Dermatophytosis Research

This compound, a fungistatic antibiotic derived from Penicillium griseofulvum, has been a mainstay in the treatment of dermatophytosis for decades.[1] Its well-characterized mechanism of action and extensive history of clinical and veterinary use make it an indispensable tool in the research and development of novel antifungal agents.[1][2] By serving as a positive control, this compound provides a benchmark for evaluating the efficacy of new chemical entities in various preclinical models of tinea infections.

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the causative agents of superficial infections of the skin, hair, and nails.[3][4] The establishment of reliable and reproducible animal and in vitro models that mimic human dermatophytosis is crucial for screening and characterizing the therapeutic potential of new antifungal candidates.

Mechanism of Action: Disrupting Fungal Mitosis

This compound exerts its fungistatic effect by interfering with the mitotic spindle formation in fungal cells.[5][6] It binds to tubulin, the protein subunit of microtubules, thereby disrupting their polymerization.[6] This action specifically inhibits fungal cell division at the metaphase stage, leading to the formation of multinucleated cells and distorted hyphae.[2][7] A key feature of this compound is its selective toxicity; it preferentially binds to fungal tubulin over mammalian tubulin, minimizing effects on host cells.[6]

Following oral administration, this compound is absorbed and deposited in keratin precursor cells.[2][6] As these cells differentiate and form new keratin in the skin, hair, and nails, the incorporated this compound renders these tissues resistant to fungal invasion.[2][7] This unique mode of action underscores the importance of prolonged treatment to allow for the replacement of infected keratin with healthy, drug-impregnated tissue.[5][7]

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Disrupts Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation of Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Cell_Division_Inhibition Inhibition of Cell Division Metaphase_Arrest->Cell_Division_Inhibition Results in

Caption: Mechanism of action of this compound in a fungal cell.

In Vitro Models: Antifungal Susceptibility Testing

In vitro susceptibility testing is a critical first step in evaluating the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for testing the susceptibility of dermatophytes to antifungal agents.[8][9]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M38-A2 document for filamentous fungi.[9]

1. Preparation of Fungal Inoculum: a. Culture the dermatophyte strain (e.g., Trichophyton mentagrophytes, Microsporum canis) on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to promote sporulation. b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. d. Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.

2. Preparation of Antifungal Agent: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 16 µg/mL).[10]

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. b. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum). c. Incubate the plates at 28-30°C for 5-7 days.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the growth control.

Dermatophyte SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Trichophyton rubrum0.32 - 5.121.282.56
Trichophyton mentagrophytes0.125 - 161.02.0
Microsporum canis0.25 - 2.00.5Not Determined
Epidermophyton floccosum0.43 - 8.0<0.25 - 1.08.0

Data compiled from multiple sources.[10][11][12]

In Vivo Models: The Guinea Pig Model of Dermatophytosis

The guinea pig is a widely accepted and highly reproducible animal model for dermatophytosis due to its susceptibility to dermal fungal infections that clinically resemble human tinea corporis.[13]

Protocol: Establishment and Treatment of Trichophyton mentagrophytes Infection in Guinea Pigs

1. Animal Preparation and Infection: a. Use healthy, young adult Hartley guinea pigs (300-350 g). b. Anesthetize the animals and shave an area on the dorsum (approximately 2x2 cm). c. Gently abrade the shaved skin with sterile sandpaper to disrupt the stratum corneum, avoiding bleeding. d. Apply a 100 µL suspension of T. mentagrophytes conidia (1 x 10⁷ CFU/mL in sterile saline) to the abraded area.[14] e. House the animals individually to prevent cross-contamination.

2. Treatment Regimen: a. Initiate treatment 3-5 days post-infection, once lesions are visible. b. Oral this compound (Positive Control): Administer this compound (ultramicrosize) orally at a dose of 25-50 mg/kg body weight once daily for 14-28 days.[15] The drug is typically suspended in a vehicle like 0.5% carboxymethylcellulose. c. Topical this compound (Exploratory): While oral administration is standard, topical formulations can also be evaluated. A 1% this compound cream or spray can be applied to the infected area once or twice daily.[16] d. Vehicle Control: Administer the vehicle alone to a separate group of infected animals. e. Test Compound: Administer the investigational antifungal agent according to its specific formulation and predicted dosage.

Guinea_Pig_Model_Workflow Animal_Prep Animal Preparation (Anesthesia, Shaving) Infection Infection (Abrasion + T. mentagrophytes) Animal_Prep->Infection Lesion_Dev Lesion Development (3-5 days) Infection->Lesion_Dev Treatment_Start Initiate Treatment Lesion_Dev->Treatment_Start Treatment_Groups Treatment Groups (Oral this compound, Topical, Vehicle, Test Compound) Treatment_Start->Treatment_Groups Evaluation Efficacy Evaluation (Clinical Scoring, Fungal Culture, Histopathology) Treatment_Groups->Evaluation Daily Treatment (14-28 days) Data_Analysis Data Analysis and Comparison Evaluation->Data_Analysis

Caption: Workflow for the guinea pig dermatophytosis model.

Evaluation of Therapeutic Efficacy

A multi-pronged approach is essential for a comprehensive assessment of antifungal efficacy.

1. Clinical Scoring:

  • Score the severity of the lesions at regular intervals (e.g., every 3-4 days) based on erythema, scaling, crusting, and alopecia. A 0-4 point scale for each parameter is common.

2. Mycological Examination:

  • Fungal Culture: At the end of the treatment period, collect skin scrapings or hair from the infected site. Culture the samples on Sabouraud's Dextrose Agar with antibiotics to determine the presence or absence of viable dermatophytes. A mycological cure is defined by negative fungal cultures.[17]

  • Direct Microscopy (KOH Mount): Skin scrapings can be examined under a microscope after treatment with 10-20% potassium hydroxide (KOH) to visualize fungal elements.

3. Histopathology:

  • At the end of the study, skin biopsies from the infected area can be collected for histopathological analysis.

  • Staining with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) can reveal the presence and location of fungal hyphae and spores within the stratum corneum and hair follicles.[18][19]

  • Histopathology also provides insights into the inflammatory response in the epidermis and dermis.[20]

ParameterOral this compound (25 mg/kg)Vehicle Control
Mean Clinical Score (Day 14) Significant reduction in lesion severityProgressive increase in lesion severity
Mycological Cure Rate (End of Study) High (typically >80%)Low (spontaneous healing is slow[21])
Histopathology Reduced fungal elements, decreased inflammationAbundant hyphae in stratum corneum, marked inflammatory infiltrate

Expected outcomes in a typical guinea pig dermatophytosis study.

Other Relevant Animal Models

While the guinea pig model is the most common, other animal models have been used in dermatophytosis research.

  • Mouse Models: Mice can be infected with dermatophytes, although the infections are often less severe and may resolve more quickly than in guinea pigs.[22] Immunocompromised mouse strains can be used to establish more persistent infections.

  • Cat Models: Cats are natural hosts for Microsporum canis and can be used to model this specific type of dermatophytosis.[17] Studies in cats have demonstrated the efficacy of both this compound and other antifungals like itraconazole.[17]

Concluding Remarks

This compound remains a vital reference standard in the preclinical evaluation of new antifungal therapies for dermatophytosis. The protocols and methodologies detailed in these application notes provide a robust framework for conducting in vitro and in vivo studies. By adhering to these guidelines and understanding the scientific principles behind each step, researchers can generate reliable and reproducible data to accelerate the discovery and development of novel treatments for these common and often persistent fungal infections.

References

Protocols for Griseofulvin treatment in in vitro cancer studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Antifungal for Modern Oncology

Griseofulvin, a well-established antifungal agent derived from Penicillium griseofulvum, is gaining significant traction in the oncology research community for its potent anti-cancer properties.[1] With a favorable low-toxicity profile, this compound presents a compelling case for repurposing as a therapeutic agent against various malignancies.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in in vitro cancer studies. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into the interpretation of results.

The primary anti-tumor activity of this compound is attributed to its interference with microtubule dynamics, a critical component of cellular division.[1] Unlike some other microtubule-targeting agents, this compound kinetically suppresses the dynamic instability of microtubules, which leads to a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis).[1]

Mechanism of Action: A Multi-Faceted Assault on Cancer Cells

This compound's anti-cancer effects are not monolithic; they are the result of a multi-pronged attack on critical cellular processes:

  • Disruption of Mitotic Spindle: By interfering with microtubule dynamics, this compound inhibits the proper formation and function of the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.[1][2] This disruption leads to a halt in the cell cycle, predominantly at the G2/M phase.[1][2]

  • Induction of Apoptosis: The sustained mitotic arrest triggered by this compound induces significant cellular stress, activating the intrinsic apoptotic pathways.[1] This programmed cell death is a key component of its anti-cancer efficacy.

  • Inhibition of Centrosomal Clustering: A hallmark of many cancer cells is the presence of an abnormal number of centrosomes. To survive, these cells cluster the extra centrosomes. This compound has been shown to inhibit this crucial survival mechanism, leading to the formation of multipolar spindles and subsequent mitotic catastrophe.[1][3]

  • Modulation of Key Signaling Pathways: Research indicates that this compound can influence critical signaling pathways involved in cancer progression. For instance, in myeloma cell lines, it has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] Furthermore, in breast cancer cells, this compound treatment can lead to an increased concentration of the tumor suppressor protein p53.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in cancer cells.

Griseofulvin_Mechanism This compound This compound Microtubules Microtubules This compound->Microtubules Suppresses Dynamic Instability Centrosome_Clustering Centrosome_Clustering This compound->Centrosome_Clustering Inhibits Wnt_Beta_Catenin Wnt_Beta_Catenin This compound->Wnt_Beta_Catenin Inhibits p53 p53 This compound->p53 Activates Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Formation G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Mitotic_Catastrophe Mitotic_Catastrophe Centrosome_Clustering->Mitotic_Catastrophe Apoptosis Apoptosis Wnt_Beta_Catenin->Apoptosis Inhibition Leads to p53->Apoptosis G2_M_Arrest->Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound's multifaceted anti-cancer mechanism.

Quantitative Data Summary: Efficacy Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines. This data highlights the differential sensitivity of various cancer types to this compound treatment.

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-717
Cervical CancerHeLa20, 75
Colorectal CancerHT-29>20
Colorectal CancerCOLO-205>20
LeukemiaHL-60>20
Liver CancerHep 3B>20
Liver CancerHep G2>20
MyelomaKMS 189
MyelomaU-26618
MyelomaOPM-245
MyelomaRPMI-822626
LymphomaSU-DHL-422
LymphomaRaji33
LymphomaOCI-Ly 830
Adrenocortical CarcinomaNCI-H295R~40 (significant apoptosis)

Note: The provided IC50 values are derived from various studies and may vary based on experimental conditions such as incubation time and assay methodology.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro experiments to assess the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM). Include a vehicle control with DMSO at the highest concentration used for the drug dilutions.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[7] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8][9]

Protocol Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][8]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate histograms to visualize the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10][11]

Protocol Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound as described in the previous protocols.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. The results will allow for the quantification of:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Key Protein Targets:

  • Caspases: Look for the cleavage of pro-caspases (e.g., pro-caspase-3, -9) into their active, cleaved forms.[14]

  • PARP: Poly (ADP-ribose) polymerase is a substrate for activated caspases; its cleavage is a hallmark of apoptosis.[14]

  • Bcl-2 Family Proteins: Analyze the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.

Detailed Steps:

  • Cell Lysis: After this compound treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.

Synergistic Potential

An important area of investigation is the synergistic effect of this compound with other chemotherapeutic agents. Studies have shown that combining this compound with drugs like vincristine or nocodazole can enhance the anti-proliferative and anti-tumor effects.[1] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for the use of lower, less toxic doses of conventional chemotherapy drugs.

Conclusion and Future Directions

This compound presents a promising and multifaceted approach to in vitro cancer research. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis across a variety of cancer cell lines. The protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this repurposed antifungal agent. Future in vitro studies should continue to explore its efficacy in a wider range of cancer types, investigate its synergistic potential with other anti-cancer drugs, and further elucidate the molecular pathways it modulates. These efforts will be crucial in paving the way for potential in vivo studies and eventual clinical applications in oncology.

References

Griseofulvin as a positive control in antifungal drug screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Griseofulvin as a Positive Control in Antifungal Drug Screening

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of assays. It delineates the scientific rationale for its selection, including its well-defined mechanism of action and specific spectrum of activity. Detailed, step-by-step protocols for the preparation of this compound stock solutions and its application in the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) determination are provided. This guide is designed to ensure scientific integrity and reproducibility by incorporating quality control measures, expected outcomes, and a troubleshooting guide, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).

Scientific Rationale: Understanding this compound

A reliable positive control is the cornerstone of any valid screening assay, serving as a benchmark to confirm that the assay system is performing as expected. This compound, an antibiotic isolated from the fungus Penicillium griseofulvum, has been a mainstay in the treatment of dermatophytic infections for decades.[1][2] Its well-characterized properties make it an excellent positive control for in vitro antifungal susceptibility testing, particularly against filamentous fungi.

Mechanism of Action

This compound exerts its antifungal effect by disrupting fungal mitosis.[3] After being taken up by the fungal cell, it binds specifically to tubulin, the protein subunit of microtubules.[1][4] This binding action interferes with the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[2][4] The disruption of the mitotic spindle leads to an arrest of the cell cycle in metaphase, thereby inhibiting fungal cell division and proliferation.[3] This mode of action is fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.[2][5] Its selective toxicity is attributed to a higher binding affinity for fungal tubulin compared to mammalian tubulin.[4]

drug This compound cell Fungal Cell Uptake drug->cell tubulin Binds to Fungal Tubulin cell->tubulin microtubule Inhibits Microtubule Polymerization tubulin->microtubule spindle Disruption of Mitotic Spindle microtubule->spindle mitosis Metaphase Arrest (Inhibition of Mitosis) spindle->mitosis result Fungistatic Effect (Growth Inhibition) mitosis->result

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound's activity is highly specific. It is primarily effective against dermatophytes—a group of fungi that cause infections of the skin, hair, and nails.[6][7] This includes species from the genera Trichophyton, Microsporum, and Epidermophyton.[8] It is crucial to note that this compound has no clinically relevant effect on bacteria, yeasts (like Candida species), or other genera of fungi.[6][9] This narrow spectrum is a key reason for its utility as a control; it confirms the assay's sensitivity to a specific antifungal mechanism without confounding effects on other microbial types.

Rationale for Use as a Positive Control

The selection of this compound as a positive control is justified by the following:

  • Well-Defined Mechanism: Its specific interaction with the mitotic spindle provides a clear, verifiable endpoint.

  • Established Efficacy: Decades of clinical and in vitro data provide a robust baseline for expected activity.

  • Narrow Spectrum: Ensures that the observed inhibition is due to a specific antifungal effect against susceptible organisms like dermatophytes.

  • Commercial Availability: High-purity this compound is readily available for research purposes.

  • Fungistatic Nature: It serves as a model for compounds that inhibit growth, which is a common objective in primary drug screens.

Quality Control and Preparation of this compound

The accuracy of any susceptibility test begins with the proper handling and preparation of the antifungal agent.

Reagent Quality and Storage
  • Purity: Use this compound powder of high purity (≥95%), obtained from a reputable supplier (e.g., USP reference standard).

  • Storage: Store the powdered form in a tightly sealed container, protected from light, in a cool, dry place as per the manufacturer's instructions.[10]

Protocol: Preparation of this compound Stock Solution

This compound is very slightly soluble in water but soluble in solvents like acetone, chloroform, and dimethylformamide (DMF).[7] Acetone or ethanol are commonly used for initial solubilization in a laboratory setting.[11]

Objective: To prepare a 1280 µg/mL stock solution of this compound. This concentration is convenient for subsequent serial dilutions.

Materials:

  • This compound powder (USP grade)

  • Acetone or absolute ethanol

  • Sterile, deionized water or appropriate sterile broth medium (e.g., RPMI-1640)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 1.28 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 100 µL of acetone or absolute ethanol to the tube. Vortex vigorously until the powder is completely dissolved. The use of a solvent is necessary due to this compound's poor aqueous solubility.[11]

  • Dilution: Add 900 µL of the sterile destination medium (e.g., RPMI-1640 broth) to the solubilized this compound. This brings the total volume to 1 mL and the final concentration to 1280 µg/mL. The final solvent concentration should be kept low (typically ≤1%) to avoid inhibiting fungal growth.

  • Mixing: Vortex thoroughly to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and solvent used.

Stability and Storage of Stock Solutions
  • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Under these conditions, the stock solution is generally stable for several months. It is recommended to prepare fresh stock for each new set of experiments or after a maximum of 3-6 months.

Antifungal Susceptibility Testing (AST) Protocol

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38 document for filamentous fungi.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a target dermatophyte, which is defined as the lowest concentration of the drug that completely inhibits visible fungal growth.

Materials:

  • This compound stock solution (1280 µg/mL)

  • Sterile 96-well flat-bottom microtiter plates

  • Target fungal isolate (e.g., Trichophyton rubrum) grown on potato dextrose agar (PDA) or similar medium

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 0.85% saline

  • Spectrophotometer

  • Multichannel pipette

Procedure Workflow:

start_node Start: Prepare Fungal Inoculum plate_prep Prepare Drug Dilutions in 96-Well Plate start_node->plate_prep inoculate Inoculate Wells with Fungal Suspension plate_prep->inoculate incubate Incubate Plate (e.g., 4-7 days at 28-30°C) inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read end_node Determine MIC read->end_node

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Harvest conidia from a 7-14 day old culture by flooding the agar plate with sterile saline and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the conidial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard, or more accurately, adjust to a specific optical density (e.g., 80-82% transmittance at 530 nm).

    • Perform a final dilution in RPMI-1640 medium to achieve a target inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate row. Well 12 will serve as the sterility control (medium only).

    • Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.

    • Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 1280 µg/mL down to 2.5 µg/mL (before inoculum is added).

    • Well 11 serves as the growth control (no drug).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • This step halves the drug concentration in each well, resulting in a final test range of 640 µg/mL down to 1.25 µg/mL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.

    • Incubate at 28-30°C for 4 to 7 days, or until clear growth is visible in the growth control well (well 11).

Data Interpretation and Troubleshooting

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is read as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the drug-free growth control well.

  • Visual Reading: Use a reading mirror to observe the bottom of the wells. The MIC is the first well that appears clear (no turbidity or fungal buttons).

  • Assay Validation: For the results to be valid:

    • The sterility control (well 12) must be clear.

    • The growth control (well 11) must show robust fungal growth.

    • The MIC for the positive control (this compound) must fall within the expected range for the quality control strain used.

Expected Results

The MIC values for this compound can vary depending on the specific species and isolate tested. The table below provides typical MIC ranges reported in the literature for common dermatophytes, which can be used to validate assay performance.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Typical MIC Range (µg/mL)
Trichophyton rubrum1.26[12]2.53[12]0.15 - 5.12[12][13]
Trichophyton mentagrophytes0.25 - 1.26[12][14]1.0 - 2.53[12][14]0.125 - 32[14]
Microsporum canis~1.0[15]~8.0[15]0.43 - 8.0[15]
Epidermophyton floccosum~0.43[15]~8.0[15]0.43 - 8.0[15]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No growth in control well Inoculum viability is low. Incorrect medium or incubation conditions.Use a fresh culture for inoculum preparation. Verify medium pH, incubation temperature, and duration.
This compound MIC is too high/low Incorrect stock solution concentration. Inoculum density is too high or low. Resistant/hypersusceptible QC strain.Re-prepare stock solution and verify calculations. Standardize inoculum preparation carefully using a spectrophotometer. Sequence QC strain to confirm identity and check for mutations.
Inconsistent results / poor reproducibility Pipetting errors during serial dilution. Edge effects in the 96-well plate. this compound precipitation.Use calibrated pipettes; change tips for each transfer. Avoid using the outermost wells or fill them with sterile medium. Ensure the final solvent concentration is low (<1%) and the stock solution is well-mixed before use.
Contamination in wells Non-sterile technique or materials.Use aseptic technique throughout the procedure. Ensure all media, saline, and plates are sterile.

Conclusion

This compound serves as an indispensable tool in antifungal drug screening, providing a reliable and reproducible positive control. Its specific mechanism of action and well-defined spectrum against dermatophytes allow for the confident validation of antifungal susceptibility assays. By adhering to standardized protocols, such as those outlined by CLSI, and implementing rigorous quality control measures, researchers can ensure the integrity and accuracy of their screening data, paving the way for the discovery of novel antifungal agents.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Griseofulvin Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a natural product derived from Penicillium griseofulvum, has long been a cornerstone in the treatment of dermatophytic infections.[1][2] Its unique mechanism of action, which involves the disruption of the fungal mitotic spindle by binding to tubulin, provides a distinct therapeutic window with minimal effects on host cells.[3][4] However, the emergence of resistant fungal strains and the desire for a broader spectrum of activity necessitate the exploration of novel this compound derivatives. This guide provides a comprehensive framework for the synthesis of new this compound analogs and detailed protocols for their subsequent antifungal evaluation. We will delve into the rationale behind specific chemical modifications and provide step-by-step methodologies for both in vitro and in vivo antifungal assays, empowering researchers to identify and validate the next generation of this compound-based antifungal agents.

Introduction: The Rationale for New this compound Derivatives

This compound's fungistatic action is primarily effective against dermatophytes that infect the skin, hair, and nails.[2][5] It achieves this by accumulating in keratin precursor cells, rendering them resistant to fungal invasion.[5] While effective, its clinical utility can be enhanced by addressing certain limitations, including its relatively narrow spectrum of activity and the potential for drug resistance. The synthesis of novel derivatives aims to:

  • Broaden the Antifungal Spectrum: To develop compounds effective against a wider range of pathogenic fungi, including yeasts and molds.

  • Enhance Potency: To create analogs with lower minimum inhibitory concentrations (MICs), potentially reducing therapeutic doses and associated side effects.

  • Overcome Resistance: To design molecules that can bypass existing fungal resistance mechanisms.

  • Improve Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.

Structure-activity relationship (SAR) studies have shown that modifications at various positions of the this compound scaffold can significantly impact its biological activity.[6][7][8] This guide will focus on strategic modifications at key positions to generate a library of novel derivatives for screening.

Synthesis of Novel this compound Derivatives: A Strategic Approach

The chemical structure of this compound offers several sites for modification. This section outlines a general synthetic strategy focusing on positions that have been shown to influence antifungal activity.[9][10]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of novel this compound derivatives, starting from the parent molecule.

G This compound This compound Demethylation Demethylation (e.g., BBr3) This compound->Demethylation Modification_C Modification at Aromatic Ring (e.g., Halogenation, Nitration) This compound->Modification_C Intermediate_1 Key Intermediate (e.g., Griseofulvic Acid) Demethylation->Intermediate_1 Modification_A Modification at C-4' (e.g., Oximation, Etherification) Intermediate_1->Modification_A Modification_B Modification at C-2' (e.g., Etherification, Sulfonylation) Intermediate_1->Modification_B Derivative_A Novel Derivative A Modification_A->Derivative_A Derivative_B Novel Derivative B Modification_B->Derivative_B Derivative_C Novel Derivative C Modification_C->Derivative_C Purification Purification & Characterization (Chromatography, NMR, MS) Derivative_A->Purification Derivative_B->Purification Derivative_C->Purification

Caption: General workflow for the synthesis of novel this compound derivatives.

Protocol: Synthesis of a 2'-O-Alkylated this compound Derivative (Example)

This protocol describes a representative synthesis of a 2'-O-alkylated derivative, a modification known to enhance antifungal activity.[7]

Materials:

  • This compound

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Demethylation to Griseofulvic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Griseofulvic acid.[11]

  • O-Alkylation:

    • Dissolve the crude Griseofulvic acid (1.0 eq) in anhydrous acetone.

    • Add anhydrous K₂CO₃ (3.0 eq) and the desired alkyl halide (1.5 eq).

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Antifungal Assays: Determining Potency

In vitro assays are the first step in evaluating the antifungal potential of newly synthesized derivatives. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Standardized Broth Microdilution Method (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results.[12][13]

G Start Prepare Stock Solutions of Derivatives Step1 Serial Dilution in 96-Well Plate Start->Step1 Step3 Inoculate Wells Step1->Step3 Step2 Prepare Fungal Inoculum (Standardized Concentration) Step2->Step3 Step4 Incubate at 35°C (24-48 hours) Step3->Step4 Step5 Visually or Spectrophotometrically Determine MIC Step4->Step5 End Record MIC Values Step5->End

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)[14]

Materials:

  • Synthesized this compound derivatives

  • Positive control antifungal (e.g., Fluconazole)

  • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well U-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of the synthesized derivatives and the control antifungal in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Preparation of Fungal Inoculum:

    • Culture the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[14] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a spectrophotometer.

Data Presentation

Summarize the MIC values for the novel derivatives and the parent this compound against a panel of fungal strains in a clear and concise table.

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound>64168
Derivative 1821
Derivative 2410.5
Fluconazole14>64

In Vivo Antifungal Assays: Assessing Efficacy in a Biological System

Promising candidates from in vitro screening should be further evaluated in animal models of fungal infection to assess their in vivo efficacy, toxicity, and pharmacokinetic properties. Murine models are commonly used for this purpose.[15][16]

Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections.[17][18]

G Start Select Promising Derivative (Low MIC) Step1 Induce Immunosuppression in Mice (Optional) Start->Step1 Step2 Infect Mice with Pathogenic Fungus Step1->Step2 Step3 Administer Test Compound (and Controls) Step2->Step3 Step4 Monitor Survival and Clinical Signs Step3->Step4 Step5 Determine Fungal Burden in Target Organs Step4->Step5 End Evaluate Efficacy Step5->End

Caption: Workflow for an in vivo antifungal efficacy study in a murine model.

Protocol: Efficacy in a Murine Model of Disseminated Candidiasis

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)

  • Pathogenic strain of Candida albicans

  • Synthesized this compound derivative

  • Vehicle control (e.g., saline, DMSO/saline mixture)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline

  • Materials for intravenous injection

  • Materials for euthanasia and organ harvesting

  • Sabouraud Dextrose Agar plates

Procedure:

  • Infection:

    • Prepare a standardized inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungus.

  • Treatment:

    • Randomly assign the infected mice to different treatment groups: vehicle control, positive control, and one or more doses of the test derivative.

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.

    • The primary endpoint can be survival over a period of time (e.g., 21 days).

    • Alternatively, a cohort of mice can be euthanized at a specific time point (e.g., 3-5 days post-infection) to determine the fungal burden in target organs (e.g., kidneys, brain).

  • Fungal Burden Determination:

    • Aseptically remove the target organs, weigh them, and homogenize them in sterile saline.

    • Perform serial dilutions of the organ homogenates and plate them on Sabouraud Dextrose Agar.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).

    • Express the fungal burden as log₁₀ CFU per gram of tissue.

Data Presentation

Present the in vivo efficacy data in a clear and comparative format.

Treatment Group (n=10)Mean Survival Time (Days)Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD)
Vehicle Control86.5 ± 0.4
This compound (25 mg/kg)125.2 ± 0.6
Derivative 2 (10 mg/kg)183.8 ± 0.5
Fluconazole (10 mg/kg)164.1 ± 0.7

Conclusion

The development of novel this compound derivatives holds significant promise for expanding our arsenal against fungal infections. By employing strategic chemical modifications and rigorous in vitro and in vivo evaluation, researchers can identify new lead compounds with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. The protocols and workflows outlined in this guide provide a robust framework for the systematic synthesis and assessment of these next-generation antifungal agents.

References

Application Notes and Protocols: Investigating Griseofulvin in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining Griseofulvin as a Multifaceted Player in Oncology

This compound, a long-established antifungal agent, is garnering renewed interest within the oncology research community for its potential as an adjunct in combination chemotherapy regimens. Its primary mechanism of action involves the disruption of microtubule dynamics, a cornerstone of many successful cytotoxic therapies. By interfering with the formation and function of the mitotic spindle, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This established mechanism provides a strong rationale for its investigation alongside other chemotherapeutic agents that target different phases of the cell cycle or distinct signaling pathways.

Recent research has further elucidated this compound's anticancer potential, revealing its ability to inhibit key oncogenic drivers such as polo-like kinase 1 (PLK1). PLK1 is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide array of human cancers, often correlating with poor prognosis. The dual action of this compound—disrupting microtubule function and inhibiting PLK1—positions it as a compelling candidate for synergistic combinations, potentially lowering the required doses of highly toxic conventional chemotherapeutics and mitigating adverse side effects.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the potential of this compound in combination cancer therapy. We will delve into detailed protocols for in vitro and in vivo studies, data analysis, and the mechanistic investigation of its synergistic effects.

Part 1: In Vitro Assessment of this compound's Synergistic Potential

The initial evaluation of this compound's efficacy in a combination setting begins with robust in vitro assays. These experiments are designed to determine the synergistic, additive, or antagonistic effects of this compound when combined with other anticancer drugs across various cancer cell lines.

Experimental Workflow for In Vitro Synergy Screening

The following workflow outlines the key steps for assessing the synergistic effects of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel).

cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Drug Treatment & Incubation cluster_assay Phase 3: Viability & Synergy Analysis cell_seeding Seed Cancer Cell Lines (e.g., HeLa, A549, MCF-7) in 96-well plates drug_prep Prepare Serial Dilutions of this compound and Partner Drug (e.g., Paclitaxel) treatment Treat Cells with Drugs: - this compound alone - Partner Drug alone - Combination at fixed ratios drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Calculate Dose-Response Curves and IC50 Values viability_assay->data_analysis synergy_calc Determine Combination Index (CI) using Chou-Talalay Method data_analysis->synergy_calc

Figure 1: A streamlined workflow for in vitro synergy screening of this compound.

Protocol: Cell Viability and Synergy Analysis using the MTT Assay

This protocol details the steps for assessing cell viability and calculating the Combination Index (CI) to determine synergy.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (powder, cell culture grade)

  • Partner chemotherapeutic drug (e.g., Paclitaxel)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the partner drug in DMSO.

    • Perform serial dilutions in complete growth medium to achieve the desired concentration range. It is recommended to test concentrations that bracket the known IC50 of each drug.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the drugs as follows:

      • This compound alone (multiple concentrations)

      • Partner drug alone (multiple concentrations)

      • This compound and partner drug in combination at a fixed, non-antagonistic ratio (e.g., based on their individual IC50 values).

      • Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Synergy Calculation:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Mechanistic Insights: Cell Cycle and Apoptosis Analysis

To understand how the combination of this compound and a partner drug affects cancer cells, it is crucial to analyze the cell cycle distribution and the induction of apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol: Apoptosis Assessment by Annexin V/PI Staining

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Cell Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Signaling Pathway Investigation

This compound's known interaction with microtubules and PLK1 provides a starting point for investigating the molecular mechanisms of synergy.

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_injection Subcutaneous Injection of Cancer Cells into Immunocompromised Mice tumor_growth Monitor Tumor Growth until Palpable (e.g., 100 mm³) cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Drugs: - Vehicle Control - this compound - Partner Drug - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring euthanasia Euthanize Mice at Pre-defined Endpoint monitoring->euthanasia tumor_excision Excise and Weigh Tumors euthanasia->tumor_excision tissue_analysis Perform Immunohistochemistry (IHC) and Western Blot on Tumor Tissue tumor_excision->tissue_analysis

Application Notes & Protocols: Investigating the Anti-HCV Properties of Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global burden of Hepatitis C Virus (HCV) infection necessitates the exploration of novel therapeutic strategies. While direct-acting antivirals (DAAs) have revolutionized treatment, challenges such as drug resistance and accessibility underscore the need for alternative agents.[1] Griseofulvin, an FDA-approved oral antifungal drug, has emerged as a potential candidate for drug repurposing due to its observed inhibitory effects on HCV replication in vitro.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to study and validate the effects of this compound on HCV. We delve into the scientific rationale behind its mechanism of action, present detailed, self-validating experimental protocols, and offer insights into data analysis and interpretation. The core mechanism of this compound is not direct viral targeting but rather the disruption of host cell microtubule dynamics, leading to cell cycle arrest, which indirectly suppresses the cellular environment required for efficient viral propagation.[4]

Scientific Background & Mechanism of Action

The Hepatitis C Virus Life Cycle: A Brief Overview

Hepatitis C Virus, a member of the Flaviviridae family, is a single-stranded RNA virus that establishes a chronic infection primarily within hepatocytes.[1] The viral life cycle is a multi-stage process that is highly dependent on host cellular machinery.[5][6] It begins with the attachment and entry of the virus into a hepatocyte, followed by the release of its RNA genome into the cytoplasm. This genome is then translated into a single polyprotein, which is cleaved by viral and host proteases into ten individual structural and non-structural (NS) proteins.[7] The NS proteins assemble into a replication complex on endoplasmic reticulum-derived membranes to replicate the viral RNA. Finally, new viral particles are assembled and released from the cell to infect neighboring cells.[8][9] Each step of this cycle presents potential targets for antiviral intervention.[10]

This compound's Proposed Anti-HCV Mechanism

Unlike direct-acting antivirals that target viral proteins like the NS3/4A protease or NS5B polymerase, this compound exerts its effect by targeting a host cell component.[1][4] Its primary mechanism of action, established from its use as an antifungal and in cancer research, is the disruption of microtubule function.[11][12]

Causality of Inhibition:

  • Binding to Tubulin: this compound binds directly to tubulin, the protein subunit of microtubules.[12]

  • Disruption of Microtubule Dynamics: This binding interferes with the polymerization and stability of the microtubule network, which is critical for the formation of the mitotic spindle during cell division.[4][12]

  • Cell Cycle Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[2][4]

  • Inhibition of HCV Replication: The HCV replication machinery is known to co-opt and rely on various host factors and cellular structures. By altering the fundamental cytoskeletal architecture and halting the cell cycle, this compound is believed to create a cellular environment that is non-conducive to the formation and function of the viral replication complex, thereby suppressing HCV RNA and protein production.[2][4] Importantly, studies have shown that this compound does not inhibit the HCV internal ribosome entry site (IRES), indicating its action is not at the level of viral translation initiation but likely on the subsequent replication steps.[2][4]

G cluster_drug This compound Action cluster_host Host Cell cluster_virus Hepatitis C Virus This compound This compound Tubulin Binds to Tubulin This compound->Tubulin Microtubules Disrupts Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle Induces G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Leads to HostFactors Alters Host Environment (Cytoskeleton, Factors) CellCycle->HostFactors Results in HCV_Replication HCV Replication Complex Formation & Function HostFactors->HCV_Replication Inhibits Environment For HCV_Suppression HCV Replication Suppressed HCV_Replication->HCV_Suppression Results in

Caption: Proposed mechanism of this compound's anti-HCV activity.

Experimental Design & Rationale

To rigorously evaluate this compound's effect on HCV, a well-controlled in vitro experimental workflow is essential. This involves using a robust cell culture system, quantifiable assays, and appropriate controls to ensure the data is reliable and interpretable.

Core Components of the Study:

  • Cell Line: The human hepatoma cell line Huh7 and its derivatives (e.g., Huh7.5) are the gold standard for HCV research. They are highly permissive to HCV infection and support the complete viral life cycle.[13]

  • Virus Strain: The JFH-1 (Japanese Fulminant Hepatitis 1) strain is a genotype 2a virus that is widely used because it replicates efficiently in cell culture, producing high viral titers.[2]

  • Primary Endpoints:

    • Viral Load Quantification: Measurement of HCV RNA levels is the most direct way to assess viral replication.

    • Cytotoxicity: It is critical to distinguish between true antiviral activity and non-specific effects caused by drug toxicity.

    • Mechanism Validation: Confirmation of cell cycle arrest provides evidence for the proposed mechanism of action.

G cluster_assays Endpoint Assays Start Start: Seed Huh7.5 Cells Incubate1 Incubate 24h (Allow Cell Adherence) Start->Incubate1 Treat Treat Cells with this compound (Serial Dilutions) Incubate1->Treat Infect Infect with HCV (JFH-1) (Low MOI, e.g., 0.1) Treat->Infect Incubate2 Incubate 48-72h Infect->Incubate2 Harvest Harvest Cells & Supernatant Incubate2->Harvest qRT_PCR Quantify HCV RNA (qRT-PCR) Harvest->qRT_PCR Cell Lysate Cytotoxicity Assess Cell Viability (MTT / CellTiter-Glo) Harvest->Cytotoxicity Parallel Plate CellCycle Analyze Cell Cycle (Flow Cytometry) Harvest->CellCycle Parallel Plate WesternBlot Detect Viral Protein (Western Blot) Harvest->WesternBlot Cell Lysate

Caption: High-level experimental workflow for assessing this compound.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog No. (Example)
Huh7.5 cellsATCCPTA-8503
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
This compound, ≥97% (HPLC)Sigma-AldrichG4753
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650
JFH-1 HCV Plasmid(Available through academic MTA)N/A
RNA Extraction Kit (e.g., RNeasy Mini Kit)Qiagen74104
qRT-PCR Master Mix (e.g., TaqMan™)Applied Biosystems4369016
HCV-specific Primers/ProbeIntegrated DNA TechnologiesCustom Synthesis
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Propidium Iodide Flow Cytometry KitAbcamab139418
Anti-HCV Core Protein AntibodyThermo FisherMA1-080
HRP-conjugated Secondary AntibodyCell Signaling Technology7074S

Detailed Experimental Protocols

Protocol 4.1: Cell Culture and Maintenance of Huh7.5 Cells
  • Rationale: Proper maintenance of a healthy, consistent cell line is the foundation for reproducible results.

  • Culture Huh7.5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin ("Complete DMEM").

  • Maintain cells in a 37°C incubator with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect their permissiveness to infection.

  • Use cells within passages 5-20 for experiments to avoid issues with genetic drift.

Protocol 4.2: this compound Treatment and HCV Infection
  • Rationale: This protocol establishes the core antiviral assay. A dose-response curve is necessary to determine the concentration at which this compound is effective.

  • Cell Seeding: Seed Huh7.5 cells in 96-well plates at a density of 1 x 10⁴ cells/well. Seed parallel plates for the cytotoxicity assay (Protocol 4.3). Incubate for 24 hours.

  • Drug Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Create a series of 2X working solutions in Complete DMEM (e.g., from 200 µM down to 0.78 µM). Include a "vehicle control" of DMEM with the highest concentration of DMSO used (e.g., 0.5%).

  • Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells.

  • Infection: Immediately add 100 µL of HCV JFH-1 virus stock (diluted in Complete DMEM) at a multiplicity of infection (MOI) of 0.1. The final volume will be 200 µL with 1X drug concentrations.

  • Controls: Include "virus control" wells (cells + virus + vehicle) and "mock-infected" wells (cells + vehicle, no virus).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

Protocol 4.3: Cytotoxicity Assessment (CellTiter-Glo® Assay)
  • Rationale: This assay is critical to ensure that any reduction in viral replication is not simply a result of the drug killing the host cells. It must be run in parallel with the infection assay.

  • Use the parallel plate set up in Protocol 4.2 but without adding the virus (add 100 µL of media instead).

  • After the 48-72 hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.

Protocol 4.4: Quantification of HCV RNA via qRT-PCR
  • Rationale: This is the most sensitive and direct measure of viral replication. It quantifies the number of viral RNA genomes.

  • RNA Extraction: After the incubation period, carefully remove the supernatant from the infection plate. Wash cells once with PBS. Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy) following the manufacturer's protocol.

  • cDNA Synthesis: Perform reverse transcription on 100-500 ng of total RNA to create complementary DNA (cDNA).

  • qPCR: Set up the quantitative PCR reaction using a master mix, HCV-specific primers/probe (targeting the highly conserved 5' UTR), and the synthesized cDNA.

  • Analysis: Run the qPCR on a real-time PCR instrument. Determine the cycle threshold (Ct) values. Relative quantification (e.g., ΔΔCt method using a housekeeping gene like GAPDH) or absolute quantification (using a standard curve) can be used to determine the fold change in HCV RNA levels relative to the virus control.

Protocol 4.5: Cell Cycle Analysis by Flow Cytometry
  • Rationale: This assay directly validates the proposed mechanism of action by testing the hypothesis that this compound arrests Huh7.5 cells in the G2/M phase.

  • Seed Huh7.5 cells in a 6-well plate. Treat with an effective concentration of this compound (e.g., the calculated EC₉₀) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak in the this compound-treated sample compared to the control would support the proposed mechanism.

Data Analysis & Interpretation

Key Parameters
  • 50% Effective Concentration (EC₅₀): The concentration of this compound that inhibits HCV replication by 50%.

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of this compound that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value (ideally >10) indicates that the drug's antiviral effect is specific and occurs at concentrations well below those that cause significant toxicity.

Data Presentation

All quantitative dose-response data should be summarized in a table. Non-linear regression (log[inhibitor] vs. response) should be used to calculate EC₅₀ and CC₅₀ values.

ParameterThis compound
EC₅₀ (µM) [Example Value: 15.2]
CC₅₀ (µM) [Example Value: >100]
Selectivity Index (SI) [Example Value: >6.6]

Note: Values are hypothetical and for illustrative purposes only.

Interpreting the Results
  • A Successful Outcome: A successful experiment will show a dose-dependent decrease in HCV RNA levels with increasing concentrations of this compound. This should be coupled with a high CC₅₀ value, resulting in a favorable Selectivity Index.

  • Mechanism Validation: The flow cytometry data should show a significant increase in the percentage of cells in the G2/M phase for the this compound-treated sample compared to the DMSO control. This provides a strong link between the observed antiviral effect and the drug's known biochemical function.

  • Troubleshooting: If the EC₅₀ and CC₅₀ values are very close (SI < 2), the observed "antiviral" effect is likely due to general toxicity. If no antiviral effect is seen, check cell permissiveness, virus titer, and drug integrity.

Conclusion & Future Directions

These protocols provide a robust framework for investigating the anti-HCV activity of this compound. By demonstrating a dose-dependent inhibition of HCV replication at non-toxic concentrations and validating its mechanism through cell cycle analysis, researchers can build a strong case for its potential as a repurposed antiviral agent.

Future studies could explore:

  • Combination Therapy: Investigating the synergistic effects of this compound with other DAAs or host-targeting agents, as has been suggested with interferon-alpha.[2][4]

  • Resistance Profiling: Determining if HCV can develop resistance to a host-targeted agent like this compound. The barrier to resistance is often higher for drugs that target host factors.[5]

  • Pan-genotypic Activity: Testing the efficacy of this compound against other HCV genotypes.

References

Application Notes & Protocols: Griseofulvin as a Crop Protectant in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Classic Antifungal for Modern Agriculture

Discovered in 1939 from the fungus Penicillium griseofulvum, griseofulvin is a well-established, orally administered antifungal agent used for decades in human and veterinary medicine to treat dermatophyte infections.[1][2] Its journey, however, extends beyond the clinic and into the realm of agriculture, where it has shown significant potential as a crop protectant against a variety of fungal plant diseases.[1][2] As the need for novel and effective fungicides grows, re-examining existing compounds like this compound through a modern research lens offers a promising avenue for developing new crop protection strategies.

This guide provides a comprehensive overview and detailed protocols for researchers investigating the application of this compound in agriculture. It is designed to be a practical resource, grounding experimental design in a thorough understanding of the compound's mechanism of action, its inherent challenges, and its proven applications.

The Fungal Countermeasure: Mechanism of Action

This compound is primarily fungistatic , meaning it inhibits fungal growth rather than killing the fungus outright.[3] Its efficacy is rooted in a precise disruption of the fungal cell division process.

Core Mechanism: The primary mode of action is the binding of this compound to tubulin , the protein subunit that polymerizes to form microtubules.[4] This interaction disrupts the assembly and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1][4] By interfering with microtubule dynamics, this compound effectively arrests fungal cell division in the metaphase stage, halting the proliferation and spread of the pathogen.[1][3]

This mechanism is selective, with this compound showing a preferential binding to fungal tubulin over that of mammalian cells.[4] It enters fungal cells through an energy-dependent transport system, allowing it to accumulate intracellularly and exert its effect.[1][5]

Griseofulvin_MOA cluster_fungal_cell Fungal Cell This compound This compound Transport Energy-Dependent Transport This compound->Transport Enters cell Tubulin Tubulin Dimers (α/β) Transport->Tubulin Binds to Mitosis Mitosis (Metaphase) Inhibition X Transport->Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms MitoticSpindle->Mitosis Required for Growth Fungal Growth & Proliferation Mitosis->Growth Leads to Inhibition2 X Mitosis->Inhibition2 Inhibition->Microtubules Inhibition2->Growth

Fig 1. Mechanism of action of this compound in fungal cells.

Agricultural Applications & Antifungal Spectrum

Research has demonstrated this compound's effectiveness against a range of economically important plant pathogens. Its potential as a systemic fungicide, capable of being absorbed and translocated within the plant, makes it a subject of significant interest.

Target PathogenAssociated Disease(s)Example Host CropsReference(s)
Colletotrichum spp.AnthracnoseApple, various fruits[6],[7]
Botrytis cinereaGray MoldStrawberry, Lettuce, Grapes[6],[7]
Alternaria solaniEarly BlightTomato, Potato[6],[7]
Fusarium spp.Fusarium Wilt, Root RotVarious vegetables, cereals[6],[7]
Powdery Mildew FungiPowdery MildewEggplant, Cucurbits[8]
Cytospora sp.CankerFruit trees[6],[7]

Key Considerations & Challenges for Field Application

While promising, the translation of this compound from laboratory to field application requires overcoming several key challenges.

  • Phytotoxicity: This is a critical consideration. Studies on Arabidopsis have shown that this compound can inhibit root growth and cause swelling of the root tip.[9][10][11] Interestingly, this effect appears to be caused by targeting microtubule-associated proteins (MAPs) in plants, rather than directly binding to plant tubulin as it does in fungi.[9][10][12] This highlights the need for dose-response studies on target crops to determine a therapeutic window that is effective against fungi without causing unacceptable damage to the plant.

  • Poor Water Solubility: this compound is highly lipophilic and has very low solubility in water (approx. 8.64 mg/L), which complicates the preparation of effective spray or drench formulations.[1][2][13][14] Research has focused on methods like solid dispersions, microemulsions, and complexation with cyclodextrins to enhance its solubility and bioavailability.[13][14][15][16] For research purposes, organic solvents are often required for initial dissolution.

  • Formulation and Stability: The physical and chemical stability of this compound in various formulations must be validated to ensure consistent performance under different environmental conditions (temperature, light).[17]

  • Safety: this compound is suspected of causing genetic defects and may damage fertility or an unborn child.[18] Prolonged treatment in animal models has been linked to carcinogenicity.[19] Therefore, strict adherence to safety protocols is mandatory.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for evaluating this compound's potential as a crop protectant. They are designed to be adapted based on the specific host-pathogen system under investigation.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: This foundational assay quantifies the intrinsic activity of the compound against the fungus in a controlled environment, providing a baseline for its potential efficacy. Using a solvent control (e.g., DMSO) is critical to ensure that any observed inhibition is due to this compound and not the solvent used to dissolve it.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile water

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL (10 mg/mL) stock solution of this compound by dissolving it in a minimal amount of DMSO or acetone.

  • Media Preparation: Autoclave the PDA medium and cool it in a water bath to 45-50°C.

  • Amending Media: While the PDA is still molten, add the required volume of the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). For the 0 µg/mL control, add an equivalent volume of the solvent (DMSO/acetone) used for the stock solution. Mix thoroughly by swirling.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify completely in a laminar flow hood. Prepare at least three replicate plates for each concentration.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the fungus in the control plate has reached approximately 70-80% of the plate diameter.

  • Data Analysis: Calculate the average colony diameter for each concentration. Determine the Percentage Inhibition of Mycelial Growth using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate.

      • Where dt is the average diameter of the fungal colony in the treated plate.

  • IC50 Calculation: Plot the percentage inhibition against the logarithm of the this compound concentrations. Use probit analysis or non-linear regression to calculate the IC50 value.

Protocol 2: Greenhouse Efficacy Trial (Protective Foliar Application)

Objective: To evaluate the efficacy of this compound in preventing fungal infection on a host plant under controlled greenhouse conditions.

Rationale: This protocol simulates a preventative spray program. Applying the treatment before inoculation tests the compound's ability to form a protective barrier on the leaf surface. Including both an untreated, inoculated control and a commercial standard fungicide provides crucial benchmarks for assessing performance.[20]

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • This compound

  • Solvent (e.g., acetone) and a surfactant (e.g., Tween 20)

  • Commercial standard fungicide (for comparison)

  • Fungal inoculum (spore suspension or mycelial slurry)

  • Pressurized spray bottles

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 4-6 true leaves). Randomize the plants into treatment groups (e.g., Untreated Control, this compound Low Dose, this compound High Dose, Commercial Standard). Use at least 5-10 plants per treatment group.

  • Treatment Solution Preparation:

    • Dissolve the required amount of this compound in a small volume of acetone.

    • Add this solution to water containing a surfactant (e.g., 0.05% Tween 20) to reach the final desired concentration (e.g., 100 and 500 µg/mL).

    • Prepare the commercial standard fungicide according to the manufacturer's label.

    • The untreated control will be sprayed with a water-surfactant solution containing the same concentration of acetone used in the this compound treatments.

  • Application: Spray the plants with their respective treatments until runoff, ensuring complete coverage of all foliage. Allow the foliage to dry completely (approximately 2-4 hours).

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10^5 spores/mL). 24 hours after the treatment application, spray the inoculum uniformly over all plants, including the untreated controls.

  • Incubation: Place the plants in a high-humidity environment (e.g., cover with plastic bags or use a misting system) for 24-48 hours to facilitate infection. Then, move them to greenhouse conditions optimal for disease development.

  • Disease Assessment: 7-14 days after inoculation (or when symptoms are clearly visible on control plants), assess disease severity. This can be done using a rating scale (e.g., 0-5 scale where 0 = no disease, 5 = severe necrosis) or by calculating the percentage of leaf area infected.

  • Data Analysis: Calculate the average disease severity for each treatment. Determine the Percent Disease Control using the formula:

    • % Control = [(Severity_control - Severity_treated) / Severity_control] x 100

    • Use statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.

Greenhouse_Workflow Start Start: Select Uniform Host Plants Randomize Randomize Plants into Treatment Groups Start->Randomize PrepSol Prepare Treatment Solutions (this compound, Control, Standard) Randomize->PrepSol Apply Apply Treatments (Foliar Spray) PrepSol->Apply Dry Allow Foliage to Dry (2-4 hours) Apply->Dry Inoculate Inoculate Plants with Pathogen (24h post-application) Dry->Inoculate Incubate Incubate in High Humidity, then move to Greenhouse Inoculate->Incubate Assess Assess Disease Severity (7-14 days post-inoculation) Incubate->Assess Analyze Analyze Data & Calculate Percent Disease Control Assess->Analyze End End: Report Findings Analyze->End

Fig 2. General workflow for a greenhouse fungicide efficacy trial.

Safety and Handling

Given the toxicological profile of this compound, stringent safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder or solutions.[21][22]

  • Ventilation: Handle the dry powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[21]

  • Exposure: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[21][22] In case of skin contact, wash immediately with soap and water.[22][23]

  • Waste Disposal: Dispose of all waste (contaminated labware, unused solutions, plant material) in accordance with local and institutional regulations for chemical waste.

  • Reproductive Hazard: Due to its potential effects on fertility and the unborn child, users should be aware of the risks.[18][23] Obtain and read the Safety Data Sheet (SDS) before use.[18][22][23]

Conclusion and Future Directions

This compound represents a valuable natural product scaffold for the development of new agricultural fungicides.[6][7] While its direct use is hampered by phytotoxicity and poor solubility, its proven antifungal mechanism provides a strong foundation for further research.

Future work should focus on:

  • Analogue Synthesis: Developing derivatives of this compound with improved water solubility, lower phytotoxicity, and an enhanced antifungal spectrum.[24][25]

  • Formulation Technology: Investigating advanced delivery systems, such as nano-formulations or polymer-based carriers, to improve bioavailability and target delivery, potentially reducing the required application rate and minimizing environmental impact.

  • Understanding Plant Interactions: Further elucidating the specific molecular interactions between this compound and plant MAPs to better predict and mitigate phytotoxic effects.

By leveraging modern chemical and biological techniques, the full potential of this classic antifungal agent as a lead compound for crop protection can be explored.

References

Troubleshooting & Optimization

Griseofulvin Solubility Enhancement: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming the experimental challenges posed by Griseofulvin's poor water solubility. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions, troubleshooting advice, and in-depth explanations to ensure the success of your experiments. As your dedicated application scientist, I will guide you through the intricacies of working with this challenging but vital antifungal agent. Our focus is on not just what to do, but why specific approaches are scientifically sound and experimentally robust.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

This compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] Its molecular structure is largely non-polar, making it "hydrophobic" or water-fearing. This inherent property leads to a very low dissolution rate in aqueous media, which is often the rate-limiting step for its bioavailability in both in vivo and in vitro settings.[2][3] The reported aqueous solubility of this compound is extremely low, in the range of 8.64 mg/L.[1][2]

Q2: I'm preparing a stock solution of this compound. What is the best organic solvent to use?

For initial solubilization, dimethyl sulfoxide (DMSO) is a common and effective choice.[4][5] this compound is also highly soluble in tetrachloroethane and soluble in acetone or chloroform.[4] It is slightly soluble in methanol and ethanol.[4] When preparing a stock solution, it is crucial to consider the final concentration of the organic solvent in your experimental system, as it may have off-target effects on your cells or assay. Always aim for the lowest possible final concentration of the organic solvent.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix this?

This is a common and frustrating issue known as "crashing out." It occurs because the this compound, which is stable in the high-concentration organic solvent, is suddenly introduced into a predominantly aqueous environment where its solubility is exceedingly low. The drug molecules rapidly come out of solution and form a precipitate.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound if your experimental design allows.

  • Use a pre-warmed medium: Adding the this compound stock to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.

  • Increase the volume of the medium: A larger volume of aqueous medium can better accommodate the dissolved drug.

  • Employ a solubilization technique: For many applications, simply dissolving in an organic solvent is insufficient. You will likely need to employ one of the advanced solubilization techniques discussed in the following sections.

Advanced Solubilization Strategies & Troubleshooting

For robust and reproducible experiments, more advanced formulation strategies are often necessary. Below are detailed guides and troubleshooting for the most effective methods.

Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, significantly enhancing the apparent water solubility of the guest molecule.[6][7][8] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), are commonly used.[1][7][8]

Solubility Enhancement with Cyclodextrins

Cyclodextrin DerivativeFold Increase in Water SolubilityReference
HP-γ-Cyclodextrin477-fold[1][9]
HP-γ-Cyclodextrin343-fold[2]
HP-β-Cyclodextrin11.5-fold[1]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

  • Preparation of Solutions:

    • Accurately weigh the desired molar ratio of this compound and the chosen cyclodextrin (e.g., 1:2 this compound:β-CD).[6][7]

    • Dissolve the this compound in a minimal amount of a suitable organic solvent, such as acetone or ethanol.[1]

    • In a separate vessel, dissolve the cyclodextrin in purified water. Gentle heating may be required to aid dissolution.

  • Complexation:

    • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously with a magnetic stirrer at room temperature.[6]

    • Continue stirring for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.[6]

  • Isolation of the Complex:

    • The inclusion complex will precipitate out as a crystalline powder.[6]

    • Collect the precipitate by filtration.

    • Wash the collected powder with a small amount of cold water to remove any uncomplexed cyclodextrin.

    • Dry the complex in a desiccator or under vacuum at a controlled temperature.

Workflow for this compound-Cyclodextrin Complexation

G cluster_prep Solution Preparation cluster_complex Complexation cluster_iso Isolation This compound Dissolve this compound in Organic Solvent Mix Slowly Add this compound Solution to Cyclodextrin Solution with Stirring This compound->Mix Cyclodextrin Dissolve Cyclodextrin in Water Cyclodextrin->Mix Stir Stir for 24 hours Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Complex Wash->Dry Final Soluble this compound Complex Dry->Final

Caption: Workflow for preparing a soluble this compound-cyclodextrin complex.

Troubleshooting Cyclodextrin Complexation:

  • Low Yield:

    • Cause: Incomplete complexation or loss of product during washing.

    • Solution: Increase the stirring time or adjust the molar ratio of this compound to cyclodextrin. Use minimal amounts of cold water for washing.

  • Precipitation in Final Solution:

    • Cause: Exceeding the solubility limit of the complex.

    • Solution: Prepare a more dilute solution or use a more soluble cyclodextrin derivative like HP-β-CD or HP-γ-CD.

Solid Dispersions

The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[10] This can be achieved by methods like solvent evaporation or melting.[10] The drug exists in an amorphous state, which has a higher energy state and thus greater solubility than the crystalline form.[11] The hydrophilic carrier also improves the wettability of the drug particles.[11] Common carriers include polyethylene glycols (PEG 6000) and polyvinylpyrrolidone (PVP).[10][11][12]

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution:

    • Select a common volatile solvent in which both this compound and the carrier polymer (e.g., PVP) are soluble, such as chloroform or a mixture of acetone and ethanol.[1][11]

    • Dissolve both the this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1 w/w).[12]

  • Solvent Evaporation:

    • Evaporate the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.

    • Alternatively, the solution can be poured into a petri dish and left in a fume hood for the solvent to evaporate.

  • Collection and Pulverization:

    • Scrape the dried solid dispersion from the container.

    • Gently pulverize the solid dispersion into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator to prevent moisture absorption.

Workflow for Solid Dispersion Preparation

G Start Weigh this compound & Polymer Dissolve Dissolve in a Common Solvent Start->Dissolve Evaporate Evaporate Solvent (e.g., Rotary Evaporator) Dissolve->Evaporate Collect Collect Dried Film Evaporate->Collect Pulverize Pulverize into Fine Powder Collect->Pulverize Final Amorphous Solid Dispersion Pulverize->Final

Caption: Step-by-step process for creating a this compound solid dispersion.

Troubleshooting Solid Dispersions:

  • Crystallization of the Drug:

    • Cause: The amorphous form is thermodynamically unstable and can revert to the crystalline state, especially in the presence of moisture or at elevated temperatures.[12]

    • Solution: Use a higher concentration of the polymer to better stabilize the amorphous drug.[12] Store the solid dispersion in a tightly sealed container with a desiccant.

  • Incomplete Solvent Removal:

    • Cause: Insufficient drying time or temperature.

    • Solution: Extend the drying time or use a higher vacuum. Be cautious with temperature to avoid melting or degrading the components.

Nanosuspensions

The Principle: Nanosuspensions are colloidal dispersions of drug particles in a liquid medium, with particle sizes typically below 1 µm.[13][14] By reducing the particle size to the nanometer range, the surface area of the drug is dramatically increased, leading to a higher dissolution rate according to the Noyes-Whitney equation.[15] Stabilizers, such as surfactants or polymers, are required to prevent the aggregation of the nanoparticles.[13]

Experimental Protocol: Preparation of this compound Nanosuspension (Emulsion Solvent Diffusion Method)

  • Phase Preparation:

    • Organic Phase: Dissolve this compound in a water-miscible organic solvent like acetone or ethanol.[13]

    • Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as β-cyclodextrin or sodium lauryl sulfate (SLS).[13]

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under continuous stirring.[13]

    • The rapid diffusion of the organic solvent into the aqueous phase causes the this compound to precipitate as nanoparticles.[13]

  • Solvent Removal and Concentration:

    • Remove the organic solvent by evaporation under reduced pressure.

    • The resulting nanosuspension can be concentrated by centrifugation and re-dispersion in a fresh aqueous medium.[13]

Workflow for Nanosuspension Preparation

G cluster_phases Phase Preparation Organic This compound in Organic Solvent Inject Inject Organic Phase into Aqueous Phase with Stirring Organic->Inject Aqueous Stabilizer in Aqueous Solution Aqueous->Inject Evaporate Remove Organic Solvent Inject->Evaporate Final This compound Nanosuspension Evaporate->Final

Caption: A simplified workflow for producing this compound nanosuspensions.

Troubleshooting Nanosuspensions:

  • Particle Aggregation:

    • Cause: Insufficient stabilization.

    • Solution: Increase the concentration of the stabilizer or use a combination of stabilizers. Sonication can also help to break up aggregates.[13]

  • Broad Particle Size Distribution:

    • Cause: Inconsistent mixing or precipitation conditions.

    • Solution: Optimize the injection rate of the organic phase and the stirring speed. Ensure a constant temperature during the process.

Analytical Considerations

Quantifying Solubilized this compound

Accurate quantification of this compound in your prepared solutions is critical. UV-Visible spectrophotometry is a straightforward and cost-effective method.[16][17]

  • Wavelength of Maximum Absorbance (λmax): this compound typically exhibits a λmax around 291-295 nm.[16][17]

  • Solvent: Ensure your calibration standards are prepared in the same solvent system as your samples.

  • Linearity: Establish a standard curve to ensure your measurements are within the linear range of the assay.[17][18]

For more complex matrices or lower concentrations, High-Performance Liquid Chromatography (HPLC) offers greater specificity and sensitivity.[19][20]

Final Recommendations from Your Application Scientist

Overcoming the poor water solubility of this compound is a common yet manageable challenge. The choice of method will depend on your specific experimental needs, including the required concentration, the tolerance of your system to excipients, and the available equipment.

  • For ease of preparation and significant solubility enhancement, cyclodextrin complexation , particularly with HP-γ-CD, is an excellent starting point.[1][9]

  • Solid dispersions are a robust method for achieving a stable, amorphous form of the drug with improved dissolution.[10][11]

  • Nanosuspensions offer the advantage of a carrier-free system and can dramatically increase the dissolution rate.[13][14]

Always validate the solubility enhancement and the stability of your preparation over the course of your experiment. By understanding the principles behind these techniques and anticipating potential pitfalls, you can design experiments that yield clear, reproducible, and reliable data.

References

Technical Support Center: Enhancing the Oral Bioavailability of Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Griseofulvin bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with the oral delivery of this critical antifungal agent. Here, we move beyond mere protocols to explain the causal relationships behind experimental choices, offering field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to provide a self-validating system of knowledge to ensure your in vivo studies are built on a robust formulation foundation.

Part 1: Foundational Concepts & Initial Queries

This section addresses the fundamental challenges of this compound and why bioavailability enhancement is a critical step in its development.

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The primary obstacle is this compound's poor aqueous solubility.[1][2][3] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low solubility.[4][5][6] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall into the bloodstream. Because this compound dissolves very slowly, its absorption is "dissolution rate-limited," leading to incomplete and highly variable absorption and suboptimal therapeutic outcomes.[2][6]

Q2: My preliminary in vivo study with a simple this compound suspension shows very low and erratic plasma concentrations. Is this expected?

A2: Yes, this is a classic and expected outcome for a BCS Class II compound like this compound.[1][4] The erratic plasma profiles you are observing are a direct consequence of its poor dissolution. Factors such as gastric emptying time, intestinal motility, and the presence or absence of food can dramatically influence the small amount of drug that does manage to dissolve, leading to high inter-subject variability.[7] It is well-documented that administering this compound with a high-fat meal enhances its absorption, underscoring its dissolution and solubility limitations.[3][8] Your results confirm the necessity of an enabling formulation strategy.

Q3: What are the main strategies to enhance the bioavailability of a BCS Class II drug like this compound?

A3: The core principle is to increase the drug's dissolution rate and/or its apparent solubility in the gastrointestinal tract. The main strategies revolve around several key technologies:

  • Particle Size Reduction: Increasing the surface area available for dissolution (e.g., nanocrystals, micronization).[6]

  • Amorphous Solid Dispersions (SDs): Dispersing the drug in a carrier polymer in a high-energy, amorphous state, which has a higher apparent solubility than the stable crystalline form.[9][10]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based carrier system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, facilitating solubilization and absorption.[7][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug molecule.[13][14]

The choice of strategy depends on the specific physicochemical properties of the drug, the desired dose, and manufacturing considerations.

G cluster_0 Decision Workflow for this compound Formulation Start Start: Poorly Soluble This compound (BCS II) Decision1 Primary Goal? Start->Decision1 Strategy1 Increase Surface Area Decision1->Strategy1 Dissolution Rate Strategy2 Increase Apparent Solubility Decision1->Strategy2 Solubility & Dissolution Strategy3 Utilize Lipid Absorption Pathways Decision1->Strategy3 Solubilization & Transport Tech1 Nanocrystals / Nanosuspensions Strategy1->Tech1 Tech2 Amorphous Solid Dispersions (SDs) Strategy2->Tech2 Tech4 Cyclodextrin Complexation Strategy2->Tech4 Tech3 Lipid-Based Systems (SEDDS, SLNs) Strategy3->Tech3 End Proceed to In Vivo Bioavailability Study Tech1->End Tech2->End Tech3->End Tech4->End

Caption: Workflow for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guide - Formulation Strategies

This section provides in-depth, practical solutions to common issues encountered during the formulation development process.

Amorphous Solid Dispersions (SDs)

Q4: I prepared a this compound solid dispersion using the solvent evaporation method, but my powder X-ray diffraction (PXRD) analysis still shows sharp peaks characteristic of the crystalline drug. What went wrong?

A4: This indicates that you failed to achieve or maintain an amorphous state. The causality can be traced to several factors:

  • Insufficient Polymer Concentration: For a drug with a high tendency to crystallize like this compound, a higher polymer-to-drug ratio is often required to sterically hinder drug molecules from rearranging into a crystal lattice.[9][10] If the ratio is too low (e.g., 3:1 drug to polymer), there may not be enough polymer to properly disperse and stabilize the drug. Try increasing the polymer ratio to 1:1 or even 1:9.[9]

  • Poor Drug-Polymer Interaction: The stability of an amorphous dispersion relies on favorable interactions (e.g., hydrogen bonding) between the drug and the polymer. This compound lacks strong hydrogen bond donors/acceptors, making stabilization challenging.[9] You may need to screen different polymers (e.g., PVP K-90, HPMC, Eudragit) to find one with better miscibility and interaction potential.[9]

  • Slow Solvent Removal: If the solvent is removed too slowly during the evaporation process, the drug molecules have sufficient time to re-crystallize. Consider using a rotovap under vacuum to accelerate solvent removal or switching to a spray-drying process, which involves rapid solvent evaporation and can "trap" the drug in an amorphous state more effectively.

Q5: My this compound solid dispersion looks good initially (amorphous by PXRD and DSC), but after one month in storage, it recrystallizes. How can I prevent this?

A5: This is a classic stability issue with amorphous systems. The high-energy amorphous state is thermodynamically driven to revert to the low-energy crystalline state. The key is to inhibit molecular mobility.

  • Select a Polymer with a High Glass Transition Temperature (Tg): A polymer with a high Tg (e.g., PVP K-90) will result in a solid dispersion with a higher Tg. Storing the formulation at a temperature significantly below its Tg will drastically reduce molecular mobility, thereby preventing recrystallization.

  • Control Moisture: Water acts as a potent plasticizer, lowering the Tg of the solid dispersion and increasing molecular mobility. Ensure your manufacturing process is anhydrous and store the final product in tightly sealed containers with a desiccant.

  • Incorporate a Second Polymer: Sometimes, a ternary system can offer superior stability. For example, adding a polymer like HPMCAS can create more complex interactions that further inhibit crystallization.[10]

Lipid-Based Formulations (SEDDS/SLNs)

Q6: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound, but upon dilution in water, the emulsion is cloudy and large particles precipitate out over time. What's the issue?

A6: This indicates poor emulsification and/or drug precipitation, defeating the purpose of the SEDDS. The troubleshooting steps are:

  • Check Drug Solubility in Excipients: First, ensure this compound is fully solubilized in the oil/surfactant/cosurfactant mixture before dilution. If it's only suspended, it will crash out immediately. You may need to screen different oils (e.g., Capmul GMO-50) and surfactants (e.g., Poloxamer, Tween 80) to find a system with higher solubilizing capacity for this compound.[7][11]

  • Optimize Surfactant/Cosurfactant Ratio: The stability and size of the emulsified droplets depend critically on the surfactant-to-oil ratio. A low surfactant concentration may be insufficient to stabilize the oil-water interface, leading to droplet coalescence and drug precipitation. Systematically create a pseudo-ternary phase diagram to identify the optimal ratios of your components that form a stable, clear microemulsion upon dilution.

  • Assess Excipient Quality: Ensure your surfactants and lipids have not degraded. The presence of free fatty acids from lipid hydrolysis can destabilize the formulation.

G cluster_0 Mechanism of SEDDS Bioavailability Enhancement SEDDS SEDDS Formulation (this compound in Oil/Surfactant) GI GI Fluids (Gentle Agitation) SEDDS->GI Oral Administration Emulsion Fine Oil-in-Water Micro/Nanoemulsion (Drug Solubilized in Droplets) GI->Emulsion Spontaneous Emulsification Lumen Intestinal Lumen Absorption Enhanced Absorption Across Enterocytes Lumen->Absorption Increased Surface Area & Maintained Solubilization Blood Portal Vein (Systemic Circulation) Absorption->Blood

Caption: How Self-Emulsifying Systems (SEDDS) improve drug absorption.

Q7: I'm working with Solid Lipid Nanoparticles (SLNs) and the particle size is too large (>500 nm) with a high Polydispersity Index (PDI > 0.5). How can I improve this?

A7: Large particle size and high PDI suggest an inefficient homogenization process or formulation instability.

  • Optimize Homogenization Parameters: For high-pressure homogenization (HPH), both pressure and the number of cycles are critical. Insufficient energy input will result in large, non-uniform particles. Systematically increase the homogenization pressure (e.g., up to 1500 bar) and the number of cycles (e.g., 5-10 cycles) to achieve smaller, more uniform particles.[11]

  • Surfactant and Stabilizer Concentration: The type and concentration of surfactant (e.g., Tween 80) and stabilizer (e.g., Poloxamer) are crucial for covering the newly created nanoparticle surface and preventing aggregation.[12][15] An insufficient amount will lead to particle agglomeration. Conversely, too much surfactant can lead to micelle formation. Optimization using a factorial design approach is recommended.[4][12]

  • Lipid Choice: The lipid core (e.g., glyceryl monostearate) must be solid at both room and body temperature.[4][15] If the lipid has a low melting point, the particles may coalesce during processing or storage.

Part 3: Troubleshooting Guide - In Vivo Study Design & Execution

Q8: I've administered my novel this compound formulation to rats, but the pharmacokinetic data shows extreme variability between animals, even more so than the control suspension. What could be the cause?

A8: While some variability is inherent, excessive variability in an enabling formulation group points to inconsistencies in either the formulation's in vivo behavior or the experimental procedure itself.

  • Formulation Instability in vivo : Your formulation may be precipitating in the GI tract. A SEDDS that is stable on the bench may not be stable in the presence of bile salts and digestive enzymes. Perform in vitro dispersion tests in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for precipitation. If precipitation occurs, you may need to increase the surfactant concentration or choose more robust excipients.[7]

  • Dosing Inaccuracy: For oral gavage in rodents, ensuring the full dose is delivered to the stomach without reflux is critical. Inconsistent technique can be a major source of variability. Ensure all technicians are using a standardized, validated procedure.

  • Food Effect: The presence or absence of food can drastically alter GI physiology and impact the performance of your formulation.[7][8] Standardize the fasting period for all animals (e.g., 12-hour fast before dosing) to minimize this variable.[2] If your formulation is lipid-based, its performance may be highly dependent on the fed or fasted state, a phenomenon you must characterize.[7]

  • Blood Sampling Site: Significant differences can exist between pharmacokinetic parameters calculated from arterial versus venous blood samples, especially shortly after administration.[16] Using a consistent sampling site (e.g., jugular vein cannula) for all animals and all time points is crucial for minimizing data variability.

Q9: My bioanalytical method for quantifying this compound in plasma has poor accuracy and precision at low concentrations. How can I improve my HPLC method?

A9: A robust bioanalytical method is the bedrock of any pharmacokinetic study. Poor performance at the lower limit of quantification (LLOQ) can render your terminal phase data unusable.

  • Optimize Sample Preparation: Simple protein precipitation with acetonitrile is often effective for this compound.[17][18] Ensure the ratio of plasma to acetonitrile is optimized to achieve complete protein removal without excessively diluting the sample. A subsequent dilution with mobile phase buffer can help eliminate chromatographic solvent effects.[17]

  • Enhance Detector Sensitivity: this compound is fluorescent. Switching from UV to a fluorescence detector can significantly increase sensitivity and selectivity, allowing for a much lower LLOQ.[17][18] Recommended wavelengths are an excitation of ~300 nm and an emission of ~418 nm.[17][18]

  • Select an Appropriate Internal Standard (IS): A good internal standard is critical for correcting variations in extraction and injection volume. Warfarin is a commonly used and effective IS for this compound analysis.[17][18]

  • Validate Rigorously: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[17][18] Intra-day and inter-day precision (CV%) should be less than 15% (20% at LLOQ).[17]

Part 4: Data Presentation & Comparative Pharmacokinetics

The table below summarizes typical pharmacokinetic parameters from studies evaluating different this compound formulations in rats, illustrating the potential for enhancement.

Formulation TypeDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Free this compound Suspension501.54~422.36100% (Baseline)[19][20]
Niosomal Dispersion502.98~841.56~186%[19][20]
SEDDS25~1.2~4~15.0Comparable to commercial tabs[7][21]
HP-γ-Cyclodextrin Complex150.72~32.75 (AUC₀₋₁₂)~177% (vs. drug)[2]
Solid Crystal Suspension~40~1.5~2~10.5 (AUC₀₋₂₄)~350% (vs. physical mix)[22]

Note: Direct comparison between studies should be done with caution due to differences in animal models, doses, and analytical methods. The table serves to illustrate the magnitude of improvement possible with enabling formulations.

Part 5: Experimental Protocol

Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing a 1:9 drug-to-polymer solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound (micronized)

  • PVP K30

  • Dichloromethane (DCM) or suitable solvent in which both drug and polymer are soluble.[23]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound and 900 mg of PVP K30. This corresponds to a 1:9 drug-to-polymer weight ratio.

  • Dissolution: Dissolve both the this compound and PVP K30 in a minimal amount of DCM (~20-30 mL) in a round-bottom flask. Use gentle sonication if necessary to ensure complete dissolution, resulting in a clear solution.

    • Causality Check: A clear solution is mandatory. Any suspended particles indicate incomplete dissolution, which will lead to crystalline drug in the final product.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply vacuum. Rotate the flask to ensure a thin film is formed on the wall. Continue until all solvent has evaporated and a dry, glassy film is visible.

    • Expert Insight: Rapid evaporation is key to preventing recrystallization. A thin, uniform film maximizes the surface area for evaporation.

  • Drying: Carefully scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Trustworthiness Step: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization over time. This step is critical for long-term stability.

  • Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

  • Characterization (Self-Validation):

    • PXRD: Analyze the powder using PXRD. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the dispersion. Compare with the PXRD patterns of pure this compound and PVP K30.

    • DSC: Perform Differential Scanning Calorimetry. The absence of a sharp endotherm corresponding to the melting point of this compound (~220°C) further confirms it is amorphous. A single Tg, intermediate between that of the drug and polymer, indicates a miscible system.

  • Storage: Store the final powder in a tightly sealed container with desiccant at room temperature, protected from light and moisture.

References

Technical Support Center: Investigating Griseofulvin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Griseofulvin resistance mechanisms in fungi. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge and methodologies to confidently investigate and understand the nuances of this compound resistance.

Understanding this compound: Mechanism of Action and Resistance

This compound is a fungistatic antibiotic that has been a cornerstone in the treatment of dermatophyte infections.[1] Its primary mechanism of action involves the disruption of fungal mitosis.[2][3] The drug enters fungal cells through an energy-dependent transport system and binds to tubulin, the protein subunit of microtubules.[2][4] This binding interferes with the formation and function of the mitotic spindle, ultimately halting cell division.[4]

However, the emergence of this compound-resistant fungal strains presents a significant clinical challenge.[5][6] Resistance can arise through several mechanisms, which are crucial to understand for effective drug development and clinical management. The primary mechanisms include:

  • Target Site Modification: Mutations in the β-tubulin gene can alter the drug-binding site, reducing the affinity of this compound for its target.[7][8]

  • Reduced Drug Uptake: Some fungi may possess or acquire alterations in their cell membrane transport systems, leading to decreased intracellular accumulation of this compound. Intrinsic resistance is often attributed to the lack of an efficient energy-dependent transport system for the drug.[9][10]

  • Active Drug Efflux: Fungal cells can actively pump this compound out of the cytoplasm using ATP-binding cassette (ABC) transporters and other efflux pumps.[11][12][13]

  • Drug Detoxification: Fungi may employ metabolic pathways to chemically modify and inactivate this compound, rendering it ineffective.[14]

This guide will provide practical solutions to common experimental hurdles in elucidating these resistance mechanisms.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: Antifungal Susceptibility Testing (AST) - Inconsistent MIC values for this compound

Question: We are performing broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates, but the results are highly variable between experiments. What could be causing this inconsistency?

Answer: Inconsistent MIC values for this compound are a common issue, often stemming from the specific properties of the drug and the fastidious nature of some fungi. Here’s a troubleshooting guide to improve the reproducibility of your AST results.

Causality and Troubleshooting:

  • Poor Drug Solubility: this compound is poorly soluble in aqueous media.[14] Incomplete solubilization can lead to inaccurate drug concentrations in your assay.

    • Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in the culture medium. Ensure the final solvent concentration in your assay does not exceed a level that affects fungal growth (typically ≤1%).[15]

  • Inoculum Preparation and Density: The size and viability of the fungal inoculum are critical.[15] Inconsistent inoculum preparation will lead to variable growth rates and, consequently, variable MICs.

    • Solution: Standardize your inoculum preparation. For filamentous fungi, use a spectrophotometer to adjust the turbidity of the spore or mycelial fragment suspension. For yeasts, a hemocytometer or spectrophotometer can be used to achieve a consistent cell density. Refer to CLSI M38-A guidelines for standardized methods.[16]

  • Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and drug efficacy.

    • Solution: Maintain a consistent incubation temperature and duration as recommended for the specific fungal species.[15] For slow-growing fungi, a longer incubation period may be necessary, but this should be standardized across all experiments.

  • "Trailing" Effect: Some fungi may exhibit trailing growth, where a small amount of residual growth is observed at drug concentrations above the MIC. This can make endpoint determination subjective.

    • Solution: The recommended endpoint for this compound against dermatophytes is an 80% reduction in growth compared to the drug-free control.[17] This helps to minimize the impact of trailing on MIC determination.

Experimental Workflow for Standardized Broth Microdilution AST

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock (e.g., 10 mg/mL in DMSO) P3 Prepare 2X Drug Dilutions in 96-well plate P1->P3 P2 Prepare Fungal Inoculum (Standardize density) A1 Inoculate Plates with Standardized Fungal Suspension P2->A1 P3->A1 A2 Incubate at Optimal Temperature and Duration A1->A2 AN1 Read Plates Visually or with a Plate Reader A2->AN1 AN2 Determine MIC (e.g., 80% growth inhibition) AN1->AN2

Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.

Quantitative Data Summary for AST Troubleshooting

ParameterCommon IssueRecommended SolutionExpected Outcome
This compound Stock Precipitation in mediaUse 100% DMSO for stock; final DMSO in assay <1%Clear solution, accurate final drug concentration
Inoculum Density Variable growthStandardize to 0.5 McFarland or specific OD readingConsistent growth in control wells
Incubation Time Over/under-growthFollow species-specific guidelines (e.g., 48-72h)Optimal growth for accurate MIC reading
MIC Endpoint Subjective reading due to trailingUse 80% growth inhibition endpointReproducible MIC values
FAQ 2: Molecular Analysis - Failure to Identify β-tubulin Gene Mutations in Resistant Isolates

Question: We have several fungal isolates that exhibit high resistance to this compound in our AST assays, but we are unable to identify any mutations in the β-tubulin gene through Sanger sequencing. What other mechanisms should we investigate?

Answer: While β-tubulin mutations are a known cause of this compound resistance, their absence in resistant isolates points towards other important mechanisms.[7][18] Here's a guide to exploring alternative resistance pathways.

Investigative Workflow for Non-Tubulin-Mediated Resistance

Resistance_Investigation cluster_efflux Efflux Pump Analysis cluster_uptake Drug Uptake/Metabolism start Resistant Isolate (No β-tubulin mutation) E1 Gene Expression Analysis (qRT-PCR) of ABC transporter genes start->E1 U1 Intracellular Drug Quantification (HPLC or LC-MS/MS) start->U1 E2 Efflux Pump Inhibition Assay (e.g., with Verapamil) E1->E2 U2 Metabolite Profiling of This compound U1->U2 Resistance_Signaling cluster_cellular Cellular Response cluster_resistance Resistance Mechanisms This compound This compound Stress Sensor Membrane/Cytosolic Sensor This compound->Sensor Signal Signal Transduction Cascade (e.g., MAPK pathway) Sensor->Signal TF Transcription Factor Activation Signal->TF ABC Upregulation of ABC Transporter Genes TF->ABC Metabolism Upregulation of Metabolizing Enzyme Genes TF->Metabolism

References

Technical Support Center: Optimizing Griseofulvin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Griseofulvin in your cell culture experiments. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when determining the optimal dosage of this potent microtubule inhibitor. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific issues you may encounter.

Section 1: Foundational Knowledge & Initial Setup

This section covers the essential biochemical properties of this compound and the critical first steps for preparing it for your experiments.

FAQ 1: What is the primary mechanism of action for this compound in mammalian cells?

This compound's primary antitumor activity stems from its ability to disrupt microtubule dynamics.[1] It binds to tubulin, the protein subunit of microtubules, interfering with the proper formation and function of the mitotic spindle during cell division.[2][3] This disruption does not typically cause wholesale microtubule depolymerization at effective concentrations; instead, it suppresses the dynamic instability of the microtubules.[4][5][6]

This interference leads to several downstream consequences:

  • G2/M Cell Cycle Arrest: By disrupting the mitotic spindle, this compound prevents cells from properly segregating their chromosomes, causing them to arrest in the G2/M phase of the cell cycle.[4][5][7][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.[9][10][11][12] This is often characterized by the activation of caspases 9 and 3.[10][12]

  • Inhibition of Wnt/β-catenin Signaling: In some cancer types, such as multiple myeloma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of certain cancer cells.[1][4]

Below is a diagram illustrating the primary mechanism of action.

GFM_Mechanism GF This compound Tubulin Tubulin / Microtubules GF->Tubulin Binds to Spindle Mitotic Spindle Disruption Tubulin->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Triggers Caspase9 Caspase-9 Activation Apoptosis->Caspase9 via Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes

Caption: this compound's primary mechanism of action.

FAQ 2: How should I prepare a this compound stock solution? I've noticed it has poor water solubility.

Your observation is correct. This compound is practically insoluble in water, which is a critical consideration for its use in aqueous cell culture media.[13][14][15]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: The recommended solvent is Dimethyl Sulfoxide (DMSO) .[1][16][17] this compound is also soluble in other organic solvents like ethanol and methanol, but DMSO is standard for cell culture applications.[18][19]

  • Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM . This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in the appropriate volume of high-purity, sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C . Solutions in DMSO are reported to be stable for up to 3 months under these conditions.[15]

Crucial Note on Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% , and absolutely no higher than 1%, as higher concentrations can cause cellular stress and toxicity, confounding your results.[20]

Section 2: Experimental Design & Optimization

Designing a robust experiment is key to obtaining reliable and reproducible data. This section guides you through determining the optimal dosage range for your specific cell line.

FAQ 3: What is a good starting concentration range for my initial dose-response experiment?

The effective concentration of this compound varies significantly depending on the cell line.[8][9] A broad initial screening is necessary to identify the active range for your specific model.

Based on published data, a sensible starting range for a 24- to 72-hour experiment is 0.1 µM to 200 µM .[4][11] It is often advisable to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 5, 10, 25, 50, 100, 200 µM) for this initial screen to efficiently cover a wide range.[21][22]

The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for various cancer cell lines, which can help you tailor your starting range.

Cell LineCancer TypeReported IC50 ValueIncubation TimeReference
KMS-18 Multiple Myeloma9 µM72 hours[4][8]
HeLa Cervical Cancer20 - 75 µM20 - 24 hours[5][8][9][23]
SU-DHL-4 Lymphoma22 µM72 hours[4][8]
HT-29 Colorectal Cancer>20 µM (for G2/M arrest)Not Specified[4]
SCC114 Oral Squamous Carcinoma35 µM24 hours[9][23]
MPC-11 Murine Myeloma41 µM72 hours[4]
JKT-1 Testicular Germ Cell53 µM24-72 hours[8]
CLL (Primary) Chronic Lymphocytic Leukemia80 µM72 hours[4]
FAQ 4: How do I design a robust experiment to determine the IC50 value of this compound?

Determining the IC50 (the concentration of a drug that inhibits a biological process by 50%) is a fundamental step. A poorly designed experiment can lead to highly variable and unreliable results.

The workflow below outlines a self-validating system for accurate IC50 determination.

IC50_Workflow cluster_0 Phase 1: Preliminary Range Finding cluster_1 Phase 2: Definitive IC50 Experiment Range_Seed Seed cells at optimal density Range_Treat Treat with broad log-scale concentrations (e.g., 0.1 µM to 200 µM) Range_Seed->Range_Treat Range_Assay Perform viability assay (e.g., MTT) at 48h Range_Treat->Range_Assay Range_Analyze Estimate approximate IC50 Range_Assay->Range_Analyze Def_Treat Treat with 8-12 linear concentrations centered around estimated IC50 Range_Analyze->Def_Treat Informs concentration choice Def_Seed Seed cells at optimal density Def_Seed->Def_Treat Def_Assay Perform viability assay in triplicate Def_Treat->Def_Assay Def_Analyze Plot dose-response curve (nonlinear regression) Def_Assay->Def_Analyze Def_Calc Calculate precise IC50 with 95% CI Def_Analyze->Def_Calc

Caption: Experimental workflow for IC50 determination.

Key Considerations for this Workflow:

  • Cell Seeding Density: It is critical to ensure cells are in the exponential growth phase throughout the experiment.[21] Perform a growth curve analysis beforehand to determine the optimal seeding density that prevents confluence in your control wells by the end of the assay.[22]

  • Controls: Always include a "vehicle control" (cells treated with the same final concentration of DMSO as your highest drug concentration) to account for any solvent effects. A "no treatment" control should also be included.

  • Replicates: Technical and biological replicates are essential for statistical power. The definitive experiment should be performed with at least three technical replicates and repeated on different days (biological replicates) to ensure reproducibility.[21]

  • Data Analysis: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value accurately.

Section 3: Troubleshooting Common Issues

Even with careful planning, experiments can yield unexpected results. This section addresses common problems and their solutions.

FAQ 5: My cells show very little response to this compound, even at high concentrations. What could be wrong?

This is a common issue that can stem from several sources:

  • Drug Inactivity:

    • Cause: The this compound powder or stock solution may have degraded.

    • Solution: Purchase fresh this compound from a reputable supplier. If your stock solution is old or has been stored improperly (e.g., multiple freeze-thaws), prepare a fresh stock from the new powder.[15]

  • Sub-optimal Incubation Time:

    • Cause: this compound's effects are cell-cycle dependent. Some cell lines may require longer exposure to pass through a full cell cycle and undergo mitotic arrest.

    • Solution: Perform a time-course experiment. Test your chosen concentrations at 24, 48, and 72 hours to see if a longer incubation period is required for a significant effect.

  • Intrinsic Cell Line Resistance:

    • Cause: Your cell line may be naturally resistant to microtubule-disrupting agents. This can be due to various factors, including expression of drug efflux pumps or mutations in tubulin.

    • Solution: Verify the sensitivity of your cell line with a positive control agent known to induce G2/M arrest, such as paclitaxel or nocodazole.[7][24] If the cells respond to the positive control but not this compound, they are likely specifically resistant to this compound.

  • Drug Precipitation:

    • Cause: this compound's poor aqueous solubility can cause it to precipitate out of the culture medium at high concentrations, reducing its effective concentration.

    • Solution: When adding the this compound stock to your medium, add it dropwise while gently swirling the medium to ensure rapid and even mixing. Visually inspect the medium under a microscope for any signs of precipitation after adding the drug.

FAQ 6: I'm seeing significant cell death in my vehicle (DMSO) control wells. How do I fix this?

Toxicity from the solvent can mask the true effect of your compound.

  • Cause: The final concentration of DMSO in your culture medium is too high. Most cell lines are sensitive to DMSO concentrations above 0.5%.

  • Solution:

    • Recalculate your dilutions. Ensure your final DMSO concentration does not exceed this 0.5% threshold.

    • Increase your stock concentration. If your dilutions require adding a large volume of stock, prepare a more concentrated stock solution (e.g., 50-100 mM). This will allow you to add a smaller volume to achieve the same final drug concentration, thereby reducing the final DMSO concentration.

FAQ 7: My dose-response data is highly variable between experiments. What are the likely causes?

Poor reproducibility is a major challenge in cell-based assays.[21] The most common culprits are inconsistencies in experimental procedure.

  • Cause 1: Inconsistent Cell Number: Seeding different numbers of cells from one experiment to the next will drastically alter the results.

  • Solution 1: Be meticulous with cell counting. Use an automated cell counter if available. Always seed cells from a single, homogenous cell suspension. Ensure your chosen seeding density keeps the cells in an exponential growth phase for the duration of the experiment.[22]

  • Cause 2: Variation in Cell Health/Passage Number: Cells at very high or very low passage numbers, or cells that are unhealthy, will respond differently to drug treatment.

  • Solution 2: Use cells within a consistent and defined passage number range for all experiments. Always ensure cells are healthy and have high viability (>95%) before seeding for an experiment.

  • Cause 3: Inconsistent Incubation Times: Small variations in the timing of drug addition or assay termination can impact results, especially in time-sensitive assays.

  • Solution 3: Standardize all incubation times. Use timers and a consistent workflow for treating plates and performing the final assay readout.

Section 4: Advanced Protocols & Mechanistic Studies

Once you have determined an effective dose range, you may want to investigate the specific cellular effects of this compound. Here are step-by-step protocols for key validation experiments.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with your range of this compound concentrations (and controls) for the desired duration (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows you to quantify the percentage of cells in different phases of the cell cycle, enabling you to confirm G2/M arrest.[1]

  • Cell Treatment: Culture cells in 6-well plates and treat with an effective concentration of this compound (e.g., the IC50 or 2x IC50) and a vehicle control for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells (to include any detached apoptotic cells) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control is indicative of this compound-induced arrest.[12]

References

Navigating Griseofulvin-Induced Cytotoxicity in Non-Target Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Griseofulvin. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of this compound-induced cytotoxicity in non-target cells during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and specificity of your results.

Section 1: Foundational Knowledge - Understanding this compound's Mechanism of Action

Before delving into troubleshooting, it is crucial to understand how this compound exerts its effects at a cellular level. This compound is an antifungal agent that primarily disrupts microtubule function.[1] While its affinity is higher for fungal tubulin, it can also affect mammalian cells, particularly at higher concentrations.[1][2]

The primary mechanism of action involves binding to tubulin and disrupting the dynamic instability of microtubules.[2][3] This interference with microtubule polymerization and depolymerization leads to a cascade of cellular events, including:

  • Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[3][4][5]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, through various signaling pathways.[5][6][7] This can involve the activation of caspases, such as caspase-3 and caspase-9, and the involvement of pro-apoptotic proteins like p53.[6][8]

It is this fundamental mechanism that, while effective against rapidly dividing fungal and cancer cells, can also lead to unintended cytotoxicity in non-target, healthy cells in your in vitro models.

cluster_0 This compound's Core Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to MicrotubuleDynamics Microtubule Dynamic Instability Disrupted Tubulin->MicrotubuleDynamics Inhibits Polymerization MitoticSpindle Mitotic Spindle Malformation MicrotubuleDynamics->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Caption: Core mechanism of this compound leading to apoptosis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound in non-target cell lines.

Q1: I'm observing significant cytotoxicity in my control (non-cancerous) cell line at concentrations reported to be selective for cancer cells. What could be the cause?

A1: Potential Causes and Solutions

Several factors can contribute to unexpected cytotoxicity in non-target cells:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Rapidly proliferating non-cancerous cell lines may be more susceptible due to the drug's anti-mitotic nature.

  • Concentration and Exposure Time: The reported "cancer-selective" concentrations are often determined under specific experimental conditions. Prolonged exposure or slight variations in concentration can tip the balance towards cytotoxicity in your specific cell line.

  • Off-Target Effects: While the primary target is tubulin, this compound can have other effects. For instance, it has been implicated in hepatotoxicity in animal models, suggesting potential off-target effects in liver-derived cell lines.[4][9][10]

Troubleshooting Workflow:

  • Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of this compound concentrations on your non-target cell line to determine the precise IC50 (half-maximal inhibitory concentration).

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

  • Cell Proliferation Rate: Characterize the doubling time of your non-target cell line. Faster-growing cells may be more sensitive.

  • Literature Review for Your Specific Cell Line: Search for any published data on the effects of this compound or other microtubule inhibitors on your specific non-target cell line.

cluster_1 Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed DoseResponse Run Dose-Response Curve Start->DoseResponse TimeCourse Conduct Time-Course Experiment Start->TimeCourse Proliferation Assess Cell Proliferation Rate Start->Proliferation Literature Review Literature for Cell Line Start->Literature Optimize Optimize Concentration and Time DoseResponse->Optimize TimeCourse->Optimize Proliferation->Optimize Literature->Optimize

Caption: Workflow for addressing unexpected cytotoxicity.

Q2: How can I differentiate between apoptotic and necrotic cell death induced by this compound in my non-target cells?

A2: Distinguishing Modes of Cell Death

It is essential to determine the mode of cell death to understand the underlying mechanism of cytotoxicity.

  • Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. It is often mediated by caspases.[6]

  • Necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. It is typically characterized by cell swelling, membrane rupture, and release of intracellular contents, which can trigger an inflammatory response.

Experimental Protocols to Differentiate Apoptosis and Necrosis:

AssayPrincipleDetects
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.Early apoptosis, late apoptosis, necrosis, and live cells.
Caspase Activity Assays Fluorometric or colorimetric assays that measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9). This compound has been shown to activate caspase-3 and -9.[6][11]Apoptosis
TUNEL Assay Detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.Apoptosis
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.Necrosis
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A3: Ensuring Experimental Reproducibility

Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

  • This compound Preparation and Storage: this compound has poor water solubility.[4][7] The choice of solvent and storage conditions are critical.

    • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all experiments, including vehicle controls.

    • Stock Solution: Prepare a high-concentration stock solution, aliquot it into single-use volumes, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Confluency: Plate cells at a consistent density and treat them at the same level of confluency, as cell-cell contact can influence drug sensitivity.

  • Assay-Specific Variability:

    • Metabolic Assays (e.g., MTT, XTT): Be aware that this compound, by affecting the cell cycle, can influence metabolic activity without necessarily causing immediate cell death. Corroborate results with direct cell counting or a cytotoxicity assay.

Section 3: Detailed Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Non-target cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and a vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After this compound treatment, collect the culture medium (containing detached cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC-negative/PI-negative cells are live.

    • FITC-positive/PI-negative cells are in early apoptosis.

    • FITC-positive/PI-positive cells are in late apoptosis or necrosis.

    • FITC-negative/PI-positive cells are necrotic.

Section 4: Concluding Remarks

Troubleshooting this compound-induced cytotoxicity in non-target cells requires a systematic approach grounded in a solid understanding of its mechanism of action. By carefully controlling experimental variables, performing thorough dose-response and time-course studies, and utilizing appropriate assays to characterize cell death, researchers can obtain reliable and reproducible data. This guide serves as a starting point for navigating these challenges and ensuring the scientific rigor of your investigations.

References

Technical Support Hub: Minimizing Off-Target Effects of Griseofulvin in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Griseofulvin. This guide is designed to provide in-depth, practical advice to help you design robust cellular assays and navigate the potential challenges of off-target effects. We aim to explain not just what to do, but why specific experimental choices are critical for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to potential off-target effects in mammalian cells?

Answer: this compound's primary, on-target mechanism is the disruption of microtubule (MT) dynamics.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, leading to a mitotic arrest at metaphase.[2][3]

While this compound shows preferential binding to fungal tubulin, it can also affect mammalian tubulin, though with weaker affinity.[1][4] This forms the basis of its potential use in cancer research, but it's also the source of its primary off-target concerns in non-cancer-related cellular assays. At high concentrations, the effects on microtubule dynamics can lead to cytotoxicity that is unrelated to the specific pathway you may be studying.[3]

Application Scientist's Note: It's crucial to distinguish between a compound's molecular mechanism (binding to tubulin) and the resulting cellular phenotype (e.g., cell cycle arrest, apoptosis). A common pitfall is assuming any observed phenotype is a direct result of your intended experimental pathway, when it could be a consequence of this fundamental disruption of the cytoskeleton. Always consider that interfering with microtubule dynamics has widespread cellular consequences beyond just mitosis.

Q2: What are the most common and well-documented off-target effects of this compound that I should be aware of?

Answer: Beyond its effects on microtubule dynamics, this compound has several other documented off-target activities that can confound experimental results:

  • Induction of Cytochrome P450 (CYP) Enzymes: this compound is a known inducer of hepatic microsomal enzymes, particularly the CYP3A4 and CYP1A2 families.[5][6][7][8] In a cellular context, especially with primary cells like hepatocytes or in long-term culture, this can alter the metabolism of this compound itself or other compounds in your media, leading to unpredictable effective concentrations.

  • Induction of Aneuploidy: Due to its mechanism of disrupting the mitotic spindle, this compound can cause incorrect chromosome segregation, leading to aneuploidy (an abnormal number of chromosomes).[9][10][11][12] This effect is dose-dependent and can trigger secondary cellular responses, such as p53 activation, that may be misinterpreted as a direct effect on a specific signaling pathway.[13][14]

  • Interference with Nucleic Acid and Protein Synthesis: Some studies suggest that this compound can interfere with nucleic acid and protein synthesis within fungal cells, and while less pronounced in mammalian cells, this possibility should not be entirely dismissed, especially at higher concentrations.[1][15]

Application Scientist's Note: The induction of CYP enzymes is a particularly subtle off-target effect. If your cell model has metabolic capabilities (e.g., liver-derived cells), this compound could be accelerating its own clearance from the culture over time, or affecting the stability of other media components. This underscores the importance of appropriate time-course experiments and considering the metabolic competence of your chosen cell line.

Troubleshooting Guide: Addressing Specific Experimental Issues

Q3: My cells are showing high levels of toxicity or apoptosis even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?

Answer: This is a classic challenge when working with microtubule-targeting agents. The key is to systematically dissect the observed phenotype using a combination of dose-response analysis and orthogonal validation.

A high-level workflow involves determining if the toxicity is linked to the expected anti-mitotic effect. You should first establish a clear IC50 for proliferation inhibition in your cell line. Mitotic arrest should occur at or near this IC50.[3] If you observe widespread apoptosis at concentrations significantly below the anti-proliferative IC50, it may suggest a non-mitotic, off-target cytotoxic mechanism.

Application Scientist's Note: The "Rule of Two" is a best practice in chemical biology.[16] To be confident in your results, you should ideally use at least two distinct methods to validate a finding. For example, pair your this compound experiment with a structurally unrelated microtubule inhibitor and a negative control compound.

Workflow for Deconvoluting Cytotoxicity

This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_0 Phase 1: Initial Observation & Dose-Response cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Conclusion & Validation A Unexpected Cytotoxicity Observed B Perform Detailed Dose-Response Curve (e.g., 10-point, 2-fold dilutions) A->B C Determine IC50 for Proliferation (e.g., 72h endpoint) B->C D Assay for Mitotic Arrest (Flow Cytometry for G2/M) C->D E Compare Apoptosis IC50 (e.g., Caspase-3/7 Assay) with Proliferation IC50 C->E F Is Apoptosis IC50 << Proliferation IC50? E->F G Conclusion: Cytotoxicity is likely linked to on-target mitotic disruption. F->G No H Conclusion: Cytotoxicity is likely an off-target effect. F->H Yes I Orthogonal Validation: Test structurally distinct microtubule inhibitor (e.g., a Vinca alkaloid). G->I J Orthogonal Validation: Use a negative control compound (structurally similar, inactive analog). H->J

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Q4: I am seeing an effect on my protein of interest, but I'm not sure if it's a direct effect of this compound or a secondary consequence of cell cycle arrest. How can I differentiate these?

Answer: This is a critical question for maintaining scientific integrity. Since this compound arrests cells in the G2/M phase of the cell cycle, any observed changes in protein expression or activity could be an indirect result of this arrest.

To differentiate, you must uncouple the effect on your target from the effect on the cell cycle. The best approach is to use a rescue experiment or an orthogonal method of inducing mitotic arrest.

  • Synchronize and Release: First, synchronize your cells in G2/M using a different agent (e.g., nocodazole). Then, wash out the synchronizing agent and observe your protein of interest as the cells re-enter the cell cycle. Compare this to cells treated with this compound. If the effect on your protein is only seen with this compound and not with other mitotic blockers, it is more likely to be a direct effect.

  • Use Orthogonal Inhibitors: Treat cells with a different class of microtubule-targeting agent, such as a microtubule stabilizer (e.g., Paclitaxel) or a different destabilizer (e.g., a Vinca alkaloid).[17][18] If these agents, which also induce mitotic arrest but have different structures and binding sites, replicate the effect on your protein, the effect is likely due to mitotic arrest itself. If only this compound produces the effect, it points towards an off-target activity.

Application Scientist's Note: Never rely on a single chemical probe for your conclusions.[19] The literature is filled with examples of misleading results born from the use of a single, non-validated compound. Using multiple, structurally distinct inhibitors that target the same biological process is a cornerstone of rigorous chemical biology.[16][20]

Concept of Orthogonal Validation

This diagram illustrates how to use different inhibitors to validate that an observed phenotype is linked to a specific mechanism (mitotic arrest) rather than a compound-specific off-target effect.

G cluster_1 Shared On-Target Mechanism cluster_2 Resulting Cellular Phenotypes Griseo This compound Mechanism Disruption of Microtubule Dynamics Griseo->Mechanism OffTarget1 This compound-Specific Off-Target Effect Griseo->OffTarget1 Vinca Vinca Alkaloid (e.g., Vinblastine) Vinca->Mechanism OffTarget2 Vinca-Specific Off-Target Effect Vinca->OffTarget2 Taxane Taxane (e.g., Paclitaxel) Taxane->Mechanism OffTarget3 Taxane-Specific Off-Target Effect Taxane->OffTarget3 Pheno1 Mitotic Arrest (Expected On-Target Phenotype) Mechanism->Pheno1 Pheno2 Observed Effect on 'Protein X' Mechanism->Pheno2 Hypothesis 1: Effect is due to Mitotic Arrest OffTarget1->Pheno2 Hypothesis 2: Effect is due to This compound Off-Target

Caption: Using orthogonal inhibitors to differentiate on-target vs. off-target effects.

Key Experimental Protocols

Protocol 1: Determining the Mitotic Index via Flow Cytometry

This protocol is essential for quantifying the percentage of cells arrested in the G2/M phase of the cell cycle following this compound treatment.

Objective: To determine the concentration of this compound that induces maximal mitotic arrest.

Methodology:

  • Cell Plating: Plate cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of harvest. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for a duration equivalent to one full cell cycle (e.g., 24 hours for HeLa or MCF-7 cells).[3][14] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Harvest: Harvest both adherent and floating cells by trypsinization. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol.

  • Storage: Fix cells overnight or for at least 2 hours at -20°C.[14]

  • Staining: Pellet the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The G2/M population can be quantified using cell cycle analysis software (e.g., FlowJo, FCS Express).

ParameterRecommendationRationale
Cell Confluency 50-60% at harvestAvoids contact inhibition, which can cause cell cycle artifacts.
Treatment Duration ~1 cell cycle lengthAllows a majority of the asynchronous population to enter mitosis and be arrested.
Fixation Method Cold 70% EthanolPermeabilizes the cells and preserves DNA integrity for accurate PI staining.
RNase A Inclusion RequiredEnsures that PI only stains DNA, preventing confounding signal from double-stranded RNA.

References

Navigating the Challenges of Griseofulvin Stabilization in Experimental Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and stabilization of Griseofulvin in experimental settings. As a potent antifungal agent with renewed interest for its antiproliferative properties, this compound's unique physicochemical characteristics present distinct challenges for researchers.[1] Its inherent low aqueous solubility and potential for degradation can significantly impact experimental reproducibility and the validity of your results.[2][3]

This guide is designed to provide you, the researcher, with a comprehensive understanding of this compound's stability profile and to offer practical, field-proven solutions to the common hurdles encountered when working with this compound in various buffer systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the use of this compound in laboratory settings.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low aqueous solubility (approximately 8-10 mg/L in water).[4] This poor solubility is the primary reason for dissolution challenges in purely aqueous buffer systems like phosphate-buffered saline (PBS). To achieve a desired concentration for your experiments, the use of a co-solvent is almost always necessary to first create a concentrated stock solution.

Q2: What is the best solvent to prepare a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended co-solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[5][6] It is an excellent solvent for this compound and is miscible with most aqueous buffers and cell culture media. However, it is crucial to be mindful of the final DMSO concentration in your experimental setup, as high concentrations can have cytotoxic effects. Other organic solvents like ethanol and methanol can also be used, but DMSO generally offers superior solubilizing capacity for this compound.[7]

Q3: What is the optimal pH range for maintaining this compound stability in my experimental buffer?

A3: this compound is relatively stable in a pH range of 5.5 to 7.4.[2][8] It is more susceptible to degradation under strongly acidic and, particularly, alkaline conditions. One study noted that in a complex with β-cyclodextrin, this compound showed around 20-35% degradation in an acidic buffer and 40-50% degradation in neutral and alkaline buffers, highlighting its instability at higher pH. Therefore, for optimal stability, it is recommended to maintain the pH of your final working solution within a neutral to slightly acidic range.

Q4: Can I autoclave my buffer containing this compound?

A4: While this compound has been noted for its ability to tolerate some heat stress, autoclaving a solution containing this compound is not recommended.[2][9] The combination of high temperature and pressure in an aqueous environment can accelerate hydrolytic degradation. It is best practice to prepare your buffer, sterilize it by autoclaving or filtration, and then add the this compound from a filter-sterilized stock solution.

Q5: I see precipitation in my cell culture media after adding the this compound stock solution. What should I do?

A5: This is a common issue stemming from this compound's poor aqueous solubility. When a concentrated DMSO stock is added to the aqueous environment of cell culture media, the this compound can crash out of solution. To mitigate this, ensure that you are adding the stock solution dropwise while gently vortexing or swirling the media to facilitate rapid dispersion. It is also crucial to not exceed the solubility limit of this compound in the final media. Preparing an intermediate dilution of the stock solution in media before adding it to the final culture volume can also be beneficial.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.
  • Potential Cause 1: Degradation of this compound in the stock solution.

    • Explanation: Improper storage of the DMSO stock solution can lead to gradual degradation.

    • Solution:

      • Storage: Store your this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

      • Fresh Preparation: Prepare fresh stock solutions regularly. For critical experiments, it is advisable to use a freshly prepared stock.

      • Quality Control: Periodically check the purity of your stock solution using a stability-indicating HPLC method (see Experimental Protocols section).

  • Potential Cause 2: Degradation in the final working solution.

    • Explanation: The composition of your experimental buffer (pH, presence of certain ions) and the experimental conditions (temperature, light exposure) can contribute to this compound degradation over the course of your experiment.

    • Solution:

      • pH Monitoring: Ensure the pH of your buffer is within the stable range (5.5-7.4).

      • Temperature Control: If your experiment is lengthy, consider the effect of temperature on stability. While some data suggests stability at 25°C for a period, prolonged incubation at 37°C may lead to increased degradation.[10]

      • Light Protection: Protect your this compound solutions from direct light, as it can be susceptible to photodegradation.[9] Use amber vials or cover your containers with aluminum foil.

Issue 2: Visible precipitate in the experimental buffer after dilution of the DMSO stock.
  • Potential Cause: Exceeding the aqueous solubility limit.

    • Explanation: As mentioned, this compound has very low water solubility. Even with a DMSO co-solvent, there is a limit to how much can be dissolved in an aqueous buffer.

    • Solution:

      • Solubility Testing: Perform a preliminary solubility test to determine the maximum concentration of this compound that remains in solution in your specific buffer system at the final DMSO concentration.

      • Use of Solubilizing Agents: Consider the inclusion of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Poloxamer 407, Tween® 80) in your buffer to enhance this compound's solubility.[8][11] Be sure to test for any potential interference of these agents with your experimental system.

Data at a Glance: Solubility and Stability of this compound

The following tables summarize key quantitative data to guide your experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~8-10 mg/L[4]
Methanol~2.5 g/L[7]
Ethanol~1.5 g/L[7]
Dimethylformamide (DMF)~150 g/L[7]
Acetone~33 g/L[7]
Dimethyl sulfoxide (DMSO)Highly Soluble[5][6]
N-methyl-2-pyrrolidone (NMP)~100 g/L[12]

Table 2: Stability of this compound Under Different Conditions

ConditionObservationReference
pH
Acidic (pH < 5)Potential for degradation
Neutral (pH 5.5 - 7.4)Relatively stable[2][8]
Alkaline (pH > 7.4)Increased degradation
Temperature
5°C (in microemulsion)Stable for 3 months[10][13]
25°C (in microemulsion)Slight decrease in drug content over 3 months[10][13]
40°C (in microemulsion)Less stable than at 5°C and 25°C[10][13]
121°C (dry heat)Can tolerate without loss of function[2][9]
Forced Degradation
Acid Hydrolysis (e.g., 0.1 N HCl)Degradation observed
Base Hydrolysis (e.g., 0.1 N NaOH)Significant degradation observed
Oxidation (e.g., 3% H₂O₂)Degradation observed
PhotolyticSusceptible to degradation[9]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key workflows.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 352.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 3.53 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the required amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile amber vial.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating RP-HPLC method to assess the purity and degradation of this compound. This method should be validated in your laboratory.[14][15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., Water with 0.1% formic acid) and Mobile Phase B (e.g., Acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized. An isocratic method with Methanol:Water (70:30) has also been reported.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 291 nm or 295 nm.[15]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute your this compound stock solution or experimental sample to a concentration within the linear range of your calibration curve using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve. The appearance of new peaks in your chromatogram indicates the presence of degradation products.

Visualizing Key Concepts

The following diagrams illustrate important workflows and relationships in the stabilization of this compound.

Caption: Workflow for preparing this compound working solutions with troubleshooting checkpoints.

G Griseofulvin_Stability This compound Stability pH pH (Optimal: 5.5-7.4) Griseofulvin_Stability->pH Temperature Temperature (Store cold, use at RT/37°C) Griseofulvin_Stability->Temperature Light Light Exposure (Protect from light) Griseofulvin_Stability->Light Co_Solvent Co-solvent % (e.g., DMSO) Griseofulvin_Stability->Co_Solvent

Caption: Key factors influencing the stability of this compound in experimental buffers.

References

Technical Support Center: Mitigating Griseofulvin-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Division

Welcome to the technical support guide for researchers utilizing the Griseofulvin (GF) animal model of hepatotoxicity. This document provides in-depth, field-proven insights into the mechanisms, experimental design, troubleshooting, and mitigation strategies associated with this widely used model. Our goal is to equip you with the necessary knowledge to execute robust, reproducible experiments and to anticipate and resolve common challenges.

Part 1: Frequently Asked Questions - Understanding the Model's Core Mechanics

This section addresses fundamental questions about the this compound model, providing the mechanistic basis for its use in drug-induced liver injury (DILI) and porphyria research.

Q1: What is the primary mechanism of this compound-induced hepatotoxicity in animal models?

A1: this compound-induced hepatotoxicity is a multi-step process that primarily disrupts the heme synthesis pathway, leading to severe oxidative stress and cholestatic liver injury.[1][2][3] The key mechanistic events are:

  • Metabolic Activation: In the liver, this compound is metabolized by cytochrome P450 enzymes into reactive intermediates. One critical metabolite is N-methyl protoporphyrin IX (N-methyl PPIX).[1][2][4]

  • Ferrochelatase Inhibition: N-methyl PPIX is a highly potent competitive inhibitor of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1][5][6] FECH is responsible for inserting iron into protoporphyrin IX (PPIX) to form heme.

  • Protoporphyrin IX Accumulation: The potent inhibition of FECH leads to a massive accumulation of its substrate, PPIX, within hepatocytes.[2][7][8] This condition, known as hepatic porphyria, mimics the human genetic disorder erythropoietic protoporphyria (EPP).[1][8]

  • Oxidative Stress & Cholestasis: Excessive PPIX is highly photosensitive and generates reactive oxygen species (ROS), leading to significant oxidative stress and lipid peroxidation.[7][9] The accumulated PPIX can also precipitate in bile canaliculi, causing physical blockage of bile ducts, which results in cholestatic injury (impaired bile flow).[1][2][10]

  • Cellular Damage: The combination of oxidative stress, cholestasis, and direct porphyrin toxicity leads to hepatocyte damage, inflammation, and necrosis.[2][3] In chronic models, this can be accompanied by the formation of Mallory bodies (cytoskeletal abnormalities).[3][11]

The following diagram illustrates this core toxicological pathway.

Griseofulvin_Hepatotoxicity_Mechanism cluster_liver Hepatocyte GF This compound (GF) Metabolites GF Metabolites (e.g., N-methyl PPIX) GF->Metabolites CYP450 Metabolism FECH Ferrochelatase (FECH) Metabolites->FECH Inhibits Heme Heme FECH->Heme Catalyzes PPIX Protoporphyrin IX (PPIX) Accumulation PPIX->FECH Substrate ROS Reactive Oxygen Species (ROS) PPIX->ROS Generates Injury Hepatocellular Injury (Cholestasis, Necrosis) PPIX->Injury Bile Duct Blockage ROS->Injury

Caption: Core mechanism of this compound-induced hepatotoxicity.

Q2: Why is the this compound model so widely used for studying drug-induced liver injury (DILI)?

A2: The this compound model is favored by researchers for several reasons. It reliably reproduces a specific type of human liver injury, making it an excellent tool for mechanistic studies and for testing the efficacy of hepatoprotective agents. Its key advantages are:

  • Mimics Human Disease: The model closely replicates the pathophysiology of erythropoietic protoporphyria (EPP)-associated liver injury in humans.[1][2]

  • Predictable & Robust: Unlike some idiosyncratic DILI models, this compound induces a consistent and dose-dependent hepatotoxicity, particularly in mice.[3]

  • Specific Mechanism: The well-defined mechanism, centered on ferrochelatase inhibition and porphyrin accumulation, allows researchers to investigate specific cellular pathways like oxidative stress, bile acid homeostasis, and inflammation.[1][2]

  • Mixed Injury Profile: The resulting liver damage has both hepatocellular and cholestatic features (a mixed-cholestatic injury), which is relevant to many forms of human DILI.[2]

Q3: What are the expected key markers of successful toxicity induction in my animal model?

A3: A successful induction of this compound hepatotoxicity should result in a clear and measurable phenotype. You should monitor a combination of biochemical, molecular, and histological markers.

Marker CategorySpecific MarkerExpected ChangeRationale & Notes
Serum Biochemistry Alanine Aminotransferase (ALT)Significant IncreaseA primary indicator of hepatocellular damage.[2]
Alkaline Phosphatase (ALP)Significant IncreaseA key marker for cholestatic injury and bile duct obstruction.[2][12]
Total & Direct BilirubinSignificant IncreaseIndicates impaired liver function and cholestasis.[12]
Liver Tissue Protoporphyrin IX (PPIX)Dramatic AccumulationThe central molecular event; can be quantified via HPLC or observed by fluorescence microscopy.[2]
Glutathione (GSH)IncreaseRepresents a compensatory antioxidant response, likely mediated by Nrf2 activation.[1][2]
Lipid Peroxidation (e.g., MDA)IncreaseA direct measure of oxidative stress and membrane damage.[7]
Organ Metrics Liver-to-Body Weight RatioSignificant IncreaseIndicates liver enlargement (hepatomegaly) due to inflammation, edema, and cellular infiltration.[2][3]
Histopathology Bile Plugs/CastsPresentVisual confirmation of cholestasis and porphyrin precipitation in bile canaliculi.[2]
Inflammatory InfiltratesPresentIndicates an active inflammatory response to the cellular damage.[3]
Hepatocyte NecrosisPresentAreas of dead or dying liver cells, confirming significant cellular injury.[3]

Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This section is designed to help you navigate common pitfalls during the experimental process.

Q4: My animals are not showing significant increases in liver enzymes (ALT/ALP) or histological damage. What could be wrong?

A4: This is a frequent issue that can often be traced back to the experimental protocol. Here are the most common causes and troubleshooting steps:

  • Inadequate Dose or Duration: this compound toxicity is dose- and time-dependent.

    • Causality: Chronic feeding studies in mice typically require this compound to be mixed into the diet at concentrations of 0.5% to 2.5%.[13] Lower doses will not induce significant porphyria or liver damage. The duration must also be sufficient; significant changes may take several days to weeks to develop.[14]

    • Solution: Verify your dose calculation and the concentration of this compound in the prepared chow. If using a lower dose, consider increasing it or extending the treatment period. For a more rapid and potent induction, consider intraperitoneal (IP) injections, which can produce a severe porphyric state within a week.[15]

  • Improper Diet Preparation/Administration: this compound is poorly water-soluble, which can lead to non-uniform mixing in chow.

    • Causality: If the drug is not evenly distributed, animals may not consume a consistent or sufficient daily dose. This is a major source of inter-animal variability.

    • Solution: Ensure a validated method for mixing the this compound powder into the chow. A common technique is to dissolve the drug in a small amount of an organic solvent (like acetone), mix it thoroughly with a portion of the powdered chow, allow the solvent to fully evaporate in a fume hood, and then progressively mix this concentrate with the remaining chow.

  • Animal Strain and Species: There are significant differences in susceptibility between species and even strains.

    • Causality: Mice are generally more susceptible to this compound-induced porphyria and liver cancer than rats.[3][16][17] Within mice, different strains may exhibit varying metabolic capacities.

    • Solution: The majority of successful studies use mouse models (e.g., C57BL/6 or BALB/c). If you are using rats, be aware that higher doses or longer durations may be necessary to achieve a comparable level of toxicity.[18][19]

  • Diet Composition: The fat content of the diet can influence this compound absorption.

    • Causality: this compound absorption is enhanced by fat.[14] A very low-fat diet may reduce the bioavailability of the drug, leading to a weaker toxicological effect.

    • Solution: Use a standard chow with a consistent and adequate fat content. Avoid switching diet formulations mid-study.

Q5: I am observing high inter-animal variability in my results. How can I improve consistency?

A5: High variability undermines statistical power and can mask true experimental effects. Beyond the points in Q4, consider these factors:

  • Light Exposure: This is a critical and often overlooked variable.

    • Causality: The accumulating PPIX is a potent photosensitizer.[6] Exposure to light (especially certain wavelengths) can exacerbate ROS production and skin lesions, creating systemic stress that can confound liver data.

    • Solution: House animals in a controlled lighting environment. Use filtered light or amber-colored housing if possible to minimize exposure to wavelengths that activate PPIX. Handle animals consistently under low-light conditions.

  • Animal Health and Acclimatization:

    • Causality: Stressed or unhealthy animals will have altered metabolic and immune responses, introducing significant variability.

    • Solution: Ensure all animals are healthy and properly acclimatized to the housing conditions and diet for at least one week before starting the experiment. Monitor for signs of distress throughout the study.

Part 3: Advanced Guide - Designing Mitigation and Mechanistic Studies

This section focuses on the design of experiments aimed at preventing or treating this compound-induced hepatotoxicity.

Q6: I want to test a potential hepatoprotective compound. Which mechanistic pathways are the most relevant targets for mitigation?

A6: Based on the pathophysiology of this compound toxicity, there are three primary pathways to target with a therapeutic agent. A successful mitigation strategy will likely modulate one or more of these.

  • Reducing Oxidative Stress: This is the most direct and common approach.

    • Rationale: Since ROS generation is a central driver of the damage, compounds with antioxidant properties can be highly effective.[7][8] This can be achieved by direct ROS scavenging or by boosting the endogenous antioxidant defense system.

    • Therapeutic Target: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[20][21] this compound itself induces a compensatory Nrf2 response.[1][2] Therefore, pre-treating with a known Nrf2 activator (e.g., sulforaphane, certain flavonoids) is a highly logical strategy to bolster defenses before the toxic insult.[22][23]

  • Modulating Heme Biosynthesis: This is a more upstream intervention.

    • Rationale: Some compounds can mitigate toxicity by reducing the overall flux through the heme synthesis pathway, thereby limiting the amount of PPIX substrate available for accumulation.

    • Therapeutic Target: Compounds like melatonin have been shown to decrease the activity of ALA-S (delta-aminolevulinate synthase), the rate-limiting enzyme in heme synthesis, which was initially upregulated by this compound.[7][8] This reduces the production of porphyrin precursors.

  • Inhibiting Inflammation and Cell Death: This targets the downstream consequences of the initial injury.

    • Rationale: Once hepatocyte damage begins, an inflammatory cascade is initiated, which contributes to secondary damage.

    • Therapeutic Target: Anti-inflammatory agents or inhibitors of specific cell death pathways (e.g., apoptosis, necroptosis) could reduce the overall severity of the liver injury.

The following diagram outlines a typical experimental workflow for testing a mitigatory agent.

Mitigation_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (1 week) Group Randomization into Groups (Vehicle, GF, GF + Agent) Acclimatize->Group PreTreat Pre-treatment with Mitigating Agent or Vehicle Group->PreTreat GF_Admin This compound Administration (e.g., in diet for 1-4 weeks) PreTreat->GF_Admin Monitor Daily Monitoring (Weight, Clinical Signs) GF_Admin->Monitor Sacrifice Euthanasia & Sample Collection (Blood, Liver) Monitor->Sacrifice Biochem Serum Biochemistry (ALT, ALP, Bilirubin) Sacrifice->Biochem Histo Liver Histopathology (H&E, Masson's Trichrome) Sacrifice->Histo Molecular Molecular Analysis (PPIX levels, qPCR, Western Blot) Sacrifice->Molecular

Caption: Experimental workflow for a this compound mitigation study.

Q7: I plan to use an antioxidant as a mitigatory agent. What is a standard protocol and what should I expect?

A7: Co-administration of antioxidants is a validated approach. Here is a general protocol and expected outcomes.

  • Protocol:

    • Agent Selection: Choose an antioxidant with known bioavailability. Common choices include Trolox (a water-soluble vitamin E analog), N-acetylcysteine (a glutathione precursor), silymarin, quercetin, or ascorbic acid.[7][8][24]

    • Administration: The antioxidant can be administered daily via oral gavage or IP injection. It is crucial to begin administration before or at the same time as the this compound challenge to allow the compound to bolster antioxidant defenses prophylactically.

    • Dosing: The dose of the antioxidant should be based on literature precedents for that specific compound in the chosen animal model.

    • Controls: Your study must include at least four groups:

      • Vehicle Control (receives vehicle for GF and vehicle for antioxidant)

      • Antioxidant Only Control (to ensure the agent itself has no effect)

      • This compound Only (the positive control for toxicity)

      • This compound + Antioxidant (the experimental group)

  • Expected Outcome: It is critical to understand that antioxidants often provide only partial protection .[7][8] You should expect a significant reduction in markers like ALT, ALP, and lipid peroxidation compared to the this compound-only group, but they may not return completely to baseline levels. This is because the primary insult (FECH inhibition and PPIX accumulation) is still occurring, and the antioxidant is primarily combating the downstream consequence of oxidative stress.[7]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Griseofulvin and Newer Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Antifungal Therapy

For decades, Griseofulvin, an antibiotic derived from the mold Penicillium griseofulvum, held a significant position in the armamentarium against dermatophytic infections.[1] Its fungistatic action, specifically targeting the microtubules of fungi, made it a reliable, albeit slow-acting, treatment for infections of the skin, hair, and nails.[1] However, the advent of newer antifungal agents, with broader spectrums of activity and improved pharmacokinetic profiles, has reshaped the clinical and research landscape. This guide provides an in-depth, technical comparison of the efficacy of this compound against these more recent innovations, including the allylamines (terbinafine), triazoles (itraconazole, fluconazole), and echinocandins. We will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and the standardized methodologies for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Different Targets

The efficacy of any antifungal agent is fundamentally linked to its molecular target within the fungal cell. This compound and the newer agents exploit distinct vulnerabilities in fungal biology, leading to different spectrums of activity and either fungistatic (inhibiting growth) or fungicidal (killing the fungus) effects.

This compound: Disrupting Fungal Cell Division

This compound's mechanism is unique among antifungals. It primarily targets tubulin, the protein subunit of microtubules.[1] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] This interference with cell division effectively halts fungal proliferation, making this compound a fungistatic agent.[2] Its affinity for keratin precursor cells allows it to be incorporated into newly formed keratin, rendering it resistant to fungal invasion.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Antifungal_Prep Prepare Antifungal Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions of Antifungal in 96-well plate Antifungal_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (Standardized Density) Inoculation Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 35°C for 24-72 hours Controls->Incubation Visual_Inspection Visually Inspect for Growth Inhibition Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

References

A Comparative Guide to the Anticancer Effects of Griseofulvin Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Antifungal for Oncological Applications

Griseofulvin, an orally administered antifungal agent first isolated in 1939, has a long-established safety profile in the clinic.[1] Beyond its well-known use in treating dermatophytoses, a growing body of preclinical evidence has illuminated its potential as a repurposed anticancer agent.[2] This guide provides a comprehensive technical overview of this compound's anticancer properties, offering a comparative analysis of its efficacy against established chemotherapeutic agents in various cancer cell lines. We will delve into its primary mechanism of action, present quantitative data on its cytotoxic effects, and provide detailed protocols for researchers to validate and expand upon these findings.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

This compound exerts its anticancer effects through a multifaceted approach, primarily centered on the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[2]

1. Disruption of Microtubule Dynamics and Mitotic Arrest:

Unlike some potent microtubule-targeting agents that cause wholesale depolymerization, this compound at lower concentrations kinetically suppresses the dynamic instability of microtubules.[3][4] This interference with the normal growth and shortening of microtubules has profound consequences for dividing cancer cells:

  • Inhibition of Mitotic Spindle Function: The proper formation and function of the mitotic spindle are essential for accurate chromosome segregation during mitosis. By dampening microtubule dynamics, this compound disrupts this process, leading to mitotic arrest, predominantly at the G2/M phase of the cell cycle.[2][3]

  • Inhibition of Centrosomal Clustering: Many cancer cells exhibit an abnormal number of centrosomes. To avoid catastrophic multipolar divisions, these cells cluster their extra centrosomes. This compound has been shown to inhibit this crucial survival mechanism, leading to the formation of dysfunctional multipolar spindles and subsequent cell death.[5][6][7]

2. Induction of Apoptosis:

The sustained mitotic arrest and cellular stress triggered by this compound activate programmed cell death pathways.[2] This is a key component of its tumor-killing activity. Mechanistically, this compound-induced apoptosis has been shown to involve:

  • The Intrinsic (Mitochondrial) Pathway: This is characterized by a decrease in the mitochondrial membrane potential and is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][9]

  • Caspase Activation: this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-7, and caspase-9, which are central to the apoptotic cascade.[8][9][10]

3. Modulation of Key Signaling Pathways:

This compound's anticancer activity is further underscored by its ability to modulate critical signaling pathways that are often dysregulated in cancer:

  • Wnt/β-catenin Pathway: In hematological malignancies like multiple myeloma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is a known driver of proliferation in these cancers.[1][7]

  • p53 Activation: In some cancer cell lines, such as the MCF-7 breast cancer line, this compound treatment results in an increased concentration of the tumor suppressor protein p53 in fragmented nuclei arising from mitotic errors.[4][11][12] The activation of p53 can further promote cell cycle arrest and apoptosis.

The following diagram illustrates the primary mechanisms of this compound's anticancer action.

This compound This compound Microtubules Microtubules This compound->Microtubules Suppresses Dynamics Centrosome Inhibition of Centrosome Clustering This compound->Centrosome Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibits p53 p53 Pathway This compound->p53 Activates MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M G2/M Cell Cycle Arrest MitoticSpindle->G2M Centrosome->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Bax ↑ Bax Apoptosis->Bax Caspases ↑ Caspases Apoptosis->Caspases Wnt->Apoptosis p53->G2M p53->Apoptosis

Caption: Overview of this compound's anticancer mechanisms.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

A critical aspect of evaluating any potential anticancer agent is to benchmark its performance against current standards of care. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines alongside those of commonly used chemotherapeutic drugs for the respective cancer types. Lower IC50 values indicate greater potency.

Table 1: Breast Cancer (MCF-7 Cell Line)

CompoundIC50 (µM)Mechanism of Action
This compound 17 ± 2Microtubule Dynamics Inhibitor
Paclitaxel0.019 - 3.5Microtubule Stabilizer
Doxorubicin~1.0Topoisomerase II Inhibitor
Vincristine0.005Microtubule Destabilizer

Table 2: Cervical Cancer (HeLa Cell Line)

CompoundIC50 (µM)Mechanism of Action
This compound 20 - 75Microtubule Dynamics Inhibitor
Cisplatin7.7 - 25.5DNA Cross-linking Agent
Doxorubicin~1.0Topoisomerase II Inhibitor
Cyclophosphamide>100 (in vitro, requires metabolic activation)DNA Alkylating Agent

Table 3: Multiple Myeloma & Lymphoma Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Mechanism of Action
This compound KMS-18Multiple Myeloma9Microtubule Dynamics Inhibitor
This compound U-266Multiple Myeloma18Microtubule Dynamics Inhibitor
This compound OPM-2Multiple Myeloma45Microtubule Dynamics Inhibitor
This compound RPMI-8226Multiple Myeloma26Microtubule Dynamics Inhibitor
BortezomibRPMI-8226Multiple Myeloma0.0159Proteasome Inhibitor
BortezomibU-266Multiple Myeloma0.0071Proteasome Inhibitor
This compound SU-DHL-4Lymphoma22Microtubule Dynamics Inhibitor
This compound RajiLymphoma33Microtubule Dynamics Inhibitor
This compound OCI-Ly 8Lymphoma30Microtubule Dynamics Inhibitor
DoxorubicinDaudi (Burkitt's Lymphoma)Lymphoma~0.1Topoisomerase II Inhibitor
VincristineS49 (Lymphoma)Lymphoma0.0035Microtubule Destabilizer
PrednisoloneNalm-6 (ALL)Leukemia72.7Glucocorticoid Receptor Agonist
RituximabRajiLymphoma0.1-0.3 nM (with saporin conjugate)Anti-CD20 Monoclonal Antibody

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols for Validation Studies

To facilitate further research into this compound's anticancer potential, we provide the following detailed protocols for key in vitro assays.

Workflow for Assessing Anticancer Effects

start Cancer Cell Culture treatment Treat with this compound (and comparators) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for validating anticancer effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and comparator drugs)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) and comparator drugs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[2]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI solution to the cell suspension and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

Signaling Pathway Deep Dive

This compound's Impact on the Wnt/β-catenin Pathway

cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates This compound This compound This compound->DestructionComplex Potentially Stabilizes BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.

This compound-Mediated Activation of the p53 Pathway

This compound This compound MitoticAbnormalities Mitotic Abnormalities This compound->MitoticAbnormalities p53 p53 Activation MitoticAbnormalities->p53 p21 ↑ p21 p53->p21 GADD45 ↑ GADD45 p53->GADD45 Bax ↑ Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Activation of the p53 pathway by this compound.

Conclusion and Future Directions

This compound demonstrates notable anticancer activity across a range of cancer cell lines, albeit with generally higher IC50 values than many first-line chemotherapeutic agents. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, and its favorable safety profile make it an intriguing candidate for further investigation, particularly in combination therapies.[2][3] The synergistic effects observed when this compound is combined with other agents, such as vincristine, suggest that it may be a valuable addition to existing treatment regimens, potentially allowing for dose reductions of more toxic drugs and mitigating resistance.[7] Further in vivo studies are warranted to translate these promising in vitro findings into clinically relevant applications.

References

A Comparative Guide to the Anti-Mitotic Activity of Griseofulvin and Taxol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of two pivotal microtubule-targeting agents: Griseofulvin and Taxol (Paclitaxel). While both compounds disrupt mitosis, their fundamentally different mechanisms of action offer distinct advantages and applications in research. This document is intended for researchers, scientists, and drug development professionals, offering a technical evaluation framework grounded in experimental data to guide compound selection and experimental design.

Introduction: Two Agents, Two Distinct Approaches to Mitotic Disruption

Microtubules, the dynamic polymers of α- and β-tubulin, are cornerstones of eukaryotic cell division, forming the mitotic spindle essential for chromosome segregation. Their dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is critical for spindle function. Consequently, tubulin and microtubules are highly validated targets for anti-mitotic cancer therapy.

This compound , a long-established antifungal drug, exerts its anti-mitotic effects by interfering with microtubule function.[1] While potent in fungi, its effects on mammalian cells are weaker, requiring higher concentrations to induce mitotic arrest.[2][3] Its primary mechanism is not the wholesale depolymerization of microtubules, but rather the kinetic suppression of their dynamic instability.[2][3][4]

Taxol® (paclitaxel) , in stark contrast, is a powerful microtubule-stabilizing agent and one of the most successful chemotherapeutic drugs ever developed.[5] It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and forming hyper-stable, non-functional microtubules.[6][7] This action effectively freezes the microtubule cytoskeleton, leading to a robust mitotic block and subsequent cell death.[5][8]

This guide will dissect these differences through a detailed examination of their molecular mechanisms and a practical framework for their experimental evaluation.

Dueling Mechanisms of Microtubule Interference

The divergent effects of this compound and Taxol originate from their unique interactions with the tubulin-microtubule system.

This compound: The Suppressor of Dynamics

This compound disrupts the mitotic spindle by binding to tubulin.[1] In mammalian cells, this interaction does not lead to significant microtubule depolymerization at concentrations that inhibit cell proliferation.[9] Instead, it subtly dampens the essential dynamics of the microtubules. It reduces the rates and extents of both the growing and shortening phases, effectively making the microtubules less dynamic.[10] This suppression of dynamic instability is sufficient to disrupt the delicate balance required for proper mitotic spindle formation and function, leading to mitotic arrest and the formation of abnormal mitotic figures.[2][3][10] Some evidence suggests that this compound's binding site on tubulin may overlap with that of Taxol.[10][11]

GFM_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 This compound Action Tubulin αβ-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization Suppression Suppression of Dynamic Instability MT->Suppression This compound This compound This compound->MT Binds to Tubulin Arrest Mitotic Arrest & Abnormal Spindles Suppression->Arrest

Caption: Mechanism of this compound's anti-mitotic activity.

Taxol (Paclitaxel): The Hyper-Stabilizer

Taxol's mechanism is one of overwhelming stabilization. It binds to β-tubulin within the microtubule polymer, locking the structure in place and shifting the equilibrium strongly towards polymerization.[6] This action antagonizes the normal depolymerization process, resulting in microtubules that are exceptionally stable and resistant to disassembly by cold or calcium.[5][7] In treated cells, this leads to two distinct visual phenotypes: the formation of dense, stable microtubule bundles during interphase and the assembly of abnormal, often multipolar, mitotic spindles during cell division.[12] This loss of dynamism prevents the proper attachment of chromosomes to the spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in mitosis.[5]

Taxol_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Taxol Action Tubulin αβ-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization Stabilization Microtubule Hyper-Stabilization Tubulin->Stabilization Enhanced Polymerization MT->Tubulin Depolymerization MT->Stabilization Taxol Taxol Taxol->MT Arrest Mitotic Arrest & Abnormal Bundles Stabilization->Arrest

Caption: Mechanism of Taxol's anti-mitotic activity.

A Framework for Experimental Comparison

To objectively evaluate and contrast the anti-mitotic activities of this compound and Taxol, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical interaction to cellular-level consequences, providing a comprehensive picture of each compound's performance.

Workflow cluster_biochem Biochemical Level cluster_cell Cellular Level cluster_analysis Synthesis Assay1 In Vitro Tubulin Polymerization Assay Assay2 Cell Viability Assay (e.g., MTT/XTT) Determine IC50 Assay1->Assay2 Establishes direct target interaction Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Defines effective concentration Assay4 Microtubule Morphology (Immunofluorescence) Assay3->Assay4 Quantifies mitotic arrest Analysis Comparative Analysis & Interpretation Assay4->Analysis Visualizes mechanistic effect

Caption: Experimental workflow for comparing anti-mitotic agents.

Head-to-Head: Protocols and Expected Outcomes

This section provides detailed protocols for the core assays outlined in the workflow, along with expected data to facilitate a direct comparison.

In Vitro Tubulin Polymerization Assay
  • Causality & Rationale: This biochemical assay directly assesses the compound's effect on the assembly of purified tubulin into microtubules, free from other cellular factors. It is the primary method to confirm whether a compound inhibits or enhances polymerization. A fluorescence-based method is preferred for its sensitivity.[13]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a tubulin reaction mix on ice containing 2 mg/mL purified tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[13][14]

    • Compound Preparation: Prepare 10x stocks of this compound, Taxol (positive control for enhancement), a known inhibitor like Nocodazole (positive control for inhibition), and a vehicle control (e.g., DMSO) in buffer.[13]

    • Assay Plate Setup: Add 5 µL of the 10x compound stocks or controls to appropriate wells of a pre-warmed (37°C) 96-well plate.

    • Initiation: Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[13]

    • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

    • Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and plateau phases.[13]

  • Expected Quantitative Data:

CompoundExpected Effect on PolymerizationVmax (Rate)Plateau (Total Polymer Mass)
Vehicle ControlNormal sigmoidal polymerization curveBaselineBaseline
This compound (>100 µM)InhibitionDecreasedDecreased
Taxol (µM range)EnhancementIncreasedIncreased
Nocodazole (µM range)InhibitionDecreasedDecreased
Cell Viability Assay (MTT)
  • Causality & Rationale: This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50). It relies on the conversion of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.[15] This is a crucial first step in cellular studies to establish a dose-response curve and identify therapeutically relevant concentrations for subsequent experiments.

  • Detailed Protocol:

    • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound or Taxol for 48-72 hours. Include vehicle-only wells as a control.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against drug concentration and use non-linear regression to determine the IC50 value.

  • Expected Quantitative Data:

CompoundCell LineTypical IC50 RangePotency
This compound MCF-7 (Breast)17 µM[16]Micromolar (µM)
HeLa (Cervical)20 µM[2][3][9]Micromolar (µM)
Taxol Various Lines2.5 - 7.5 nM[17][18]Nanomolar (nM)
MCF-7 (Breast)~23 nM[19]Nanomolar (nM)

Note: IC50 values are highly dependent on the cell line and assay duration.

Cell Cycle Analysis via Flow Cytometry
  • Causality & Rationale: Anti-mitotic agents are expected to cause an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry provides a rapid and quantitative method to measure the DNA content of thousands of individual cells, allowing for precise determination of cell cycle distribution.[20][21]

  • Detailed Protocol:

    • Cell Treatment: Culture cells (e.g., HeLa) and treat with this compound or Taxol at their respective 1x and 2x IC50 concentrations for 18-24 hours.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Gate the single-cell population and use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

  • Expected Quantitative Data:

Treatment (at IC50)% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control~55%~25%~20%
This compound DecreasedDecreasedSignificantly Increased
Taxol DecreasedDecreasedSignificantly Increased
Immunofluorescence Microscopy of Microtubule Structures
  • Causality & Rationale: This qualitative assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton and the mitotic spindle. It is the most definitive method for confirming the distinct mechanistic signatures of microtubule destabilizers/dynamics-suppressors versus stabilizers.

  • Detailed Protocol:

    • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

    • Treatment: Treat with this compound or Taxol at their IC50 concentrations for 18-24 hours.

    • Fixation: Gently wash with PBS. For optimal microtubule preservation, fix with ice-cold methanol for 5-10 minutes at -20°C or with 4% formaldehyde followed by methanol.[22]

    • Permeabilization & Blocking: If using formaldehyde, permeabilize cells with 0.1% Triton X-100 in PBS. Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[23]

    • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution) overnight at 4°C.[23]

    • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.[23]

    • Nuclear Staining & Mounting: Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.[23]

    • Imaging: Visualize using a fluorescence or confocal microscope.

  • Expected Visual Outcomes:

    • Vehicle Control: Cells will display a fine, filamentous microtubule network in interphase. Mitotic cells will show well-defined, bipolar spindles with chromosomes aligned at the metaphase plate.

    • This compound: Interphase microtubules may appear largely normal. Mitotic cells will exhibit defective spindles, often with misaligned chromosomes or multipolar spindle formations, leading to mitotic arrest.[10]

    • Taxol: Interphase cells will show dense bundles of microtubules throughout the cytoplasm. Mitotic cells will be arrested with abnormal, often multipolar, spindles composed of thick, stabilized microtubule asters.[5][12]

Synthesis and Guiding a Research Decision

The experimental data converge to paint a clear picture of two functionally distinct anti-mitotic agents.

FeatureThis compoundTaxol (Paclitaxel)
Primary Mechanism Suppresses microtubule dynamic instabilityHyper-stabilizes existing microtubules
Effect on Polymerization Inhibits at very high concentrations (>100 µM)Promotes/enhances at low concentrations
Cellular Potency (IC50) Micromolar (µM) rangeNanomolar (nM) range
Microtubule Morphology Disrupted/abnormal mitotic spindlesDense microtubule bundles; abnormal asters
Primary Application Antifungal; research tool for dynamicsFrontline anticancer chemotherapeutic

This distinction is critical for experimental design. A researcher's choice between this compound and Taxol should be dictated by the scientific question at hand.

Decision_Tree Start What is the primary experimental goal? Q1 Induce robust mitotic arrest and microtubule bundling? Start->Q1 Q2 Study subtle suppression of microtubule dynamics? Start->Q2 Q3 Screen for potent anti-proliferative agents? Start->Q3 Use_Taxol Use Taxol Q1->Use_Taxol Yes Use_Griseo Use this compound Q2->Use_Griseo Yes Q3->Use_Taxol Yes

Caption: Decision guide for selecting this compound vs. Taxol.

References

A Senior Application Scientist's Guide to Comparative Docking of Griseofulvin and its Analogues with Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting and interpreting comparative molecular docking studies of the antifungal agent Griseofulvin and its synthetic analogues against their biological target, tubulin. We will delve into the scientific rationale, present a detailed, self-validating experimental protocol, and offer insights into interpreting the resulting data to guide further drug discovery efforts.

Scientific Background: Tubulin as a Therapeutic Target

Microtubules are fundamental components of the eukaryotic cytoskeleton, formed by the polymerization of αβ-tubulin heterodimers.[1] Their dynamic nature is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation, making tubulin an attractive and well-validated target for anticancer and antifungal therapies.[4]

This compound, a natural product from Penicillium griseofulvum, exerts its antifungal effect by binding to tubulin, which disrupts the mitotic spindle and halts cell division.[2][5][6][7] While its affinity for fungal tubulin is higher than for mammalian tubulin, its potential as an anticancer agent has also been explored, as it can induce apoptosis in cancer cells by disrupting microtubule dynamics.[8][9] The exploration of this compound analogues through computational methods like molecular docking offers a rational, cost-effective approach to identify derivatives with enhanced binding affinity, improved selectivity, and potentially novel therapeutic applications.

The In-Silico Workflow: A Step-by-Step Protocol

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding energy score. A more negative binding energy suggests a more favorable and stable interaction. This protocol outlines a robust and reproducible workflow for this process.

Experimental Workflow Diagram

The entire computational pipeline, from initial setup to final analysis, is illustrated below. This workflow ensures a systematic and logical progression for the docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select & Download Tubulin Structure (PDB) PrepProt Prepare Receptor: - Remove water/ligands - Add polar hydrogens - Assign charges PDB->PrepProt Grid Define Grid Box (Target Binding Site) PrepProt->Grid Ligands Obtain 3D Structures of this compound & Analogues PrepLig Prepare Ligands: - Energy minimization - Define rotatable bonds Ligands->PrepLig Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses: - Binding Energy - RMSD Dock->Analyze Visualize Visualize Interactions: - H-Bonds - Hydrophobic contacts Analyze->Visualize Compare Comparative Analysis Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Methodologies

I. Receptor (Tubulin) Preparation

The quality of the initial protein structure is paramount for a meaningful docking study.

  • Structure Selection: Download a high-resolution crystal structure of tubulin from the Protein Data Bank (RCSB PDB). Structures co-crystallized with a known ligand are often preferred as the binding pocket is well-defined. Suitable PDB IDs include 1TUB, 4O2B, or 6K9V.[1][10][11][12]

  • Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[13][14] This is a critical step because solvent molecules can occupy space in the binding pocket that should be explored by the ligand.

  • Protein Preparation: Use a dedicated tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite, to perform the following:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are essential for defining hydrogen bonds.[15]

    • Assign Charges: Assign partial atomic charges using a standard force field like AMBER. This is necessary for the scoring function to calculate electrostatic interactions.[16]

    • Repair Missing Residues: If there are gaps in the protein structure, these should be modeled and repaired.

  • Final Output: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom type definitions.[17]

II. Ligand (this compound & Analogues) Preparation

Each ligand must be correctly formatted and energetically minimized.

  • Structure Generation: Obtain 3D structures of this compound and its analogues. These can be downloaded from databases like PubChem or sketched using software like ChemDraw and converted to 3D.

  • Energy Minimization: This step is crucial to ensure the ligand is in a low-energy, sterically favorable conformation. Use a tool like Avogadro or the Minimize Ligands function in AutoDock Tools (ADT).

  • Define Rotatable Bonds: For flexible ligand docking, identify the rotatable bonds within the ligand. ADT can do this automatically. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[15]

  • Final Output: Save the prepared ligands in the .pdbqt format.

III. Molecular Docking Simulation

  • Grid Box Generation: Define a three-dimensional search space, or "grid box," around the target binding site on the tubulin protein.[18] For this compound, the binding site is known to be near the taxol or colchicine sites.[9][19] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to move freely.

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor (protein.pdbqt), the ligand (ligand.pdbqt), and the coordinates and dimensions of the grid box.

  • Running the Simulation: Execute the docking calculation using a program like AutoDock Vina from the command line. Vina will systematically explore different poses (orientations and conformations) of the ligand within the grid box and score them.[17]

IV. Post-Docking Analysis & Visualization

  • Analyze Binding Energies: The primary output is a set of binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.

  • Visualize Interactions: Load the prepared protein structure and the docked ligand pose into a visualization software like Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions, such as:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Crucial for stabilizing the ligand in the pocket.

    • Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings. This analysis provides mechanistic insight into why a particular analogue may bind more strongly than the parent compound.

Comparative Analysis: Interpreting the Data

The ultimate goal is to compare the docking results of the analogues against the parent compound, this compound. The data should be summarized in a clear, quantitative format to facilitate direct comparison.

Table 1: Hypothetical Docking Results for this compound and Analogues against Tubulin

LigandBinding Energy (kcal/mol)H-BondsKey Interacting Residues
This compound -7.81Thr276
Analogue A -7.21Thr276
Analogue B -8.93Thr276, Asn258, Gln22
Analogue C -9.52Thr276, Asn258, Val23 (Hydrophobic)

Data Interpretation:

  • Binding Energy: A lower (more negative) binding energy suggests a higher binding affinity. In our hypothetical data, Analogues B and C show significantly better binding energies than this compound, marking them as promising candidates. Analogue A appears less effective than the parent compound.

  • Hydrogen Bonds: An increase in the number of hydrogen bonds, as seen with Analogue B, often correlates with improved affinity and specificity.

  • Interacting Residues: Identifying the key amino acid residues involved in the interaction is crucial. If an analogue forms new, favorable interactions (like Analogue C with Asn258 and Val23) that are not present with this compound, it provides a structural explanation for its enhanced binding score. This information is invaluable for structure-activity relationship (SAR) studies.

Visualizing a Promising Interaction

The diagram below illustrates a hypothetical binding mode for "Analogue C," highlighting the key interactions that contribute to its superior binding affinity compared to this compound.

G cluster_ligand Analogue C cluster_protein Tubulin Binding Pocket L Analogue C Core V23 Val23 L->V23 Hydrophobic L_FG1 Methoxy Group T276 Thr276 L_FG1->T276 H-Bond L_FG2 Novel Amide Group N258 Asn258 L_FG2->N258 H-Bond

Caption: Key interactions of a high-affinity analogue in the tubulin pocket.

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy for the comparative analysis of this compound analogues as potential tubulin inhibitors. Molecular docking serves as a powerful and efficient initial screening tool to prioritize compounds for further investigation.

The most promising candidates identified through this workflow should be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations , to assess the stability of the protein-ligand complex over time.[19] Ultimately, the predictions from these computational studies must be validated through in vitro experimental assays , such as tubulin polymerization assays or cell-based proliferation assays, to confirm their biological activity.

References

A Comparative Guide to the Differential Sensitivity of Fungal Species to Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antifungal agent Griseofulvin, focusing on its variable efficacy across different fungal species. Designed for researchers, scientists, and drug development professionals, this document delves into the agent's mechanism of action, explores the molecular underpinnings of fungal susceptibility and resistance, and offers detailed protocols for empirical assessment. Our objective is to synthesize established knowledge with practical, field-proven insights to support informed experimental design and interpretation.

This compound: Mechanism of Action and Fungal Specificity

This compound is a fungistatic antibiotic derived from the mold Penicillium griseofulvum. Its clinical and laboratory utility is sharply defined by its specific mechanism of action, which is intrinsically linked to the cytoskeletal dynamics of susceptible fungi.

Unlike many antifungal agents that target the cell membrane or wall, this compound acts by disrupting mitotic spindle formation. It binds specifically to tubulin, the protein subunit of microtubules. This binding event prevents the polymerization of tubulin into functional microtubules, which are essential for the segregation of chromosomes during mitosis. The arrest of the cell cycle in metaphase ultimately inhibits fungal proliferation. Furthermore, this compound is known to cause morphological changes in fungal hyphae, such as curling and stunting, which compromises their ability to invade host tissues.

This mechanism is also the primary determinant of its spectrum of activity. This compound is actively transported into and concentrated by susceptible fungal cells, a process that is not efficient in resistant species. Its efficacy is therefore largely restricted to the dermatophytes, a group of keratinophilic fungi.

G cluster_fungus Fungal Cell GF_in This compound (Active Transport) Tubulin Free Tubulin Dimers GF_in->Tubulin Binds to MT Microtubules GF_in->MT Prevents Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly Metaphase Metaphase Arrest (Cell Cycle Halts) MT->Metaphase Disruption leads to Proliferation Fungal Proliferation Spindle->Proliferation Enables Mitosis & GF_out This compound (External) GF_out->GF_in Enters Cell

Caption: Mechanism of this compound action within a susceptible fungal cell.

Comparative Susceptibility: A Spectrum of Activity

The efficacy of this compound is not uniform across the fungal kingdom. Its activity is highly concentrated against the dermatophytes, the causative agents of most superficial mycoses (ringworm, athlete's foot). In contrast, yeasts, dimorphic fungi, and most molds exhibit high levels of intrinsic resistance.

Highly Susceptible Species

This compound demonstrates potent activity against genera responsible for dermatophytoses:

  • Trichophyton : Species such as T. rubrum and T. mentagrophytes are generally highly susceptible.

  • Microsporum : Includes species like M. canis and M. gypseum.

  • Epidermophyton : Primarily E. floccosum.

Intrinsically Resistant Species

A wide range of fungi are not affected by this compound at clinically achievable concentrations. This intrinsic resistance is a key diagnostic and therapeutic consideration.

  • Yeasts : Candida species (e.g., C. albicans) and Cryptococcus neoformans are resistant.

  • Molds : Aspergillus species (e.g., A. fumigatus), Zygomycetes, and Fusarium are unaffected.

  • Dimorphic Fungi : The causative agents of systemic mycoses, such as Histoplasma capsulatum and Blastomyces dermatitidis, are resistant.

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below summarizes typical MIC ranges for this compound against various fungal species, illustrating its differential sensitivity.

Fungal SpeciesCommon Clinical PresentationTypical this compound MIC Range (µg/mL)Susceptibility
Trichophyton rubrumAthlete's foot, ringworm0.1 - 1.0High
Trichophyton mentagrophytesInflammatory skin/nail infections0.1 - 1.5High
Microsporum canisRingworm (from cats/dogs)0.2 - 2.0High
Epidermophyton floccosumJock itch, athlete's foot0.1 - 1.0High
Aspergillus fumigatusAspergillosis> 128Resistant
Candida albicansThrush, yeast infections> 128Resistant
Cryptococcus neoformansCryptococcosis> 64Resistant

Note: MIC values can vary between strains and testing methodologies.

Mechanisms of Fungal Resistance

Fungal resistance to this compound can be intrinsic, as seen in yeasts and many molds, or acquired, though the latter is less common. The primary mechanisms revolve around drug transport and target site modification.

  • Reduced Drug Accumulation : Intrinsically resistant fungi often lack the specific energy-dependent transport system required to accumulate this compound within the cell. Without reaching a sufficient intracellular concentration, the drug cannot effectively bind to its tubulin target.

  • Target Site Modification : The most well-characterized mechanism for resistance involves mutations in the gene encoding β-tubulin. Specific amino acid substitutions can alter the binding site for this compound, reducing its affinity for the protein. This prevents the drug from inhibiting microtubule polymerization, rendering it ineffective even if it enters the cell.

G cluster_workflow Resistance Mechanisms Res_Mech Fungal Resistance to this compound Reduced Drug Accumulation Target Site Modification Transport Lack of Energy-Dependent Transport System Res_Mech:f1->Transport Mutation Mutation in β-tubulin Gene Res_Mech:f2->Mutation Efficacy Reduced Drug Efficacy Transport->Efficacy Prevents sufficient intracellular concentration Binding Altered this compound Binding Site Mutation->Binding Leads to Binding->Efficacy Prevents microtubule disruption

Caption: Key mechanisms contributing to fungal resistance to this compound.

Protocol: Assessing this compound Susceptibility via Broth Microdilution

To empirically determine the differential sensitivity of fungal isolates, a standardized susceptibility test is required. The broth microdilution method, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi, is the gold standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal species.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a spectrophotometrically standardized inoculum ensures that the number of fungal cells is consistent across all wells, which is critical for reproducible MIC results. Too high an inoculum can overwhelm the drug, leading to falsely elevated MICs.

  • RPMI 1640 Medium: This medium is low in nutrients that might antagonize drug activity and is buffered to a physiological pH, providing a consistent environment for both fungal growth and drug action.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint over a clinically and biologically relevant range.

  • Incubation Conditions: Standardized temperature and duration are crucial as fungal growth rates, and thus the time to reach a visible endpoint, are temperature-dependent.

Step-by-Step Methodology
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). DMSO is used due to this compound's poor aqueous solubility.

    • Self-Validation: Ensure the stock solution is fully dissolved with no visible precipitate.

  • Inoculum Preparation:

    • Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

    • Harvest conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 80 (to prevent clumping).

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) and a hemocytometer for verification.

  • Plate Preparation (96-Well Microtiter Plate):

    • Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well plate.

    • Prepare the starting drug concentration in well 1 by adding 20 µL of the this compound stock and 180 µL of RPMI medium.

    • Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range from (e.g.) 128 µg/mL down to 0.25 µg/mL.

    • Well 11 serves as the positive growth control (no drug).

    • Well 12 serves as the negative control/blank (medium only).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 200 µL, and the drug concentrations are halved (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Seal the plate or place it in a humidified container to prevent evaporation.

    • Incubate at 35°C for 48-96 hours, depending on the growth rate of the fungal species.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the drug-free growth control in well 11.

G cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis A Prepare this compound Stock in DMSO C Create 2-Fold Serial Dilution of this compound in RPMI A->C B Prepare Standardized Fungal Inoculum D Add Fungal Inoculum to All Test Wells B->D C->D E Include Growth & Sterility Controls D->E F Incubate at 35°C (48-96h) E->F G Read Plate Visually or Spectrophotometrically F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Experimental workflow for the broth microdilution MIC assay.

Concluding Remarks

The differential sensitivity of fungal species to this compound is a clear and well-documented phenomenon rooted in its specific mechanism of action and the cellular characteristics of the target organisms. Its potent, targeted activity against dermatophytes makes it a valuable tool for specific applications, while its inefficacy against yeasts and molds underscores the importance of accurate species identification in both clinical and research settings. The standardized protocols provided herein offer a reliable framework for researchers to empirically validate these differences and explore the activity of novel compounds. This guide serves as a foundational resource, bridging molecular mechanisms with practical laboratory assessment for professionals in the field of mycology and drug development.

A Head-to-Head Comparison of Griseofulvin and Itraconazole for Onychomycosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of two cornerstone antifungal agents, evaluating their efficacy, mechanisms, and experimental validation for the treatment of onychomycosis.

Onychomycosis, a fungal infection of the nail apparatus, presents a significant clinical challenge due to its persistent nature and the pharmacological complexities of treatment.[1][2] Historically, Griseofulvin, a fungistatic agent, was a primary therapeutic option. The advent of broader-spectrum fungicidal agents like Itraconazole, a triazole antifungal, has since shifted the treatment landscape. This guide provides a comprehensive head-to-head comparison of this compound and Itraconazole, delving into their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and Itraconazole lies in their distinct mechanisms of inhibiting fungal growth.

This compound acts as a mitotic inhibitor.[3][4][5] It specifically binds to fungal tubulin, a protein essential for the formation of microtubules.[4][5] This binding disrupts the assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4][5] Consequently, fungal cell division is arrested, leading to a fungistatic effect where the fungus can no longer proliferate.[3][6][7]

Itraconazole , on the other hand, targets the fungal cell membrane's integrity. It is a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, Itraconazole disrupts the membrane's structure and function, leading to increased permeability and ultimately, fungal cell death.[8]

cluster_this compound This compound Mechanism cluster_Itraconazole Itraconazole Mechanism GRI This compound TUB Fungal Tubulin GRI->TUB Binds to MIC Microtubule Assembly GRI->MIC Disrupts TUB->MIC MIT Mitotic Spindle Formation MIC->MIT MIC->MIT Inhibits CELL Fungal Cell Division (Mitosis) MIT->CELL MIT->CELL Arrests STAT Fungistatic Effect CELL->STAT Leads to ITRA Itraconazole ENZ Lanosterol 14α-demethylase ITRA->ENZ Inhibits ERG Ergosterol Synthesis ITRA->ERG Blocks ENZ->ERG MEM Fungal Cell Membrane Integrity ERG->MEM ERG->MEM Disrupts CIDAL Fungicidal Effect MEM->CIDAL Leads to

Figure 1: Mechanisms of Action for this compound and Itraconazole.

Pharmacokinetic and Pharmacodynamic Profiles

The absorption, distribution, metabolism, and excretion of these drugs significantly influence their clinical utility.

FeatureThis compoundItraconazole
Absorption Variably and incompletely absorbed; absorption is enhanced with a high-fat meal.[6][9][10][11]Well-absorbed, especially when taken with food or an acidic beverage.[12]
Distribution Concentrates in keratin precursor cells of the skin, hair, and nails.[3][5][9]High affinity for keratinized tissues, leading to concentrations in the nail plate that persist for months after therapy cessation.[13][14]
Metabolism Extensively metabolized in the liver.[9][10]Primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[15][16]
Half-life 9 to 24 hours.[6][10]34 to 42 hours.[16]
Spectrum of Activity Narrow spectrum, primarily active against dermatophytes (e.g., Trichophyton, Microsporum, Epidermophyton).[3][4][8] Not effective against yeasts like Candida or non-dermatophyte molds.[6]Broad-spectrum activity against dermatophytes, yeasts (Candida spp.), and various non-dermatophyte molds.[8][12]

Clinical Efficacy in Onychomycosis: A Comparative Analysis

Clinical trials have demonstrated significant differences in the efficacy of this compound and Itraconazole for onychomycosis. Itraconazole generally exhibits higher cure rates.[17][18]

Study TypeDrug RegimenMycological Cure RateClinical Cure RateReference
Prospective StudyThis compoundToenails: 29%, Fingernails: 80%Toenails: 3%, Fingernails: 40%[8]
Multi-center StudyItraconazole (pulse therapy)Toenails: 68.4%, Fingernails: 85.3%Toenails: 89.0%, Fingernails: 91.4%[8]
Randomized Controlled TrialItraconazole vs. This compoundItraconazole showed significantly better results.[17][18]Itraconazole: 73.3-91.6% (with topical agents), this compound: 26.6-46.1% (with topical agents)[17]
Systematic ReviewThis compound vs. ItraconazoleNo significant difference in some older, smaller trials with low cure rates for both.[19]-[19]

It is important to note that newer antifungal agents, such as terbinafine, have shown even higher efficacy than itraconazole in some head-to-head trials.[1][8] However, for the purpose of this comparison, itraconazole represents a significant advancement over this compound.[20]

Safety and Tolerability Profile

Both medications have distinct adverse effect profiles and potential for drug interactions that must be carefully considered.

AspectThis compoundItraconazole
Common Adverse Effects Headaches, gastrointestinal upset (nausea, vomiting), rashes, and photosensitivity.[4][6]Nausea, vomiting, headache, and abdominal pain.[12][16][21]
Serious Adverse Effects Hepatotoxicity, severe skin reactions (e.g., Stevens-Johnson syndrome), and lupus-like syndromes.[9][22][23]Rare cases of serious hepatotoxicity, including liver failure and death.[21] Congestive heart failure has also been reported.[12][24]
Drug Interactions May decrease the efficacy of oral contraceptives and anticoagulants.[22] Its absorption can be affected by antacids.[6]Numerous significant interactions due to its inhibition of the CYP3A4 enzyme system, affecting drugs like certain statins, benzodiazepines, and calcium channel blockers.[12][15][21]
Contraindications Pregnancy, porphyria, and severe liver disease.[6][9][23]Patients with evidence of ventricular dysfunction or a history of congestive heart failure should not be treated for onychomycosis with itraconazole.[24]

Experimental Protocols for Evaluation

Accurate diagnosis and in vitro susceptibility testing are paramount for both clinical management and drug development in onychomycosis.

Diagnosis of Onychomycosis

A definitive diagnosis should be established before initiating systemic antifungal therapy.[8]

This is a rapid and cost-effective method for the initial detection of fungal elements.[12][25]

Protocol:

  • Sample Collection: Clean the affected nail with 70% alcohol.[26] Collect subungual debris and nail clippings from the most proximal affected area.[8][27]

  • Slide Preparation: Place the collected sample on a clean glass microscope slide.[15]

  • KOH Application: Add a few drops of 10% to 20% KOH solution to the sample on the slide.[7]

  • Incubation: Gently heat the slide over a flame for a few seconds (do not boil) or allow it to sit at room temperature for 15-30 minutes to allow the KOH to dissolve the keratin.[7][12]

  • Microscopic Examination: Examine the slide under a microscope at 10x and 40x magnification for the presence of fungal hyphae.[12]

Fungal culture is essential for identifying the causative organism and assessing its viability.[28]

Protocol:

  • Sample Collection: As described for KOH microscopy.

  • Inoculation: Inoculate the nail specimen onto Sabouraud Dextrose Agar (SDA).[12] It is recommended to use two types of media: one with cycloheximide to select for dermatophytes and one without to allow for the growth of non-dermatophyte molds and yeasts.[8]

  • Incubation: Incubate the cultures at 25-30°C for up to four weeks.[12][27][28]

  • Identification: Identify the growing fungal colonies based on their macroscopic and microscopic morphology.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Determining the MIC of an antifungal agent is crucial for understanding its potency and for monitoring the development of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols (M38-A2) for filamentous fungi.[6][22]

Protocol:

  • Antifungal Stock Preparation: Prepare stock solutions of this compound and Itraconazole in an appropriate solvent (e.g., DMSO).[1]

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in 96-well microtiter plates using RPMI 1640 medium.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Trichophyton rubrum) from a fresh culture, adjusting the concentration to a specific cell density.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a drug-free well for a growth control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified duration (typically 4-7 days for dermatophytes).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., approximately 80% for azoles and this compound) compared to the growth control.

cluster_Diagnosis Diagnosis & Susceptibility Workflow START Patient with Suspected Onychomycosis SAMPLE Nail Sample Collection (Clippings & Debris) START->SAMPLE KOH KOH Microscopy SAMPLE->KOH CULTURE Fungal Culture (SDA) SAMPLE->CULTURE KOH->CULTURE Hyphae Present NEG Negative for Fungi KOH->NEG No Hyphae ID Fungal Identification CULTURE->ID Positive Growth MIC Antifungal Susceptibility Testing (Broth Microdilution) ID->MIC TREAT Initiate Targeted Therapy MIC->TREAT

Figure 2: Experimental workflow for onychomycosis diagnosis and treatment evaluation.

Conclusion

In the head-to-head comparison for the treatment of onychomycosis, Itraconazole demonstrates superior efficacy and a broader spectrum of activity compared to this compound. This is largely attributable to its fungicidal mechanism of action and favorable pharmacokinetic profile, which allows for prolonged drug presence in the nail plate. However, the extensive drug-drug interaction potential of Itraconazole necessitates careful patient evaluation. This compound, while less effective for onychomycosis, may still have a role in specific, limited scenarios, particularly in pediatric tinea capitis. For researchers and drug development professionals, understanding the nuances of their mechanisms, clinical performance, and the experimental methods for their evaluation is critical for the development of next-generation antifungal therapies for this challenging condition.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Griseofulvin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation. This guide provides an in-depth, procedural framework for the proper disposal of Griseofulvin, an antifungal agent with specific hazardous properties. Our objective is to equip you with the necessary knowledge to manage this compound waste safely and effectively, thereby protecting both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is not benign and requires careful handling throughout its lifecycle in the laboratory.

This compound is classified as a hazardous substance with several key risk factors:

  • Carcinogenicity: It is suspected of causing cancer.[1][2][3][4]

  • Reproductive Toxicity: It may damage fertility or the unborn child.[1][3]

  • Skin Sensitization: It may cause an allergic skin reaction.[2][3]

Given these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[2] All work with solid this compound should be conducted in a chemical fume hood to prevent inhalation of dust particles.[2]

The Cardinal Rule of this compound Disposal: No Drain Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or toilet.[1] This practice can lead to the contamination of water supplies, posing a significant environmental threat.[1] All this compound waste must be segregated and managed as hazardous waste.

Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal. Do not mix this compound waste with other laboratory waste streams.[1] All containers for this compound waste must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard symbols.

The following flowchart outlines the decision-making process for segregating different types of this compound waste:

Griseofulvin_Waste_Disposal Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid this compound (Expired, Unused) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid this compound Waste (Solutions, Rinsates) Waste_Type->Liquid_Waste Liquid Contaminated_Labware Contaminated Labware (Glassware, Pipette Tips, etc.) Waste_Type->Contaminated_Labware Labware Sharps Contaminated Sharps (Needles, Scalpels) Waste_Type->Sharps Sharps Collection_Solid Collect in a dedicated, labeled hazardous waste container for solids. Solid_Waste->Collection_Solid Collection_Liquid Collect in a dedicated, labeled, leak-proof hazardous waste container for liquids. Liquid_Waste->Collection_Liquid Collection_Labware Collect in a dedicated, labeled hazardous waste container for solids. Contaminated_Labware->Collection_Labware Collection_Sharps Collect in a puncture-resistant, labeled sharps container. Sharps->Collection_Sharps Final_Disposal Arrange for pickup and disposal by a licensed hazardous waste management company. Collection_Solid->Final_Disposal Collection_Liquid->Final_Disposal Collection_Labware->Final_Disposal Collection_Sharps->Final_Disposal

Caption: Decision tree for the segregation of this compound waste streams.

Step-by-Step Disposal Procedures

The following protocols provide detailed guidance for managing different forms of this compound waste.

Unused or Expired Solid this compound
  • Containerization: Keep the solid this compound in its original container if possible.[1] The container must be securely sealed.

  • Labeling: If the original label is not clear, affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the name "this compound," and a description of the hazards (e.g., "Carcinogen," "Reproductive Hazard").

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]

This compound Solutions and Liquid Waste

This category includes solutions prepared for experiments and the first rinsate from cleaning contaminated glassware.

  • Collection: Pour the liquid waste into a designated, leak-proof, and shatter-resistant container. This container should be compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration of this compound.

  • Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.

  • Disposal: Contact your EHS office for pickup and disposal.

Contaminated Labware

This includes glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with this compound.

  • Gross Decontamination (Optional but Recommended): For heavily contaminated items, a preliminary rinse with a suitable solvent can reduce the hazard level of the solid waste. This rinsate must be collected and disposed of as liquid hazardous waste.[7][8]

  • Segregation and Collection:

    • Non-sharps: Place contaminated items such as pipette tips, gloves, and bench paper into a dedicated, clearly labeled hazardous waste bag or container for solid waste.

    • Glassware: If glassware is to be disposed of, it should be placed in a designated container for broken glass that is also labeled as contaminated with this compound.

  • Disposal: The sealed containers of contaminated labware should be disposed of through your institution's hazardous waste program.

Contaminated Sharps

This category includes needles, syringes, scalpels, and other items that can puncture the skin.

  • Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.

  • Labeling: The sharps container must be labeled with "Hazardous Waste," "Sharps," and "this compound."

  • Disposal: Once the sharps container is full (do not overfill), seal it and arrange for its disposal through your institution's hazardous waste management service.

Summary of Disposal Recommendations

Waste StreamCollection ContainerKey Disposal Steps
Solid this compound Original or clearly labeled, sealed container.Label as hazardous waste; Store securely; Dispose of via a licensed waste handler.
Liquid this compound Waste Labeled, leak-proof, compatible container.Label with contents; Store in a designated area; Dispose of as hazardous liquid waste.
Contaminated Labware Labeled hazardous waste bag or container.Segregate from other waste; Collect in a dedicated container; Dispose of as solid hazardous waste.
Contaminated Sharps Labeled, puncture-resistant sharps container.Immediately place in sharps container; Do not overfill; Dispose of as hazardous sharps waste.

The Importance of Professional Disposal

The consistent recommendation across all safety data sheets and regulatory guidance is to utilize a licensed and approved waste disposal company for this compound waste.[1][2][6] These professionals are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.[1][9]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

Navigating the Handling of Griseofulvin: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Griseofulvin, a potent antifungal agent, is a valuable tool in both clinical and research settings. However, its handling demands a meticulous approach to safety due to its classification as a hazardous substance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge and practical steps necessary to mitigate risks effectively.

Understanding the Risks: The "Why" Behind the Precautions

This compound is not a benign compound. It is classified as a substance that may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or an unborn child[1][2][3]. The primary routes of occupational exposure are inhalation of airborne particles and direct skin contact. Therefore, a comprehensive safety strategy must address these pathways to prevent both acute and chronic health effects.

The Occupational Safety and Health Administration (OSHA) mandates that employers have a hazard communication program in place for substances that present a potential health hazard to workers[4]. Furthermore, the National Institute for Occupational Safety and Health (NIOSH) provides extensive guidance on the safe handling of hazardous drugs, which serves as a foundational resource for our protocols[5][6][7].

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the minimum recommended PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, powder-free (e.g., nitrile)To prevent skin contact and absorption. Must be inspected before use[8].
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles[1][8][9].
Lab Coat Disposable or dedicated, with long sleeves and tight cuffsTo protect skin and personal clothing from contamination[10].
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders outside of a containment device to prevent inhalation of airborne particles[10][11].

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow

G cluster_0 Donning Sequence a 1. Perform Hand Hygiene b 2. Don Lab Coat a->b c 3. Don Respirator (if required) b->c d 4. Don Eye Protection c->d e 5. Don Gloves (over cuffs of lab coat) d->e

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

The removal of PPE is a critical step where contamination can easily occur if not performed correctly.

G cluster_1 Doffing Sequence f 1. Remove Gloves g 2. Remove Lab Coat (turn inside out) f->g h 3. Perform Hand Hygiene g->h i 4. Remove Eye Protection h->i j 5. Remove Respirator (if used) i->j k 6. Perform Final Hand Hygiene j->k

Caption: Sequential process for safely removing PPE to avoid contamination.

Engineering Controls: The First Line of Defense

While PPE is essential, it should be used in conjunction with engineering controls designed to minimize exposure at the source. For handling powdered this compound, the following are critical:

  • Chemical Fume Hood or Containment Ventilated Enclosure (CVE): All weighing and handling of this compound powder should be performed within a certified chemical fume hood or a CVE to capture airborne particles[11][12].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[13].

Disposal Plan: Responsible Management of this compound Waste

The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.

Waste Segregation and Handling

G cluster_2 This compound Waste Management cluster_3 Disposal Containers l This compound-contaminated Waste (Gloves, lab coats, plasticware, etc.) o Labeled, Sealed Hazardous Waste Container l->o m Sharps (Needles, scalpels) p Puncture-resistant Sharps Container m->p n Bulk this compound q Original or Clearly Labeled, Sealed Container n->q

Caption: Proper segregation of this compound waste streams.

Key Disposal Principles:

  • Do Not Mix: this compound waste should be segregated from other laboratory waste streams[2].

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards[2].

  • Authorized Disposal: Dispose of all this compound waste through a licensed and authorized hazardous waste treatment facility[1][2][8]. Never dispose of this compound down the drain[2].

  • Contaminated Containers: Handle uncleaned, empty containers as you would the product itself[2].

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs[1][8][11].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[8][11].
Inhalation Move to fresh air. Seek medical attention if symptoms persist[8][10].
Ingestion Do NOT induce vomiting. Seek immediate medical advice and show the safety data sheet[8][10][11].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, use appropriate tools to carefully collect the solid material into a labeled, sealed container for disposal. Avoid generating dust[10][13]. For large spills, contact your institution's environmental health and safety department.

By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound, ensuring their personal safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griseofulvin
Reactant of Route 2
Reactant of Route 2
Griseofulvin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。